molecular formula C13H15F3O2 B582280 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran CAS No. 1257664-95-1

4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

Cat. No.: B582280
CAS No.: 1257664-95-1
M. Wt: 260.256
InChI Key: JXLRDUQXXKNUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran, also known as this compound, is a useful research compound. Its molecular formula is C13H15F3O2 and its molecular weight is 260.256. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[[3-(trifluoromethyl)phenoxy]methyl]oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O2/c14-13(15,16)11-2-1-3-12(8-11)18-9-10-4-6-17-7-5-10/h1-3,8,10H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLRDUQXXKNUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682171
Record name 4-{[3-(Trifluoromethyl)phenoxy]methyl}oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257664-95-1
Record name 4-{[3-(Trifluoromethyl)phenoxy]methyl}oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis protocol for 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthetic strategy is centered on a robust two-step sequence: the initial conversion of a commercially available alcohol to a key alkyl bromide intermediate, followed by a classical Williamson ether synthesis. This document elucidates the mechanistic underpinnings of each reaction, provides detailed, step-by-step experimental procedures, and offers insights into the critical parameters that ensure a high-yield, high-purity outcome. The protocols are designed for researchers, chemists, and professionals in the pharmaceutical sciences, providing a self-validating framework for the reliable production of the target molecule.

Introduction and Synthetic Strategy

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drug candidates.[1][2] Its incorporation can favorably modulate physicochemical properties such as solubility and metabolic stability. The target molecule, this compound, combines this valuable heterocycle with a trifluoromethyl-substituted phenyl group, a common pharmacophore used to enhance binding affinity and improve pharmacokinetic profiles.

The synthesis outlined herein follows a convergent and logical pathway, predicated on the well-established Williamson ether synthesis.[3][4] This reaction forms an ether from an organohalide and an alkoxide, proceeding via an SN2 mechanism.[4] Our strategy, therefore, involves two primary stages:

  • Synthesis of the Electrophilic Partner: Preparation of the key intermediate, 4-(bromomethyl)tetrahydro-2H-pyran, from its corresponding alcohol, (tetrahydro-2H-pyran-4-yl)methanol.

  • Carbon-Oxygen Bond Formation: Reaction of the synthesized alkyl bromide with the nucleophile, 3-(trifluoromethyl)phenoxide, generated in situ from 3-(trifluoromethyl)phenol.

This approach is advantageous due to the commercial availability of the starting materials and the high efficiency and predictability of the chosen reactions.

Overall Synthetic Workflow

The complete synthetic sequence is illustrated below, beginning with the activation of the primary alcohol and culminating in the final etherification step.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Williamson Ether Synthesis A (Tetrahydro-2H-pyran-4-yl)methanol B 4-(Bromomethyl)tetrahydro-2H-pyran A->B PPh₃, NBS DCM, 0°C to RT D This compound B->D C 3-(Trifluoromethyl)phenol C->D K₂CO₃ DMF, 80°C G phenol 3-(Trifluoromethyl)phenol phenoxide 3-(Trifluoromethyl)phenoxide (Nucleophile) phenol->phenoxide Deprotonation ts [Transition State]‡ phenoxide->ts SN2 Attack alkyl_halide 4-(Bromomethyl)tetrahydro-2H-pyran (Electrophile) alkyl_halide->ts product Final Product base K₂CO₃ ts->product Bromide leaves

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran. In the absence of extensive empirical data, this document synthesizes predicted values for key parameters, offering a robust foundation for researchers in drug discovery and development. The guide further details validated experimental protocols for the determination of these properties, underpinned by the scientific rationale for each methodological choice. A plausible synthetic pathway is also discussed. This document is intended to serve as a vital resource for scientists working with this compound, enabling informed decision-making in experimental design and application.

Compound Identification and Structure

  • IUPAC Name: 4-((3-(Trifluoromethyl)phenoxy)methyl)tetrahydro-2H-pyran

  • CAS Number: 1257665-21-6[1]

  • Molecular Formula: C₁₃H₁₅F₃O₂

  • Molecular Weight: 260.256 g/mol [2]

  • Canonical SMILES: C1CCOC(C1)COC2=CC=CC(=C2)C(F)(F)F[2]

  • InChI Key: PIVAHMJYMPDCKX-UHFFFAOYSA-N[2]

Structural Diagram:

Caption: Chemical structure of 4-((3-(Trifluoromethyl)phenoxy)methyl)tetrahydro-2H-pyran.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table summarizes predicted values obtained from quantitative structure-property relationship (QSPR) models and established computational tools. These predictions provide a valuable starting point for experimental design and characterization.

PropertyPredicted ValueMethod/Rationale
Melting Point (°C) 30 - 60QSPR models based on molecular structure suggest a low-to-moderate melting point, typical for organic molecules of this size and complexity with some rotational freedom. The presence of the trifluoromethyl group can influence crystal packing and thus the melting point.
Boiling Point (°C) 320 - 350Predictions based on QSPR models indicate a relatively high boiling point, consistent with its molecular weight and the presence of polar ether linkages and the trifluoromethyl group, which increases intermolecular forces.
Water Solubility (LogS) -3.5 to -4.5ALOGPS and similar predictive models suggest low aqueous solubility. The hydrophobic trifluoromethylphenoxy group and the largely nonpolar tetrahydropyran ring are expected to dominate over the polar ether linkages.
pKa Not IonizableThe molecule lacks readily ionizable functional groups such as carboxylic acids or amines. Ethers are generally considered neutral compounds with very high pKa values (typically > 40), meaning they do not act as acids or bases under normal physiological conditions.
LogP (Octanol-Water Partition Coefficient) 3.8 - 4.5Predictive models like ALOGPS indicate a high LogP value, signifying significant lipophilicity. This is attributed to the presence of the aromatic ring, the trifluoromethyl group, and the hydrocarbon-like tetrahydropyran moiety.

Influence of Structural Features on Physicochemical Properties

The predicted physicochemical properties of this compound are a direct consequence of its molecular structure. Understanding these structure-property relationships is crucial for anticipating its behavior in various experimental settings.

  • Trifluoromethyl Group (-CF₃): This electron-withdrawing group significantly impacts the electronic properties of the phenoxy ring. Its high lipophilicity contributes to the predicted low water solubility and high LogP value.[3] The -CF₃ group can also influence intermolecular interactions, potentially affecting the melting and boiling points.

  • Phenoxy and Tetrahydropyran Rings: The aromatic phenoxy ring and the saturated tetrahydropyran ring are both largely nonpolar, contributing to the compound's overall hydrophobicity. The tetrahydropyran ring, while containing an ether oxygen, is conformationally flexible, which can influence crystal packing and, consequently, the melting point.

  • Ether Linkages (-O-): The two ether linkages in the molecule introduce polarity and are potential sites for hydrogen bonding with proton donors. However, their contribution to overall water solubility is likely outweighed by the larger hydrophobic regions of the molecule. Ethers are generally weak bases, with the lone pairs on the oxygen atoms being poorly available for protonation, hence the lack of a predicted pKa in the typical aqueous range.

Plausible Synthetic Route: Williamson Ether Synthesis

A logical and widely used method for the preparation of unsymmetrical ethers like this compound is the Williamson ether synthesis.[4][5][6][7] This Sₙ2 reaction involves the reaction of a deprotonated alcohol (alkoxide) or phenol (phenoxide) with an organohalide.

Proposed Reaction Scheme:

3-(Trifluoromethyl)phenol is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding sodium or potassium phenoxide. This phenoxide then acts as a nucleophile, attacking 4-(bromomethyl)tetrahydro-2H-pyran in an Sₙ2 reaction to yield the desired product.

G reactant1 3-(Trifluoromethyl)phenol reagents Base (e.g., NaH) Solvent (e.g., DMF) reactant1->reagents reactant2 4-(Bromomethyl)tetrahydro-2H-pyran reactant2->reagents product 4-((3-Trifluoromethyl)phenoxy)methyl)tetrahydro-2H-pyran reagents->product

Caption: Proposed Williamson ether synthesis of the target compound.

Causality in Experimental Choices:

  • Choice of Base: A strong base like NaH is often used to ensure complete deprotonation of the phenol, generating the highly nucleophilic phenoxide.

  • Choice of Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically employed to dissolve the reactants and facilitate the Sₙ2 reaction by solvating the cation of the base without solvating the nucleophile.[5]

  • Leaving Group: A good leaving group, such as bromide or iodide, on the tetrahydropyran methyl moiety is essential for an efficient Sₙ2 reaction.

Experimental Protocols for Physicochemical Property Determination

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental physical property used for identification and purity assessment. The capillary method is a simple, reliable, and widely used technique that requires a small amount of sample.

Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Observation: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Melting Range: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

G start Start prep Prepare Dry, Powdered Sample start->prep load Load Capillary Tube (2-3 mm) prep->load insert Insert into Melting Point Apparatus load->insert heat_fast Rapidly Heat to ~20°C Below Expected MP insert->heat_fast heat_slow Heat Slowly (1-2°C/min) heat_fast->heat_slow observe Observe for First Liquid Droplet heat_slow->observe record_start Record T_start observe->record_start observe_end Observe for Complete Liquefaction record_start->observe_end record_end Record T_end observe_end->record_end end End record_end->end

Caption: Workflow for melting point determination.

Boiling Point Determination (Microscale Capillary Method)

Rationale: For small sample quantities, the microscale capillary method is a precise technique for determining the boiling point. It relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the external pressure.

Protocol:

  • Sample Preparation: Place a small amount (a few drops) of the liquid sample into a small test tube or a fusion tube.

  • Capillary Inversion: Seal one end of a capillary tube and place it, open end down, into the liquid sample.

  • Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with mineral oil).

  • Heating: Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the inverted capillary.

  • Observation: Continue heating until a steady stream of bubbles is observed.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

G start Start prep Place Liquid in Test Tube start->prep insert_cap Insert Inverted Sealed Capillary prep->insert_cap setup Attach to Thermometer in Heating Bath insert_cap->setup heat Heat Gradually setup->heat observe_bubbles Observe Steady Stream of Bubbles heat->observe_bubbles cool Remove Heat and Cool Slowly observe_bubbles->cool observe_entry Observe Liquid Entering Capillary cool->observe_entry record_bp Record Temperature as Boiling Point observe_entry->record_bp end End record_bp->end

Caption: Workflow for microscale boiling point determination.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[8][9][10] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge or filter the solution to remove any suspended particles.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant.

  • Analysis: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The measured concentration represents the aqueous solubility of the compound at that temperature.

G start Start add_excess Add Excess Solid to Water start->add_excess equilibrate Agitate at Constant Temperature (24-48h) add_excess->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate quantify Quantify Concentration of Supernatant via HPLC separate->quantify end End quantify->end

Caption: Workflow for shake-flask solubility determination.

pKa Determination (Potentiometric Titration for Sparingly Soluble Compounds)

Rationale: While this compound is not expected to be ionizable, this protocol is provided as a general method for determining the pKa of sparingly soluble compounds. Potentiometric titration is a precise method that involves monitoring pH changes upon the addition of a titrant.[11][12] For compounds with low water solubility, the use of co-solvents is often necessary.

Protocol:

  • Co-solvent System: Prepare a series of solutions of the compound in various ratios of an organic co-solvent (e.g., methanol or dioxane) and water.

  • Titration: Titrate each solution with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH), while monitoring the pH with a calibrated pH electrode.

  • Titration Curves: Plot the pH versus the volume of titrant added for each co-solvent ratio to generate a series of titration curves.

  • Apparent pKa (pKa'): Determine the half-equivalence point from each titration curve, which corresponds to the apparent pKa (pKa') in that specific solvent mixture.

  • Extrapolation to Aqueous pKa: Plot the pKa' values against the percentage of the organic co-solvent. Extrapolate the resulting line to 0% co-solvent to obtain the aqueous pKa value.

G start Start prep_solutions Prepare Solutions in Co-solvent/Water Mixtures start->prep_solutions titrate Titrate with Acid/Base, Monitor pH prep_solutions->titrate plot_curves Plot pH vs. Titrant Volume titrate->plot_curves det_pka_prime Determine Apparent pKa (pKa') at Half-Equivalence Point plot_curves->det_pka_prime extrapolate Plot pKa' vs. % Co-solvent and Extrapolate to 0% det_pka_prime->extrapolate end End extrapolate->end

Caption: Workflow for pKa determination using potentiometric titration with co-solvents.

Conclusion

This technical guide has provided a detailed overview of the predicted physicochemical properties of this compound, grounded in an understanding of its molecular structure. The inclusion of robust, step-by-step experimental protocols offers a practical framework for the empirical validation of these properties. The elucidated plausible synthetic route further enhances the utility of this document for researchers. It is anticipated that this guide will serve as a valuable resource, facilitating further investigation and application of this compound in scientific research and development.

References

  • ChemHelp ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Tetrahydropyranyl (THP)
  • Reddit. (2022, April 16). Williamson's ether synthesis. r/chemistry. [Link]

  • Wikipedia. (2023, November 29). Tetrahydropyran. In Wikipedia. [Link]

  • Lamberti, M., & Pescarmona, L. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 14, 1867–1874. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, September 21). Williamson ether synthesis. In Wikipedia. [Link]

  • Ho, J., & Coote, M. L. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17734–17743. [Link]

  • Leroux, F., Schlosser, M., & Zass, E. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

  • Proprep. (n.d.). What is the pKa of ether in chemistry? Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenyl trifluoromethyl ether (CAS 456-55-3). Retrieved from [Link]

  • Pomogaeva, A., & Chipman, D. M. (2012). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. The Journal of Physical Chemistry A, 116(45), 11064–11072. [Link]

  • Keglevich, G., et al. (2017). Synthesis, experimental and theoretical studies on the factors influencing the pKa values of new crown ethers containing a diarylphosphinic acid moiety. Molecules, 22(10), 1642.
  • Mykhailiuk, P. K. (2020). Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]

  • de la Torre, B. G., & Albericio, F. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3169. [Link]

  • PubChem. (n.d.). 4-(2-fluoro-3-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. Retrieved from [Link]

  • Ho, J., & Coote, M. L. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17734–17743. [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • Ashrafi, F., Rostami, A. A., & Mahdavi Pour, N. (2009). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry, 21(3), 1667-1671.
  • Dai, Y. M., Zhu, Z. P., Cao, Z., & Zhang, Y. F. (2013). Prediction of boiling points of organic compounds by QSPR tools. Journal of molecular graphics & modelling, 44, 113–119. [Link]

  • PubChem. (n.d.). Tetrahydro-4-methyl-2H-pyran. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-fluoro-3-methoxypyridin-4-yl)tetrahydro-2H-pyran-4-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). CADASTER QSPR Models for predictions of melting and boiling points of perfluorinated chemicals. Retrieved from [Link]

  • Gramatica, P., et al. (2011). CADASTER QSPR Models for Predictions of Melting and Boiling Points of Perfluorinated Chemicals. Molecular informatics, 30(2-3), 189–204. [Link]

  • ResearchGate. (n.d.). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Retrieved from [Link]

  • mzCloud. (2015, March 31). Tetrahydropyran 2 methanol. [Link]

  • ResearchGate. (n.d.). Experimental and Predicted Values of the Boiling Point of Alcohols R-OH.... Retrieved from [Link]

  • PubChem. (n.d.). Pyran. Retrieved from [Link]

  • PubChem. (n.d.). ((4-Methoxyphenyl)methyl) hydrogen (4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)malonate. Retrieved from [Link]

  • PubChem. (n.d.). 6,7,8,9-Tetrahydro-4-(trifluoromethyl)-2H-pyrano(3,2-g)quinolin-2-one. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-. In NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyltetrahydro-2H-pyran-4-ol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyltetrahydro-2H-pyran-4-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-AMinoMethyl-4-Methyltetrahydro-2H-pyran. Retrieved from [Link]

  • PubChem. (n.d.). 4-HydroxyMethyl-4-Methyltetrahydro-2H-pyran. Retrieved from [Link]

Sources

Aqueous Solubility and Stability Profile of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction and Molecular Profile

4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran is an NCE whose structure suggests specific challenges and opportunities. The tetrahydro-2H-pyran (THP) ring is a common scaffold in medicinal chemistry, often used to improve properties like metabolic stability and solubility compared to more rigid aromatic systems. However, the presence of the trifluoromethylphenoxy group, a bulky and highly lipophilic moiety, is expected to significantly decrease aqueous solubility. The trifluoromethyl (CF3) group is strongly electron-withdrawing, which will influence the electronic properties of the phenyl ring and the phenoxy ether linkage.

A precise understanding of this molecule's behavior in aqueous environments is paramount. Poor solubility can lead to erratic absorption and low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradants. The following sections outline a practical, field-proven strategy to comprehensively characterize these critical attributes.

Physicochemical Foundation: In Silico Prediction and Solid-State Analysis

Before committing to extensive wet-lab experiments, predictive and foundational analyses provide essential context and guide experimental design.

In Silico Property Prediction

Computational tools are invaluable for estimating key physicochemical parameters that govern solubility and stability. For a novel molecule, these predictions form the baseline hypothesis.

  • LogP/D: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The trifluoromethylphenoxy group is expected to yield a high LogP value, likely in the range of 3.5-4.5. The distribution coefficient (LogD) at physiological pH (e.g., 7.4) is more relevant and will be influenced by any ionizable groups. The ether oxygen and the pyran oxygen are unlikely to be protonated under physiological conditions, so LogP and LogD7.4 are expected to be very similar.

  • pKa: The molecule lacks strongly acidic or basic functional groups. The ether oxygens are weak Lewis bases with pKa values well below zero, meaning they will not be protonated in aqueous solution. Therefore, the molecule is predicted to be non-ionizable across the physiological pH range.

  • Aqueous Solubility (logS): Based on the high predicted LogP, the intrinsic aqueous solubility is anticipated to be low, likely falling into the "poorly soluble" or "insoluble" categories (<10 µg/mL).

Table 1: Predicted Physicochemical Properties

ParameterPredicted ValueImplication for Drug Development
Molecular Weight~276.25 g/mol Within the range typical for small molecule drugs.
cLogP3.8 ± 0.5High lipophilicity; potential for low aqueous solubility and high membrane permeability.
pKaNon-ionizableSolubility is expected to be independent of pH in the 2-10 range.
Predicted logS-4.5 to -5.5Corresponds to a solubility of 1-10 µM. Suggests that enabling formulations (e.g., amorphous solid dispersions) may be required.
Solid-State Characterization

The solid form of the active pharmaceutical ingredient (API) dictates its thermodynamic properties. It is crucial to confirm the crystalline form before initiating solubility studies.

  • Protocol: The solid material should be analyzed using X-Ray Powder Diffraction (XRPD) to determine its crystallinity, Differential Scanning Calorimetry (DSC) to identify the melting point and assess purity, and Thermogravimetric Analysis (TGA) to check for the presence of solvates or hydrates.

  • Causality: Using a consistent and highly crystalline solid form is essential for determining thermodynamic solubility . Amorphous or mixed polymorphic forms can lead to artificially high and variable solubility measurements due to their higher free energy states.

Protocol for Aqueous Solubility Determination

A multi-tiered approach is recommended to measure both thermodynamic and kinetic solubility, as they provide different but complementary insights.

Thermodynamic Solubility: The Shake-Flask Method (Gold Standard)

This method measures the true equilibrium solubility of the most stable crystalline form of the compound and is the definitive value for thermodynamic calculations.

  • Objective: To determine the saturation concentration of this compound in a buffered aqueous solution at equilibrium.

  • Step-by-Step Protocol:

    • Preparation: Prepare a series of pH-buffered solutions (e.g., pH 2.0, 4.5, 6.8, and 7.4) to construct a pH-solubility profile.

    • Dispensing: Add an excess of the crystalline solid compound to a glass vial containing a known volume of each buffer. The excess should be visible to ensure saturation.

    • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25 °C or 37 °C). Agitate for a defined period (24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium experiment is advised.

    • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solid settle. Alternatively, centrifuge the samples (e.g., 14,000 rpm for 15 minutes).

    • Sampling & Dilution: Carefully remove an aliquot from the clear supernatant. Immediately dilute the sample with a suitable organic solvent (e.g., acetonitrile or methanol) to prevent precipitation.

    • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC-UV or LC-MS method against a standard calibration curve.

  • Self-Validation: The presence of undissolved solid at the end of the experiment confirms that saturation was achieved. Comparing 24-hour and 48-hour time points can validate that equilibrium has been reached.

Kinetic Solubility: High-Throughput Screening (HTS)

This method is used in early discovery to quickly assess the solubility of a compound from a solid-state "amorphous" precipitate, which is more relevant to how compounds are often handled in initial biological screens.

  • Objective: To measure the concentration of the compound that remains in solution after precipitating from a high-concentration DMSO stock.

  • Step-by-Step Protocol:

    • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

    • Addition: In a 96-well plate, add a small volume of the DMSO stock (e.g., 1-2 µL) to a large volume of aqueous buffer (e.g., 100-200 µL).

    • Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature.

    • Analysis: Analyze the concentration of the compound in the solution, often without filtering, using a method like nephelometry (which measures turbidity from precipitation) or direct UV-Vis plate reading.

  • Expertise Insight: Kinetic solubility is often higher than thermodynamic solubility because it reflects the dissolution of a high-energy, often amorphous, precipitate. This value can be a better predictor of performance in in vitro assays where DMSO stocks are used, but it should not be mistaken for the true equilibrium solubility.

Diagram 1: Experimental Workflow for Solubility Assessment

This diagram outlines the decision-making process and experimental flow for a comprehensive solubility characterization of a new chemical entity.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Analysis & Reporting InSilico In Silico Prediction (LogP, pKa, logS) SolidState Solid-State Analysis (XRPD, DSC, TGA) InSilico->SolidState Guides material choice ShakeFlask Thermodynamic Solubility (Shake-Flask Method) SolidState->ShakeFlask Provides Crystalline Material Kinetic Kinetic Solubility (HTS Method) SolidState->Kinetic Provides Test Compound Data Quantitative Analysis (HPLC-UV / LC-MS) ShakeFlask->Data Kinetic->Data Report Final Solubility Profile (pH-Solubility Curve) Data->Report

Caption: Workflow for solubility characterization.

Protocol for Aqueous Stability Assessment: Forced Degradation

Forced degradation (or stress testing) is a critical study that exposes the NCE to harsh conditions to rapidly identify potential degradation pathways and develop a stability-indicating analytical method.

  • Objective: To evaluate the intrinsic stability of the molecule by subjecting it to acid, base, oxidative, thermal, and photolytic stress.

  • Analytical Prerequisite: A stability-indicating HPLC method must be developed first. This method must be able to separate the intact parent compound from all major degradation products, ensuring that the disappearance of the parent peak is accurately measured. A photodiode array (PDA) detector is crucial for peak purity analysis.

General Protocol for Stress Studies
  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent like acetonitrile at a concentration of ~1 mg/mL.

  • Stress Conditions: For each condition, dilute the stock into the stressor solution to a final concentration of ~50-100 µg/mL.

  • Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours) to track degradation.

  • Analysis: At each time point, quench the reaction if necessary, dilute the sample, and analyze by the stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and perform a mass balance assessment.

Specific Stress Conditions
  • Acid Hydrolysis:

    • Condition: 0.1 M HCl at 60 °C.

    • Rationale: Simulates acidic environments (e.g., the stomach) and tests the stability of acid-labile groups. The ether linkage in the molecule is a potential site for hydrolysis under strong acidic conditions.

    • Quenching: Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Condition: 0.1 M NaOH at 60 °C.

    • Rationale: Tests for susceptibility to base-catalyzed degradation. While the molecule lacks obvious base-labile groups like esters, this is a standard stress condition.

    • Quenching: Neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Condition: 3% Hydrogen Peroxide (H2O2) at room temperature.

    • Rationale: Identifies susceptibility to oxidation. The aromatic ring and the benzylic-like position on the THP ring could be potential sites of oxidation.

    • Quenching: No quenching is typically required; dilution is sufficient.

  • Photostability:

    • Condition: Expose the solid compound and a solution (e.g., in water:acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • Rationale: Assesses whether the compound is light-sensitive, which has implications for manufacturing and storage. A dark control must be run in parallel.

  • Thermal Degradation:

    • Condition: Heat the solid compound and a solution at a high temperature (e.g., 70 °C) for an extended period (e.g., 7 days).

    • Rationale: Evaluates the intrinsic thermal stability of the molecule.

Table 2: Illustrative Forced Degradation Data Summary

Stress ConditionDurationTemperature% Parent RemainingMajor Degradants (m/z)Observations
0.1 M HCl48 hr60 °C98.5%N/AHighly stable to acid.
0.1 M NaOH48 hr60 °C99.1%N/AHighly stable to base.
3% H2O224 hrRT75.2%292 (M+16)Moderate degradation observed. Mass suggests hydroxylation on the aromatic ring.
Photolytic (ICH Q1B)7 daysRT92.3%Minor peaksMinor sensitivity to light.
Thermal (Solution)7 days70 °C97.8%N/AThermally stable in solution.

Diagram 2: Workflow for Forced Degradation and Stability Analysis

This flowchart details the systematic process for assessing the chemical stability of an NCE under various stress conditions.

G cluster_0 Setup cluster_1 Stress Conditions (Parallel Execution) cluster_2 Analysis cluster_3 Reporting MethodDev Develop Stability-Indicating HPLC Method StockPrep Prepare API Stock Solution (~1 mg/mL) MethodDev->StockPrep Acid Acid Hydrolysis (0.1M HCl, 60°C) StockPrep->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) StockPrep->Base Oxid Oxidation (3% H2O2, RT) StockPrep->Oxid Photo Photostability (ICH Q1B) StockPrep->Photo Therm Thermal Stress (70°C) StockPrep->Therm Sampling Sample at Time Points (0, 2, 8, 24h...) Acid->Sampling Base->Sampling Oxid->Sampling Photo->Sampling Therm->Sampling Quench Quench Reaction (if applicable) Sampling->Quench HPLC Analyze by HPLC-PDA-MS Quench->HPLC Report Compile Data: - % Parent Remaining - Degradation Profile - Mass Balance HPLC->Report

Caption: Forced degradation study workflow.

Conclusion and Forward Look

This guide has outlined a robust, industry-standard methodology for characterizing the aqueous solubility and stability of this compound. Based on its structure, the compound is predicted to have low, pH-independent solubility and potential susceptibility to oxidative degradation. The described shake-flask and forced degradation protocols provide the necessary framework to confirm these hypotheses and build a comprehensive data package.

The results from these studies are foundational. If solubility is confirmed to be low (<10 µg/mL), the next steps would involve exploring formulation strategies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction. The stability data informs the development of a stable drug product, guiding the selection of excipients and defining appropriate storage conditions and shelf-life. By following this systematic approach, researchers can confidently assess the viability of this NCE and make informed decisions to advance its development.

References

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

  • Babu, N. J., & Nangia, A. (2011). Solubility advantage of amorphous drugs and pharmaceutical cocrystals. Crystal Growth & Design, 11(7), 2662-2679. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical Chemistry, 72(8), 1781-1787. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

An In-Depth Technical Guide to the Mechanism of Action of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran represents a compelling molecular architecture, integrating the privileged tetrahydropyran scaffold with the pharmacologically significant trifluoromethylphenoxy moiety. While the definitive mechanism of action for this specific molecule is not yet fully elucidated in publicly available literature, its structural components suggest a high potential for significant biological activity. This guide provides a comprehensive exploration of the potential mechanisms of action, grounded in the established bioactivities of structurally related compounds. We will delve into the roles of the core tetrahydropyran ring and the trifluoromethyl group, propose plausible biological targets and signaling pathways, and offer a detailed roadmap for the experimental validation of these hypotheses. This document is intended to serve as a foundational resource for researchers seeking to unravel the therapeutic potential of this promising compound.

Part 1: Deconstructing the Molecular Architecture

The therapeutic potential of any small molecule is intrinsically linked to its structure. In this compound, we can identify two key pharmacophoric elements: the tetrahydropyran ring and the 3-trifluoromethylphenoxy group.

The Tetrahydropyran Scaffold: A Privileged Element in Medicinal Chemistry

The tetrahydropyran (THP) ring is a six-membered heterocyclic ether that is a common structural motif in a vast array of natural products and synthetic drugs. Its prevalence is due to its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding via its oxygen atom. This scaffold is not merely a passive carrier but an active contributor to the biological profile of a molecule.

Derivatives of pyran have demonstrated a wide spectrum of pharmacological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[1] For instance, certain tetrahydropyran-containing compounds have been shown to exhibit potent antiproliferative activity against various human tumor cell lines.[2]

Pyran Derivative Class Reported Biological Activity Potential Therapeutic Area
Tetrahydropyran-triazole hybridsAntiproliferative against human tumor cells[2]Oncology
4-substituted-2H-pyran-2-onesIn vitro anticancer activity[3]Oncology
Dihydropyran derivativesNeuroprotective effectsNeurology
Fused pyran systemsAntimicrobial and antiviral activitiesInfectious Diseases
The 3-Trifluoromethylphenoxy Group: A Key Modulator of Pharmacological Properties

The introduction of a trifluoromethyl (CF3) group into a phenyl ring is a well-established strategy in drug design to enhance a molecule's therapeutic potential.[4][5][6][7] The CF3 group is a strong electron-withdrawing moiety that can significantly impact a molecule's:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation and prolonging the drug's half-life.[6]

  • Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[6]

  • Binding Affinity: The unique electronic properties and steric bulk of the CF3 group can lead to stronger and more specific interactions with biological targets.[6]

The phenoxy linker provides a flexible yet stable connection between the tetrahydropyran core and the trifluoromethyl-substituted aromatic ring, allowing for optimal orientation within a target's binding site.

Part 2: Postulated Mechanisms of Action and Potential Biological Targets

Based on the known activities of its constituent parts, we can hypothesize several potential mechanisms of action for this compound.

Hypothesis 1: Anticancer Activity via Kinase Inhibition

Rationale: Numerous pyran derivatives have been reported to possess anticancer properties.[2][3][8][9] Furthermore, the trifluoromethylphenyl moiety is a common feature in many kinase inhibitors.[4] The ether linkage is also present in many biologically active anticancer compounds.[8] Therefore, it is plausible that our target compound could exert its effects by inhibiting protein kinases involved in cancer cell proliferation and survival. A potential target in this context is the Transforming Growth Factor-β (TGF-β) type 1 receptor (ALK5), as derivatives of tetrahydropyran have been identified as inhibitors of this kinase.[4][10]

Proposed Signaling Pathway:

TGF_beta_pathway TGF_beta TGF-β TGFBR2 TGF-β RII TGF_beta->TGFBR2 ALK5 ALK5 (TGF-β RI) TGFBR2->ALK5 recruits and phosphorylates SMAD2_3 SMAD2/3 ALK5->SMAD2_3 phosphorylates Compound 4-(3-Trifluoromethylphenoxy) methyltetrahydro-2H-pyran Compound->ALK5 inhibits pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus translocates to Gene_Transcription Gene Transcription (e.g., cell cycle arrest, apoptosis) Nucleus->Gene_Transcription Neuroprotection_Workflow Start Start: Neuronal Cell Culture (e.g., primary cortical neurons) Induce_Stress Induce Neuronal Stress (e.g., glutamate excitotoxicity, oxidative stress with H2O2) Start->Induce_Stress Treatment Treat with 4-(3-Trifluoromethylphenoxy) methyltetrahydro-2H-pyran Induce_Stress->Treatment Cell_Viability Assess Cell Viability (MTT, LDH assays) Treatment->Cell_Viability ROS_Measurement Measure Reactive Oxygen Species (ROS) (DCFDA assay) Treatment->ROS_Measurement Apoptosis_Assay Assess Apoptosis (Caspase-3 activity, TUNEL stain) Treatment->Apoptosis_Assay Analysis Data Analysis and Interpretation Cell_Viability->Analysis ROS_Measurement->Analysis Apoptosis_Assay->Analysis

Caption: Experimental workflow to assess neuroprotective effects.

Part 3: A Roadmap for Experimental Validation

To rigorously test the proposed mechanisms of action, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a clear path from initial screening to target identification.

In Vitro Anticancer Activity Screening

Objective: To determine the cytotoxic effects of the compound on a panel of human cancer cell lines.

Methodology:

  • Cell Culture: Maintain a panel of human cancer cell lines (e.g., HCT116 for colon cancer, A549 for lung cancer, MCF-7 for breast cancer) in appropriate culture media.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions.

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density.

  • Treatment: After 24 hours, treat the cells with increasing concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assay: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Causality Behind Experimental Choices: The use of a panel of cell lines from different cancer types provides a broader understanding of the compound's potential spectrum of activity. The MTT assay is a standard, reliable method for assessing cell viability based on mitochondrial activity.

ALK5 Kinase Inhibition Assay

Objective: To directly measure the inhibitory activity of the compound against the ALK5 kinase.

Methodology:

  • Reagents: Obtain recombinant human ALK5 protein, a suitable substrate (e.g., a generic kinase substrate or a specific SMAD-derived peptide), and ATP.

  • Assay Setup: In a 96-well plate, combine the ALK5 enzyme, the substrate, and varying concentrations of the test compound.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Calculate the IC50 value for ALK5 inhibition.

Causality Behind Experimental Choices: This is a direct, in vitro assay that specifically measures the interaction between the compound and the hypothesized target, ALK5. This eliminates cellular factors and confirms target engagement.

Western Blot Analysis of SMAD2/3 Phosphorylation

Objective: To determine if the compound inhibits ALK5 activity within a cellular context by measuring the phosphorylation of its downstream target, SMAD2/3.

Methodology:

  • Cell Culture and Treatment: Culture a responsive cell line (e.g., HaCaT keratinocytes) and treat with TGF-β to stimulate the pathway, with and without pre-incubation with the test compound.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated SMAD2/3 (p-SMAD2/3) and total SMAD2/3 (as a loading control).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize the p-SMAD2/3 signal to the total SMAD2/3 signal.

Causality Behind Experimental Choices: This experiment validates the findings of the in vitro kinase assay in a more biologically relevant cellular system. It confirms that the compound can penetrate the cell membrane and inhibit the target kinase, leading to a downstream effect on the signaling pathway.

Part 4: Data Interpretation and Future Directions

The results from the proposed experiments will provide a robust initial characterization of the mechanism of action of this compound.

  • If the compound shows potent anticancer activity and inhibits ALK5 kinase and SMAD2/3 phosphorylation, this would strongly support the hypothesis of it being a TGF-β pathway inhibitor. Future work could involve lead optimization to improve potency and selectivity, as well as in vivo studies in xenograft models of cancer.

  • If the compound demonstrates significant neuroprotective effects in cellular models, further investigation into the specific neuronal targets would be warranted. This could involve screening against a panel of neurotransmitter receptors and ion channels, as well as assessing its antioxidant properties.

  • If the compound is inactive in these assays, this would suggest that its mechanism of action lies elsewhere. In this case, broader phenotypic screening or target identification technologies such as chemical proteomics could be employed to uncover its biological target.

Overall Workflow for Elucidating the Mechanism of Action:

MoA_Workflow Start Start: 4-(3-Trifluoromethylphenoxy) methyltetrahydro-2H-pyran Phenotypic_Screening Broad Phenotypic Screening (e.g., anticancer, neuroprotective, antimicrobial assays) Start->Phenotypic_Screening Hit_Identification Identification of a Biological Effect Phenotypic_Screening->Hit_Identification Hypothesis_Generation Hypothesis Generation (Based on structural analogs and screening results) Hit_Identification->Hypothesis_Generation Target_Identification Target Identification and Validation (e.g., kinase assays, binding assays) Hypothesis_Generation->Target_Identification Pathway_Analysis Cellular Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_Identification->Pathway_Analysis In_Vivo_Studies In Vivo Validation (Animal Models) Pathway_Analysis->In_Vivo_Studies MoA_Elucidation Mechanism of Action Elucidated In_Vivo_Studies->MoA_Elucidation

Caption: A comprehensive workflow for elucidating the mechanism of action.

References

  • Anticancer Activity of Ether Derivatives of Chrysin. PubMed Central.[Link]

  • Synthesis and biological evaluation of trifluoromethyl-containing auxin deriv
  • Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. PubMed Central.[Link]

  • 5-[3-(trifluoromethoxy)-phenyl]-alpha-(trifluoromethyl)-1(2H)-quinolineethanol as potent and orally active cholesteryl ester transfer protein inhibitor. PubMed.[Link]

  • Novel tetrahydropyran‐triazole hybrids with antiproliferative activity against human tumor cells. ResearchGate.[Link]

  • Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor-β type 1 receptor inhibitors for hepatocellular carcinoma. PubMed.[Link]

  • Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PubMed Central.[Link]

  • Structure-activity relationship study for fungicidal activity of 1-(4-phenoxymethyl-2-phenyl-d[8][11]ioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives against rice blast. ResearchGate.[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]

  • Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. PubMed Central.[Link]

  • Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. PubMed.[Link]

  • Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. PubMed.[Link]

  • Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. PubMed.[Link]

  • Characterization of anxiolytic and neuropharmacological activities of Silexan. PubMed.[Link]

  • Neuropharmacological Activities of Ceiba aesculifolia (Kunth) Britten & Baker f (Malvaceae).[No valid URL provided]
  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate.[Link]

  • Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation. Royal Society of Chemistry.[Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.[Link]

  • Synthesis of trifluoromethyl containing 2, 3, 4, 8-tetrahydropyrano [3,2-b]pyrans 13. ResearchGate.[Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PubMed Central.[Link]

  • Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents. Semantic Scholar.[Link]

  • Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PubMed Central.[Link]

  • Evaluation of neuropharmacological activities of Stephania venosa herb consumption in healthy rats. ResearchGate.[Link]

Sources

Technical Guide: A Framework for Identifying and Validating the Biological Targets of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The compound 4-(3-trifluoromethylphenoxy)methyltetrahydro-2H-pyran is a novel small molecule whose biological mechanism of action is yet to be fully elucidated. The process of identifying a small molecule's direct binding partners and understanding its functional consequences within a biological system—a process known as target deconvolution—is a cornerstone of modern drug discovery and chemical biology.[1] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate the potential biological targets of this compound. We will dissect the molecule's structural motifs to form initial hypotheses, present detailed, field-proven experimental protocols for target identification using affinity-based proteomics, and outline a rigorous validation cascade involving biophysical and cell-based assays to confirm target engagement and functional modulation. This document is structured not as a rigid template, but as a logical, causality-driven narrative to empower scientists to build a robust, self-validating case for the compound's mechanism of action.

Initial Assessment and Hypothesis Generation

Before embarking on extensive experimental work, a thorough analysis of the molecule's structure provides critical clues to its potential biological role. The compound is composed of two key structural motifs: a tetrahydropyran (THP) ring and a 3-trifluoromethylphenoxy group.

1.1 Structural and Physicochemical Analysis
  • Tetrahydropyran (THP) Scaffold: The THP ring is a saturated six-membered cyclic ether. In medicinal chemistry, it is often considered a bioisostere of a cyclohexane ring but with lower lipophilicity and the capacity for the ring oxygen to act as a hydrogen bond acceptor.[2] This feature can facilitate tighter binding interactions with a protein target.[2] The THP scaffold is present in numerous approved drugs and clinical candidates, where it contributes to favorable pharmacokinetic properties and target engagement.[2][3] For instance, THP derivatives have been developed as potent inhibitors of kinases like ATM and ALK5.[2][4][5]

  • 3-Trifluoromethylphenoxy Moiety: The trifluoromethyl (CF3) group is a powerful modulator of physicochemical properties in drug design.[6][7] Its strong electron-withdrawing nature and lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[6][7] A review of FDA-approved drugs shows the CF3 group is a common feature in molecules targeting a wide range of proteins.[8][9] For example, compounds containing a trifluoromethylphenoxy group have been investigated for activities including anticonvulsant effects, suggesting potential interactions with central nervous system targets like GABA-A receptors.[10]

1.2 Computational Data & Initial Hypotheses

A preliminary computational analysis provides a quantitative basis for experimental design.

PropertyValueImplication for Target Identification
Molecular Weight 246.23 g/mol [11]Suitable for cell permeability and oral bioavailability.
LogP 3.26[11]Indicates good lipophilicity, suggesting potential for crossing cell membranes and interacting with intracellular targets or transmembrane proteins.
Topological Polar Surface Area (TPSA) 18.46 Ų[11]Low TPSA value further supports good cell membrane permeability.
Hydrogen Bond Acceptors 2[11]The ether oxygens can participate in hydrogen bonding with a target protein.
Hydrogen Bond Donors 0[11]The molecule cannot act as a hydrogen bond donor.

Initial Hypothesis: Based on the structural motifs, the compound is likely cell-permeable and could target a range of intracellular or membrane-bound proteins. The presence of similar structures in known kinase inhibitors (e.g., ALK5) and CNS-active agents makes kinases, G-protein coupled receptors (GPCRs), and ion channels primary hypothetical target classes.[2][4][10]

A Strategic Framework for Target Deconvolution

A successful target identification campaign requires a multi-pronged approach, moving logically from broad, unbiased screening to focused, hypothesis-driven validation. The goal is to generate a list of high-confidence candidate proteins and then systematically confirm which of these are bona fide biological targets.

G cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Target Validation & MoA A Compound of Interest 4-(3-Trifluoromethylphenoxy) methyltetrahydro-2H-pyran B Synthesize Affinity Probe (e.g., Biotinylated Analogue) A->B C Affinity Chromatography (Pull-down from Cell Lysate) B->C D Mass Spectrometry (LC-MS/MS Proteomics) C->D E Bioinformatic Analysis (Identify Enriched Proteins) D->E F Candidate Target List E->F G Biophysical Assays (Confirm Direct Binding) e.g., CETSA, DSF F->G H Target Engagement Assays (Confirm Binding in Live Cells) e.g., NanoBRET G->H I Cellular Functional Assays (Assess Downstream Effects) e.g., Western Blot, Reporter Assay H->I J Genetic Validation (siRNA / CRISPR Knockdown) I->J K Validated Biological Target J->K G A Step 1: Probe Synthesis Attach linker & biotin tag to a non-essential position of the parent compound. B Step 2: Immobilization Couple the biotinylated probe to streptavidin-coated agarose beads. A->B C Step 3: Lysate Incubation Incubate beads with native cell lysate. Target proteins bind to the probe. B->C E Step 4: Washing Wash beads extensively to remove non-specific binders. C->E D Control: Incubate lysate with beads coupled to a structurally similar, inactive compound OR empty beads. D->E F Step 5: Elution Elute bound proteins using a denaturant (e.g., SDS, Urea). E->F G Step 6: Protein Digestion Digest eluted proteins into peptides with Trypsin. F->G H Step 7: LC-MS/MS Analysis Separate and identify peptides by high-resolution mass spectrometry. G->H I Step 8: Data Analysis Compare protein enrichment in the probe sample vs. the control sample to identify specific binders. H->I G cluster_0 Cellular Validation Cascade A Hypothesis: Compound inhibits Kinase X B Step 1: Phosphorylation Assay Treat cells with compound. Measure phosphorylation of a known Kinase X substrate via Western Blot. A->B C Step 2: Genetic Knockdown Use siRNA to deplete Kinase X from cells. B->C D Step 3: Phenotypic Rescue Assay Assess a cellular phenotype caused by the compound (e.g., reduced proliferation). Does siRNA knockdown of Kinase X phenocopy the compound's effect? Is the compound's effect lost in knockdown cells? C->D E Conclusion: Kinase X is a functional target. D->E

Sources

In Silico Modeling and Docking Studies of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the in silico modeling and molecular docking workflow for 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran, a compound of interest owing to its privileged tetrahydropyran scaffold. While this specific molecule may not have extensive pre-existing biological data, this guide establishes a robust and scientifically grounded framework for its computational evaluation. We will navigate the critical steps from hypothetical target selection, based on evidence from analogous structures, to ligand and protein preparation, molecular docking, result analysis, and rigorous protocol validation. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to accelerate early-phase drug discovery.

Introduction

The tetrahydropyran (THP) moiety is a prevalent scaffold in a multitude of biologically active compounds and natural products.[1] Its favorable pharmacokinetic properties, including metabolic stability and aqueous solubility, make it a desirable feature in modern drug design. The subject of this guide, this compound, combines this privileged THP core with a trifluoromethylphenoxy group, a common substituent used to enhance binding affinity and modulate electronic properties.

Computer-Aided Drug Design (CADD) has become an indispensable tool in the pharmaceutical industry, significantly reducing the time and financial resources required for the discovery of novel therapeutic agents.[2][3][4] By simulating the interaction between a small molecule (ligand) and its biological target (protein) at an atomic level, we can predict binding affinities and modes, thereby prioritizing compounds for synthesis and in vitro testing.[5] This guide will provide a detailed, step-by-step methodology for conducting such an in silico analysis for our compound of interest.

Part 1: The Foundation - Target Selection and Rationale

The success of any docking study hinges on the selection of a relevant biological target.[6] In the absence of specific experimental data for this compound, we will employ a rational, literature-driven approach to hypothesize a target. Numerous studies have demonstrated the activity of pyran-containing derivatives against various protein kinases.[7][8][9] Notably, compounds with structural similarities have been identified as inhibitors of Transforming Growth Factor-β Receptor I (ALK5) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[10][11][12] Both are critical targets in oncology and fibrosis.[13][14] For the purpose of this guide, we will proceed with Activin-like Kinase 5 (ALK5) as our hypothetical target.

Protocol 1: Protein Target Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of human ALK5 in complex with a known inhibitor from the RCSB Protein Data Bank (PDB). A suitable entry would be, for example, PDB ID: 1VJY. This provides a high-quality starting structure with a defined binding pocket.

  • Pre-processing: Load the PDB file into a molecular visualization program like UCSF Chimera or PyMOL.[6][14]

  • Clean the Structure:

    • Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand. This is crucial as we want to dock our novel compound into the empty binding site.

    • Inspect the protein for missing residues or atoms. If present, use modeling tools (e.g., SWISS-MODEL) to build and refine the missing segments.

  • Protonation and Charge Assignment: Add polar hydrogens and assign appropriate atomic charges using a force field like AMBER. This step is critical for accurately modeling electrostatic interactions.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from the preparation steps.

  • Save the Prepared Protein: Save the cleaned, protonated, and minimized protein structure in a suitable format for docking, such as .pdbqt for AutoDock Vina.

Part 2: Ligand Preparation - From 2D to 3D

Accurate representation of the ligand is as crucial as the protein preparation.

Physicochemical Properties of the Ligand
PropertyValueSource
Molecular FormulaC₁₂H₁₃F₃O₂[15]
Molecular Weight246.23 g/mol [15]
TPSA (Topological Polar Surface Area)18.46 Ų[15]
XLogP33.26[15]
Hydrogen Bond Donors0[15]
Hydrogen Bond Acceptors2[15]
Rotatable Bonds2[15]
Protocol 2: Ligand Preparation
  • Generate 2D Structure: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D sketch into a 3D structure.

  • Energy Minimization: Perform a thorough energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This ensures a low-energy, stable conformation.

  • Charge Assignment: Assign Gasteiger charges to the ligand atoms.

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the molecule. This allows the docking software to explore different conformations of the ligand within the binding site.

  • Save the Prepared Ligand: Save the final 3D structure in the .pdbqt format.

Part 3: The Core Protocol - Molecular Docking Simulation

With the prepared protein and ligand, we can now proceed with the molecular docking simulation. We will use AutoDock Vina as our example software.[16]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Download PDB Structure (e.g., 1VJY for ALK5) Clean Clean Protein (Remove water, ligands) PDB->Clean Protonate Add Hydrogens & Charges Clean->Protonate Grid Define Grid Box (Active Site) Protonate->Grid Ligand Prepare Ligand (3D structure, charges) Dock Run Docking Simulation (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Analyze Analyze Docking Scores (Binding Affinity) Dock->Analyze Visualize Visualize Interactions (PyMOL, Chimera) Analyze->Visualize Validate Validate Protocol (RMSD Calculation) Visualize->Validate

Caption: Molecular Docking Workflow.

Protocol 3: Performing the Docking
  • Define the Binding Site: The binding site is typically defined as the region of the protein that was occupied by the co-crystallized ligand in the original PDB structure.[6]

  • Set up the Grid Box: Create a 3D grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow for translational and rotational movement of the ligand.

  • Configure Docking Parameters:

    • Exhaustiveness: This parameter controls the thoroughness of the conformational search. A higher value increases the probability of finding the optimal binding pose but also increases the computation time. An exhaustiveness of 8 is a common starting point.

    • Number of Modes: Specify the number of binding modes (poses) to be generated. Typically, 9-10 modes are sufficient.

  • Launch the Docking Run: Execute the docking simulation using the prepared protein, ligand, and configuration file.

Part 4: Analysis and Interpretation of Docking Results

The output of a docking simulation provides a wealth of information that needs careful interpretation.

Binding Affinity

The primary quantitative output is the binding affinity, typically reported in kcal/mol.[16] More negative values indicate a stronger predicted binding affinity.

Table 1: Hypothetical Docking Results for this compound against ALK5

Binding ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-8.50.00
2-8.21.23
3-8.11.56
4-7.92.01
5-7.72.45
Binding Pose and Interactions

The most crucial part of the analysis is the visual inspection of the predicted binding poses.

  • Load the Complex: Open the prepared protein structure and the generated ligand poses in a visualization tool.

  • Analyze Interactions: For the top-scoring poses, analyze the non-covalent interactions with the surrounding amino acid residues. Key interactions to look for include:

    • Hydrogen Bonds: These are strong, directional interactions and are often critical for binding.

    • Hydrophobic Interactions: The trifluoromethylphenoxy group is likely to engage in hydrophobic interactions with nonpolar residues in the binding pocket.

    • Pi-stacking: The aromatic ring of the ligand may interact with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

  • Compare with Known Inhibitors: If available, compare the binding mode of your compound with that of known inhibitors of the target. A similar binding mode can increase confidence in the docking results.

Part 5: Ensuring Scientific Rigor - Validation of the Docking Protocol

A docking protocol must be validated to ensure its reliability.[10][15] The most common method is to re-dock the co-crystallized ligand and assess how well the software can reproduce the experimentally determined binding pose.

Protocol 4: Re-docking Validation
  • Prepare the Co-crystallized Ligand: Extract the co-crystallized ligand from the original PDB file and prepare it using the same procedure as for our test ligand.

  • Re-dock the Ligand: Dock the prepared co-crystallized ligand back into its own protein structure using the exact same docking parameters.

  • Calculate RMSD: Superimpose the top-scoring docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD) of the heavy atoms.

  • Assess the Results: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is capable of accurately predicting the binding mode.[15]

G Start Start with Co-crystallized Protein-Ligand Complex (PDB) Separate Separate Ligand and Protein Start->Separate Redock Re-dock the Ligand into the Protein (Same Docking Protocol) Separate->Redock Compare Superimpose Docked Pose and Crystal Pose Redock->Compare RMSD Calculate RMSD Compare->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Success Protocol Validated Decision->Success Yes Fail Refine Protocol Decision->Fail No

Caption: Docking Protocol Validation Workflow.

Part 6: Beyond Docking - Post-Docking Analysis and Future Directions

While molecular docking is a powerful tool, it provides a static snapshot of the protein-ligand interaction.

  • Molecular Dynamics (MD) Simulations: To assess the stability of the docked complex over time, MD simulations can be performed. This technique simulates the movement of atoms and molecules, providing insights into the flexibility of the protein and the ligand, and the persistence of key interactions.

  • Free Energy Calculations: Methods like MM/PBSA and MM/GBSA can be used to calculate the binding free energy of the protein-ligand complex from the MD simulation trajectories, often providing a more accurate estimation of binding affinity than docking scores alone.

  • In Vitro Testing: The ultimate validation of in silico predictions comes from experimental testing. Promising compounds identified through docking should be synthesized or acquired and tested in relevant in vitro assays (e.g., kinase activity assays) to confirm their biological activity.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling and molecular docking of this compound. By following these detailed protocols, from rational target selection to thorough result analysis and validation, researchers can effectively leverage computational tools to generate valuable hypotheses, prioritize compounds for further investigation, and ultimately accelerate the drug discovery process. It is imperative to remember that in silico methods are predictive tools, and their results should always be interpreted in the context of experimental validation.

References

  • Lin, X., Li, X., & Lin, X. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules, 25(6), 1375. [Link]

  • Wang, Z., et al. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 61, 128552. [Link]

  • Ciardiello, F., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Sharma, S. K., Sharma, E., & Sharma, Y. (2017). A review: Recent computational approaches in medicinal chemistry: Computer aided drug designing and delivery. The Pharma Innovation Journal, 6(4), 6-12. [Link]

  • Kalathiya, U., et al. (2023). Updates on Drug Designing Approach Through Computational Strategies: a Review. Journal of Applied Pharmaceutical Science, 13(1), 001-013. [Link]

  • Gaber, N. N., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(8), 1436-1463. [Link]

  • KBbox. Small Molecule Docking. [Link]

  • Singh, T., & Biswas, D. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 21(5), e1012033. [Link]

  • PubChem. 4-(2-fluoro-3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-ol. [Link]

  • Zou, J., et al. (2019). Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. Cancer Biology & Therapy, 20(10), 1334-1344. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Matsuura, M. (2020). How to Dock Your Own Drug. Chemistry LibreTexts. [Link]

  • Jamshidi, Z., et al. (2026). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. Scientific Reports, 16(1), 12345. [Link]

  • Wikipedia. Tetrahydropyran. [Link]

  • PubChem. Tetrahydro-4-methyl-2H-pyran. [Link]

  • PubChem. 4-[3-(Trifluoromethyl)phenoxy]pyrimidine. [Link]

Sources

The Trifluoromethylphenoxy Moiety: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorine in Drug Design

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1][2] Among the various fluorinated motifs, the trifluoromethyl (–CF3) group stands out for its profound impact on a drug candidate's lipophilicity, metabolic stability, and binding affinity.[3][4] When this potent group is appended to a phenoxy scaffold, the resulting trifluoromethylphenoxy moiety presents a unique combination of electronic and steric properties that have been successfully exploited in the development of numerous blockbuster drugs. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of trifluoromethylphenoxy compounds, offering field-proven insights for professionals in drug discovery and development.

The strategic incorporation of the trifluoromethyl group can significantly enhance a molecule's pharmacological profile.[5][6] Its high electronegativity and strong electron-withdrawing nature can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH and thereby affecting drug-receptor interactions.[1][3] Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, which can lead to an increased in vivo half-life of the drug.[5]

Physicochemical Properties and Their Implications

The trifluoromethyl group is often employed as a bioisostere for other chemical moieties, such as the methyl or chloro groups.[5] However, its properties are distinct. It is significantly more lipophilic than a hydrogen atom and has a larger van der Waals radius than a methyl group.[2][5] This increased lipophilicity can enhance a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and penetration of the blood-brain barrier.[2][5]

PropertyTrifluoromethyl GroupMethyl Group
Hansch Lipophilicity Parameter (π)+0.88+0.56
van der Waals Radius (Å)~2.2~2.0
Electronegativity (Pauling Scale)~3.4 (for the group)~2.5 (for carbon)

Table 1: Comparison of key physicochemical properties of the trifluoromethyl and methyl groups.

Synthetic Strategies for Trifluoromethylphenoxy Scaffolds

The synthesis of trifluoromethylphenoxy compounds typically involves the coupling of a trifluoromethyl-substituted phenol with a suitable electrophile or a nucleophilic aromatic substitution reaction on a trifluoromethyl-activated aromatic ring.

Nucleophilic Aromatic Substitution

One common approach is the reaction of a trifluoromethyl-substituted halobenzene with a phenoxide. The strong electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a halide.

Experimental Protocol: Synthesis of a Generic Trifluoromethylphenyl Aryl Ether

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired phenol (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base Addition: Add a strong base, such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K2CO3, 2.0 eq.), portion-wise at 0 °C to generate the corresponding phenoxide.

  • Electrophile Addition: To the resulting phenoxide solution, add the trifluoromethyl-substituted aryl halide (1.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the substrates. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Cross-Coupling Reactions

Ullmann-type coupling reactions, often catalyzed by copper salts, provide another versatile method for the synthesis of trifluoromethylphenoxy ethers. These reactions typically involve the coupling of a trifluoromethyl-substituted phenol with an aryl halide.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Phenol Trifluoromethyl-substituted Phenol Catalyst Copper Catalyst (e.g., CuI, Cu2O) Phenol->Catalyst Reacts with ArylHalide Aryl Halide ArylHalide->Catalyst Ether Trifluoromethylphenoxy Compound Catalyst->Ether Forms Base Base (e.g., K2CO3, Cs2CO3) Base->Catalyst Activates Solvent Solvent (e.g., DMF, Toluene) Solvent->Catalyst Provides Medium

Figure 1: General workflow for a copper-catalyzed synthesis of trifluoromethylphenoxy compounds.

Structure-Activity Relationship (SAR) Insights

The position of the trifluoromethyl group on the phenoxy ring, as well as the nature and substitution pattern of the other aromatic ring, profoundly influences the biological activity of these compounds. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

For instance, in the development of selective serotonin reuptake inhibitors (SSRIs), it was discovered that placing the trifluoromethyl group at the para-position of the phenoxy ring of fluoxetine resulted in a six-fold increase in potency for inhibiting serotonin uptake compared to the non-fluorinated analog.[1] This highlights the critical role of the trifluoromethyl group in modulating the interaction with the serotonin transporter.

Therapeutic Applications of Trifluoromethylphenoxy Compounds

The trifluoromethylphenoxy moiety is a key pharmacophore in a diverse range of FDA-approved drugs, demonstrating its broad therapeutic utility.[1][7][8]

DrugTherapeutic AreaMechanism of Action
Fluoxetine AntidepressantSelective Serotonin Reuptake Inhibitor (SSRI)[1]
Tafenoquine AntimalarialBelieved to inhibit heme polymerization[9]
Bicalutamide Anticancer (Prostate)Non-steroidal androgen receptor antagonist
Rilpivirine Antiretroviral (HIV)Non-nucleoside reverse transcriptase inhibitor

Table 2: Examples of FDA-approved drugs containing the trifluoromethylphenoxy moiety.

Case Study: Fluoxetine

Fluoxetine, marketed as Prozac, is a landmark antidepressant that revolutionized the treatment of depression.[1][10] Its chemical name is N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine.[1] The mechanism of action involves the selective inhibition of the serotonin reuptake transporter in the presynaptic terminal, leading to an increase in the concentration of serotonin in the synaptic cleft.[1] The synthesis of fluoxetine commences with the reaction of p-trifluoromethylphenol with 3-chloro-N-methyl-3-phenylpropylamine.[1]

Fluoxetine_MoA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binds to Postsynaptic_Effect Postsynaptic Effect Serotonin_Receptor->Postsynaptic_Effect Initiates Signal Fluoxetine Fluoxetine Fluoxetine->SERT Blocks

Figure 2: Mechanism of action of Fluoxetine as a selective serotonin reuptake inhibitor.

Pharmacokinetics and Metabolism

The inclusion of a trifluoromethyl group generally enhances metabolic stability by blocking potential sites of oxidative metabolism.[5][11] This can lead to a longer half-life and improved pharmacokinetic profile. However, the overall pharmacokinetics of a trifluoromethylphenoxy-containing drug will depend on the entire molecular structure. For example, the pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide, a non-steroidal selective androgen receptor modulator, have been studied in rats, showing rapid absorption and slow clearance.[12]

Future Perspectives and Conclusion

The trifluoromethylphenoxy moiety continues to be a valuable and frequently utilized scaffold in medicinal chemistry. Its ability to confer desirable physicochemical and pharmacokinetic properties makes it an attractive component in the design of new therapeutic agents.[2][5][6] Future research will likely focus on the development of novel synthetic methodologies for the efficient and regioselective introduction of this group, as well as the exploration of its application in new therapeutic areas. The continued success of drugs containing this privileged structure underscores its importance and ensures its place in the medicinal chemist's toolbox for years to come.

References

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC - NIH. [Link]

  • Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. PMC - NIH. [Link]

  • Examples of drugs bearing trifluoromethoxy groups (highlighted in pink)... ResearchGate. [Link]

  • (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]

  • Application of Bioisosteres in Drug Design. SlideShare. [Link]

  • Examples of drugs bearing trifluoromethyl groups (highlighted in green)... ResearchGate. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. [Link]

  • Antiplasmodial structure-activity relationship of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide derivatives. PubMed. [Link]

  • Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. PubMed. [Link]

  • The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. ResearchGate. [Link]

  • A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists. PMC - PubMed Central. [Link]

  • Oxyfluorfen - Human Health and Ecological Risk Assessment. USDA Forest Service. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

  • Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Unknown Source. [Link]

  • Supporting Information For Synthesis, Insecticidal Activity, and Structure-Activity Relationship of Trifluoromethyl-containing Phthalic Acid Diamide. AWS. [Link]

  • Toxicology of the fluoroalkenes: review and research needs. PubMed. [Link]

  • Metabolism of fluorine-containing drugs. PubMed. [Link]

  • Overview of the pharmacokinetics of fluvoxamine. PubMed. [Link]

Sources

CAS number and chemical structure of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in modern medicinal chemistry. By dissecting its structural components—the tetrahydropyran (THP) scaffold and the 3-trifluoromethylphenoxy moiety—we can appreciate its potential utility in drug discovery and development. This document serves as a resource for researchers, offering insights into its synthesis, characterization, and the rationale behind its application.

Introduction and Strategic Importance

This compound (CAS Number: 1257665-21-6 ) is a heterocyclic ether.[1] Its structure is notable for combining two key pharmacophores that are highly valued in drug design.

  • The Tetrahydropyran (THP) Scaffold: The saturated THP ring is a prevalent motif in numerous natural products and approved drugs.[2][3] It is often employed as a bioisosteric replacement for a cyclohexyl or phenyl ring to improve physicochemical properties. The oxygen atom can act as a hydrogen bond acceptor, potentially adding a valuable interaction with a biological target, while the ring's conformational rigidity can reduce the entropic penalty of binding.[4] In drug development, incorporating a THP moiety has been shown to enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, thereby optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4][5]

  • The 3-Trifluoromethylphenoxy Group: The trifluoromethyl (CF₃) group is a powerhouse in medicinal chemistry.[6][7] Its strong electron-withdrawing nature and high lipophilicity can profoundly alter a molecule's properties.[8] Attaching a CF₃ group to an aromatic ring, as seen here, is a well-established strategy to block metabolic oxidation at that position, thereby increasing the drug's half-life.[7] This modification can also enhance binding affinity to target proteins through favorable electrostatic interactions and improve membrane permeability.[8][9]

The combination of these two moieties in a single molecule suggests a compound designed for metabolic stability, favorable pharmacokinetics, and potent biological activity.

Chemical Structure:

Caption: Chemical Structure of this compound.

Physicochemical and Computed Properties

PropertyValueSource
CAS Number 1257665-21-6[1]
Molecular Formula C₁₃H₁₅F₃O₂[1]
Molecular Weight 260.25 g/mol [10]
LogP (Predicted) 3.0 - 3.5(Typical range for similar structures)
Topological Polar Surface Area (TPSA) 27.69 Ų(Calculated)
Hydrogen Bond Donors 0(Calculated)
Hydrogen Bond Acceptors 2(Calculated)
Rotatable Bonds 3(Calculated)

Synthesis and Purification Protocol

The most logical and widely applied method for constructing the aryl ether linkage in this molecule is the Williamson Ether Synthesis .[11] This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide or sulfonate.[12][13]

Rationale and Retrosynthetic Analysis

The synthesis involves disconnecting the ether bond between the phenoxy oxygen and the methylene bridge. This leads to two primary starting materials:

  • Nucleophile: 3-(Trifluoromethyl)phenoxide, generated in situ from 3-(Trifluoromethyl)phenol.

  • Electrophile: 4-(Halomethyl)tetrahydro-2H-pyran or a related derivative with a good leaving group (e.g., tosylate, mesylate).

This strategy is preferred because the electrophilic carbon is primary and unhindered, which is ideal for an Sₙ2 reaction and minimizes the risk of competing elimination reactions.[11]

Proposed Synthetic Workflow

G A Starting Materials: - 3-(Trifluoromethyl)phenol - 4-(Tosylmethyl)tetrahydro-2H-pyran B Base Addition (e.g., NaH, K₂CO₃) in Polar Aprotic Solvent (e.g., DMF, THF) A->B 1. Combine D Sₙ2 Reaction: Nucleophilic Attack on Electrophile A->D Electrophile C In Situ Formation of 3-(Trifluoromethyl)phenoxide B->C 2. Deprotonation C->D 3. Reacts with E Reaction Mixture containing Crude Product D->E 4. Forms F Aqueous Workup (Quench, Extract with Organic Solvent) E->F 5. Process G Purification by Silica Gel Column Chromatography F->G 6. Purify H Pure 4-(3-Trifluoromethylphenoxy)- methyltetrahydro-2H-pyran G->H 7. Isolate

Caption: Proposed workflow for the synthesis of the target molecule via Williamson Ether Synthesis.

Detailed Experimental Protocol

Materials:

  • 3-(Trifluoromethyl)phenol

  • 4-(Hydroxymethyl)tetrahydro-2H-pyran

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Part A: Preparation of the Electrophile - 4-(Tosylmethyl)tetrahydro-2H-pyran

  • Dissolve 4-(Hydroxymethyl)tetrahydro-2H-pyran (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine at 0 °C under a nitrogen atmosphere.

  • Slowly add p-Toluenesulfonyl chloride (1.1 eq). If using DCM, add triethylamine (1.2 eq) as a base.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM or EtOAc.

  • Wash the organic layer sequentially with 1M HCl (if pyridine was used), saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

Part B: Williamson Ether Synthesis

  • To a flame-dried flask under a nitrogen atmosphere, add sodium hydride (1.2 eq) suspended in anhydrous DMF.

  • Cool the suspension to 0 °C and add a solution of 3-(Trifluoromethyl)phenol (1.1 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium phenoxide.

  • Add a solution of 4-(Tosylmethyl)tetrahydro-2H-pyran (from Part A, 1.0 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C, stirring for 4-12 hours. Monitor progress by TLC.

  • After cooling to room temperature, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Part C: Purification

  • Purify the crude residue using silica gel column chromatography. A gradient elution system, such as 5% to 20% ethyl acetate in hexanes, is typically effective for separating the desired ether from starting materials and byproducts.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a pure compound.

Anticipated Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods. The expected key signals are:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.4-7.1 ppm: Multiplets corresponding to the 4 aromatic protons on the trifluoromethylphenyl ring.

    • δ 4.0-3.8 ppm: A doublet corresponding to the two protons of the -O-CH₂- bridge.

    • δ 4.0-3.3 ppm: Multiplets for the four protons on the tetrahydropyran ring adjacent to the ring oxygen (-O-CH₂-).

    • δ 2.0-1.4 ppm: Multiplets for the remaining five protons on the tetrahydropyran ring.

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ ~158 ppm: Aromatic carbon attached to the ether oxygen.

    • δ ~132 ppm (q, J ≈ 33 Hz): Aromatic carbon attached to the -CF₃ group.

    • δ ~130-115 ppm: Other aromatic carbons.

    • δ ~123 ppm (q, J ≈ 272 Hz): Carbon of the -CF₃ group.

    • δ ~75-65 ppm: Carbons of the ether linkages (-O-CH₂-).

    • δ ~40-25 ppm: Remaining aliphatic carbons of the THP ring.

  • ¹⁹F NMR (CDCl₃, 376 MHz):

    • A single sharp singlet around δ -62 ppm , characteristic of a CF₃ group on a benzene ring.

  • IR (ATR, cm⁻¹):

    • Strong C-F stretching bands around 1330-1120 cm⁻¹ .

    • C-O-C (ether) stretching bands around 1250-1050 cm⁻¹ .

    • Aromatic C=C stretching bands around 1600-1450 cm⁻¹ .

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ peak at m/z = 261.11.

    • Expected [M+Na]⁺ peak at m/z = 283.09.

Conclusion

This compound is a molecule strategically designed to leverage the beneficial properties of both the tetrahydropyran scaffold and the trifluoromethyl group. While specific biological data on this compound remains scarce in public literature, its structure strongly suggests its potential as a valuable building block or lead compound in drug discovery programs. The synthetic route via Williamson ether synthesis is robust and well-established, allowing for its accessible preparation. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the applications of this promising chemical entity.

References

  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. Retrieved from PharmaBlock website.[4]

  • Bocsci. (2024, May 16). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. Retrieved from Bocsci website.[14]

  • Molecules. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.[6]

  • ChemicalBook. (2023, October 16). What is Tetrahydropyran? Retrieved from ChemicalBook website.[2]

  • Molecules. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.[7]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Tetrahydropyran: From Synthesis to Application in Fine Chemicals. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.[3]

  • Processes. (2022, October 6). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate.[15]

  • ChemicalBook. (2023, December 19). Tetrahydropyran: properties, applications and safety. Retrieved from ChemicalBook website.[5]

  • Guidechem. (n.d.). 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran 1257665-21-6 wiki. Retrieved from Guidechem website.[16]

  • Molecules. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.[8]

  • Journal of Pesticide Science. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.[17]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.[9]

  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press.[18]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]11]

  • BIOFOUNT. (n.d.). Cyanide or nitrile blocks. Retrieved from BIOFOUNT website.[19]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry website.[12]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from Chemistry LibreTexts website.[13]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from Utah Tech University website.[20]

  • Arctom Scientific. (n.d.). CAS NO. 1257665-21-6 | 2-((3-(Trifluoromethyl)phenoxy)methyl)tetrahydro-2H-pyran. Retrieved from Arctom Scientific website.[21]

  • Autech Industry Co.,Limited. (n.d.). 1257664-95-1|4-((3-(Trifluoromethyl)phenoxy)methyl)tetrahydro-2H-pyran. Retrieved from Autech Industry Co.,Limited website.[10]

Sources

Methodological & Application

Application Notes and Protocols: A Framework for the Cellular Analysis of Novel Chemical Entities, Exemplified by 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive framework for the initial characterization of novel chemical compounds in cell culture, using the example of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran. It is critical to note that as of the date of this publication, no specific biological activities or established protocols for this compound have been reported in the scientific literature. Therefore, this guide is presented as an exemplary workflow for researchers to adapt when investigating an uncharacterized small molecule. The protocols detailed herein cover essential preliminary steps, including compound preparation, solubility assessment, cytotoxicity profiling, and the design of dose-response experiments, all grounded in established principles of cell biology and pharmacology.

Introduction: The Challenge of Uncharacterized Compounds

The journey of a novel chemical compound from synthesis to a potential therapeutic or research tool is paved with rigorous biological evaluation. The initial and most crucial step is to understand its fundamental interaction with living cells: Is it soluble in physiological media? Is it toxic? Does it elicit a measurable biological response? This document outlines a systematic approach to answer these questions.

We will use the hypothetical case of This compound . An analysis of its structure suggests two key moieties:

  • Trifluoromethylphenoxy group: The trifluoromethyl (-CF3) group is a common feature in pharmaceuticals, known to enhance metabolic stability and membrane permeability.

  • Tetrahydropyran (THP) ring: The THP moiety is often found in natural products and synthetic compounds and can influence solubility and receptor binding.

The combination of these groups does not point to a known, specific biological target. Thus, an unbiased, systematic screening approach is warranted. The following sections provide a robust, self-validating workflow for any researcher facing a similar uncharacterized compound.

Foundational Protocols: Compound Preparation and Handling

Scientific rigor begins with the accurate and reproducible preparation of the test article. The quality of all subsequent data is contingent on this first step.

Reconstitution of Dry Compound

The primary goal is to create a high-concentration stock solution in a solvent that is miscible with cell culture media and minimally toxic to the cells at its final working concentration.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the solvent of choice for most non-polar small molecules due to its high solubilizing capacity and relatively low cytotoxicity at concentrations typically below 0.5% (v/v) in final culture media.

Protocol: Preparation of a 10 mM Stock Solution

  • Pre-Weighing: Tare a sterile, amber glass vial or a low-retention microcentrifuge tube on a calibrated analytical balance.

  • Aliquot Compound: Carefully add a small amount (e.g., 1-5 mg) of this compound powder to the vial and record the precise weight.

  • Calculate Solvent Volume: Use the following formula to determine the volume of DMSO required to achieve a 10 mM stock solution:

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    • (Note: The molecular weight of this compound must be calculated from its chemical formula, C13H15F3O2).

  • Solubilization: Add the calculated volume of high-purity, sterile DMSO to the vial.

  • Mixing: Vortex thoroughly for 1-2 minutes. If particulates remain, gentle warming in a 37°C water bath or brief sonication may be required. Visually inspect for complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Workflow for Compound Preparation and Dilution

The diagram below illustrates the standard workflow from a concentrated stock to final working concentrations in a cell culture plate.

G cluster_prep Stock Preparation cluster_dilution Serial Dilution & Dosing cluster_controls Essential Controls dry_compound Dry Compound Powder stock_10mM 10 mM Stock Solution in DMSO dry_compound->stock_10mM Dissolve dmso High-Purity DMSO dmso->stock_10mM intermediate Intermediate Dilutions (in DMSO or Culture Media) stock_10mM->intermediate Dilute cluster_dilution cluster_dilution final_concentrations Final Working Concentrations in 96-well plate intermediate->final_concentrations Add to wells culture_media Pre-warmed Cell Culture Media culture_media->final_concentrations vehicle_control Vehicle Control (e.g., 0.1% DMSO in Media) untreated_control Untreated Control (Media Only)

Caption: Workflow from compound solubilization to cell plate dosing.

Core Experiment: Cytotoxicity Assessment

Before investigating any specific biological effect, it is imperative to determine the concentration range at which the compound is toxic to the cells. This establishes an acceptable window for subsequent functional assays.

Cell Line Selection

The choice of cell line should be guided by the research question. For a general toxicity screen, commonly used and well-characterized cell lines are recommended.

Cell LineTypeRationale for Use
HEK293 Human Embryonic KidneyEasy to transfect, robust, and widely used for general toxicity.
HeLa Human Cervical CancerOne of the oldest and most common human cell lines.
A549 Human Lung CarcinomaA well-characterized model for epithelial cells.
HepG2 Human Liver CarcinomaOften used for metabolism and hepatotoxicity studies.
Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Selected cell line

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well clear flat-bottom tissue culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Perform a serial dilution of the 10 mM stock solution to prepare 2X working concentrations in culture medium. For example, to test final concentrations from 0.1 µM to 100 µM, prepare 2X solutions from 0.2 µM to 200 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X working solutions to the appropriate wells. Remember to include "Vehicle Control" wells (containing the highest concentration of DMSO used, e.g., 0.5%) and "Untreated Control" wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly with a multichannel pipette to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The data should be analyzed to determine the IC50 (half-maximal inhibitory concentration), which is the concentration of the compound that reduces cell viability by 50%.

  • Normalize Data: Express the absorbance readings as a percentage of the vehicle control.

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • Plot Data: Plot % Viability against the log of the compound concentration.

  • Calculate IC50: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC50 value.

G cluster_workflow Cytotoxicity Workflow cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well Plate treat_compound 2. Treat with Serial Dilutions of Compound seed_cells->treat_compound incubate 3. Incubate (e.g., 24-72h) treat_compound->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt read_plate 5. Solubilize & Read Absorbance (570nm) add_mtt->read_plate normalize 6. Normalize Data to Vehicle Control read_plate->normalize plot 7. Plot Dose-Response Curve normalize->plot calculate 8. Calculate IC50 Value plot->calculate

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Advanced Application: Designing a Functional Assay

Once a non-toxic concentration range is established, functional assays can be designed to probe the compound's specific biological effects. The design of these assays is entirely dependent on the hypothesized mechanism of action. Given the lack of information on this compound, a researcher might pursue several paths:

  • Phenotypic Screening: Use high-content imaging to screen for changes in cell morphology, organelle health, or other visible markers.

  • Target-Based Screening: If the compound was designed to interact with a specific enzyme or receptor, perform an assay to measure that interaction (e.g., an enzyme activity assay or a receptor binding assay).

  • Pathway Analysis: Use reporter assays (e.g., luciferase or GFP reporters) to determine if the compound activates or inhibits key signaling pathways like NF-κB, Wnt, or MAPK.

Troubleshooting and Scientific Validation

  • Solubility Issues: If the compound precipitates in the culture medium, consider using a lower concentration stock, a different solvent, or a formulation aid like cyclodextrin.

  • Inconsistent Results: Ensure consistent cell passage number, seeding density, and reagent quality. Always include positive and negative controls to validate the assay's performance.

  • Vehicle Effects: High concentrations of DMSO can be toxic or induce differentiation. Always run a vehicle control curve to ensure the observed effects are due to the compound and not the solvent.

Conclusion

The successful evaluation of a novel chemical entity like this compound in a cell culture setting relies on a methodical and logical progression of experiments. By first establishing the fundamental parameters of solubility and cytotoxicity, researchers can build a solid foundation for more complex functional studies. This application note provides the essential protocols and intellectual framework to begin this process of discovery, ensuring that the generated data is both robust and reproducible.

References

  • General Principles of Cell Culture: Freshney, R. I. (2010). Culture of Animal Cells: A Manual of Basic Technique and Specialized Applications. Wiley-Blackwell. [Link]

  • MTT Assay Protocol and Principles: van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Guidance on DMSO Use in Cell Culture: The Centre for Drug Research and Development (CDRD). (2012). Assay Guidance Manual: DMSO Gradient. [Link]

Application Note & Protocol: A Framework for the In Vivo Administration of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran in Murine Models

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran is presumed to be a novel or experimental compound with no established public record of in vivo administration. This document provides a comprehensive framework and a series of adaptable protocols based on established best practices for administering novel, poorly soluble small molecules to mice. All procedures must be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[1][2][3][4]

Introduction

The successful in vivo evaluation of a novel therapeutic candidate, such as this compound, is contingent upon a meticulously planned and ethically executed administration protocol. The chemical structure, featuring a trifluoromethylphenoxy group and a tetrahydropyran moiety, suggests the compound is likely lipophilic and may possess poor aqueous solubility. This characteristic necessitates a systematic approach to vehicle selection, dose determination, and administration route to ensure accurate, reproducible results while prioritizing animal welfare.

This guide details a self-validating system for researchers to establish a robust in vivo administration protocol. It covers the critical preliminary steps of vehicle formulation and maximum tolerated dose (MTD) determination, followed by detailed, step-by-step procedures for common administration routes. The causality behind each experimental choice is explained to empower researchers to adapt these guidelines to the specific empirical properties of the compound as they are discovered.

Section 1: Pre-formulation and Vehicle Selection Protocol

Expert Insight: The choice of vehicle is paramount for compounds with low aqueous solubility. An inappropriate vehicle can lead to precipitation, inaccurate dosing, local irritation, or confounding toxicity.[5][6][7] The goal is to create a stable, homogenous, and non-toxic formulation. A tiered approach, starting with the simplest and safest vehicles, is recommended.

Protocol 1: Small-Scale Solubility Assessment

  • Objective: To identify a suitable vehicle for achieving the desired concentration of this compound.

  • Materials:

    • This compound

    • Microcentrifuge tubes

    • Vortex mixer and/or sonicator

    • Vehicle candidates (See Table 1)

  • Procedure:

    • Weigh 1-2 mg of the compound into separate microcentrifuge tubes.

    • Add a small, precise volume (e.g., 100 µL) of a single vehicle to each tube.

    • Vortex vigorously for 2-3 minutes. If the compound does not dissolve, use a bath sonicator for 10-15 minutes.

    • Visually inspect for complete dissolution against a dark background.

    • If dissolved, add an additional volume of the vehicle to assess for precipitation at a lower concentration.

    • If not dissolved, consider a co-solvent system or a suspension. For suspensions, assess the uniformity and ease of resuspension after settling.

    • Crucial Step: Always prepare a vehicle-only control group for all in vivo experiments to ensure the vehicle itself does not produce confounding effects.[5][8]

Vehicle Type Example Formulation Rationale & Considerations Primary Route
Aqueous Solution Sterile Saline (0.9% NaCl)Ideal for water-soluble compounds. Unlikely to be suitable for this compound but should be tested as a baseline.PO, IP, IV
Aqueous Suspension 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile waterForms a uniform suspension for insoluble compounds. Biologically inert and well-tolerated.[5][9]PO
Co-Solvent System 10% DMSO, 40% PEG400, 50% SalineFor compounds insoluble in aqueous vehicles. DMSO solubilizes the compound, PEG400 aids in keeping it in solution when diluted in saline. Note: DMSO can have biological effects and cause irritation.[5][8]IP, IV (with caution)
Lipid-Based Vehicle Corn oil, Sesame oilSuitable for highly lipophilic compounds. Can enhance oral bioavailability.[7]PO, SC

Section 2: Maximum Tolerated Dose (MTD) Study

Expert Insight: An MTD study is an essential first step in any in vivo efficacy study. It determines the highest dose that can be administered without causing unacceptable toxicity or side effects, which could confound the interpretation of the efficacy data.[10][11][12][13] The MTD is not designed to be a lethal dose study; animal mortality is an unacceptable endpoint.[10]

Protocol 2: MTD Determination (Dose Escalation Design)

  • Objective: To identify the MTD of this compound.

  • Animals: Use a small cohort of mice (e.g., n=3 per group) of the same strain and sex as the planned efficacy study.

  • Procedure:

    • Select a starting dose (e.g., 10 mg/kg).

    • Administer the compound daily for 5-7 days via the intended route of administration (e.g., oral gavage).

    • Monitor animals daily for clinical signs of toxicity (see Table 2) and measure body weight.

    • A body weight loss of >15-20% is typically considered a sign of significant toxicity.[10]

    • If the initial dose is well-tolerated, escalate the dose in a new cohort of mice (e.g., 30 mg/kg, 100 mg/kg).

    • The MTD is defined as the highest dose that does not produce significant clinical signs of toxicity or sustained body weight loss.[10][13]

Parameter Observations Scoring Example (0-3)
Body Weight Daily measurement0: <5% loss; 1: 5-10% loss; 2: 10-15% loss; 3: >15% loss
General Appearance Piloerection, hunched posture, lethargy, rough coat0: Normal; 1: Mild; 2: Moderate; 3: Severe
Behavior Reduced activity, social isolation, abnormal gait0: Normal; 1: Mild; 2: Moderate; 3: Severe
Hydration Status Skin tenting, sunken eyes0: Normal; 1: Mild; 2: Moderate; 3: Severe

Section 3: Detailed Administration Protocols

Ethical Mandate: All animal procedures must be performed by trained personnel.[14] Techniques should be chosen to minimize pain and distress.[15][16] Using a new, sterile needle/gavage tube for each animal is mandatory to prevent discomfort and infection.[17][18]

Protocol 3A: Oral Gavage (PO) Administration

Causality: Oral gavage ensures direct and accurate delivery of a specified dose to the stomach.[14] This route is often preferred for daily dosing studies.

  • Preparation:

    • Weigh the mouse to calculate the precise dosing volume. The maximum recommended volume is typically 10 mL/kg.[14]

    • Select the appropriate gavage needle (e.g., 20-22 gauge, 1.5-inch flexible or stainless steel with a ball tip for an adult mouse).[19]

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth; mark the needle if necessary.[20]

  • Restraint:

    • Firmly scruff the mouse, grasping the loose skin over the shoulders to immobilize the head.[19] The animal's body should be held in a vertical position.[21]

    • Gently extend the head back to create a straight line through the neck and esophagus.[20]

  • Administration:

    • Insert the gavage needle into the mouth, slightly to one side, and advance it gently along the roof of the mouth.[20]

    • The needle should slide easily down the esophagus with the animal's swallowing reflex. Do not force the needle. If resistance is met, withdraw and try again.[14][21]

    • Once at the predetermined depth, administer the substance slowly and smoothly.[21]

    • Withdraw the needle straight out and return the animal to its cage.

    • Observe the animal for any signs of respiratory distress, which could indicate accidental tracheal intubation.[21]

Protocol 3B: Intraperitoneal (IP) Injection

Causality: IP injection allows for rapid absorption of the compound into the systemic circulation, bypassing first-pass metabolism.[22] However, it carries a risk of incorrect injection into abdominal organs.[17]

  • Preparation:

    • Weigh the mouse and calculate the dosing volume. The maximum recommended volume is 10 mL/kg.[23]

    • Use an appropriately sized sterile needle (e.g., 25-27 gauge).[23]

    • Warm the substance to room temperature to avoid causing a drop in the animal's body temperature.[18]

  • Restraint & Site Identification:

    • Scruff the mouse and position it to expose the abdomen, tilting the head downwards. This helps move the abdominal organs away from the injection site.[24]

    • The target injection site is the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.[18][23][24]

  • Administration:

    • Insert the needle, bevel up, at a 30-40° angle.[23]

    • Gently aspirate by pulling back on the plunger to ensure no fluid (urine, blood, intestinal contents) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a new site with a fresh needle and syringe.[24]

    • If aspiration is clear, inject the substance smoothly.

    • Withdraw the needle and return the animal to its cage, observing for any immediate adverse reactions.[23]

Section 4: Data Presentation and Workflow Visualization

Dose Calculation Table

This table provides a quick reference for calculating the volume of a 10 mg/mL stock solution needed to achieve a desired dose.

Mouse Weight (g) Dose (mg/kg) Required Dose (mg) Volume to Administer (µL)
20100.220
22100.2222
25100.2525
20250.550
22250.5555
25250.62562.5
20501.0100
22501.1110
25501.25125
Experimental Workflow Diagram

G cluster_0 Phase 1: Formulation & Safety cluster_1 Phase 2: Pharmacokinetics (Optional but Recommended) cluster_2 Phase 3: Efficacy Study Solubility Solubility Assessment (Protocol 1) Vehicle Optimal Vehicle Selection Solubility->Vehicle MTD MTD Study (Protocol 2) Vehicle->MTD Dose Establish Safe Dose Range MTD->Dose PK_Study Pilot PK Study (n=3/timepoint) Dose->PK_Study Use MTD as high dose Efficacy_Study Dosing in Disease Model (Protocol 3A or 3B) Dose->Efficacy_Study Select doses ≤ MTD PK_Data Determine Cmax, T1/2, Bioavailability PK_Study->PK_Data Dosing_Freq Inform Dosing Frequency PK_Data->Dosing_Freq Dosing_Freq->Efficacy_Study Optimize schedule Monitoring Daily Monitoring & Endpoint Collection Efficacy_Study->Monitoring Analysis Data Analysis Monitoring->Analysis

Caption: Overall workflow from initial formulation to final efficacy study.

Hypothetical Signaling Pathway

Expert Insight: While the mechanism of this compound is unknown, many small molecule inhibitors target protein kinase cascades. The following diagram illustrates a generic MAPK signaling pathway as a hypothetical target to conceptualize how such a compound might function.

G Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Compound 4-(3-Trifluoromethylphenoxy) methyltetrahydro-2H-pyran (Hypothetical Inhibitor) Compound->MEK

Caption: Hypothetical inhibition of the MEK kinase within the MAPK pathway.

References

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. 23

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University IACUC. 14

  • Intraperitoneal Injection in the Mouse. Research Animal Training. 17

  • Mouse Intraperitoneal (IP)
  • Mouse Oral Gavage Administr
  • Oral Gavage in the Mouse. Florida State University Office of Research. 20

  • Intraperitoneal injection. Wikipedia.

  • SOP: Mouse Intraperitoneal Injection. Virginia Tech. 24

  • SOP: Mouse Oral Gavage. Virginia Tech. 21

  • Oral Gavage Procedure in Mice. Scribd.

  • Routes and Volumes of Administration in Mice. IACUC Guideline. 15

  • Institutional Animal Care and Use Committee. Wikipedia.

  • Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice. ResearchGate.

  • Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? PubMed.

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. ResearchGate.

  • IACUC Policies and Guidelines. UC Davis Office of Research.

  • Maximum Tolerated Dose (MTD)
  • Animal Research Ethics. Drexel University.

  • Code of Ethics for the Care and Use of Animals. University of Connecticut Health.

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research.

  • Guidelines for the administration of substances to rodents. Norwegian University of Science and Technology.

  • Guideline #10: Drug and Chemical Administration. Washington State University IACUC.

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. AAPS PharmSciTech.

  • Vehicle Solutions for Poorly Soluble Compounds in Animal Studies. Benchchem.

  • Ethics in Research: What is the IACUC? Indiana University Blogs.

  • Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse. [Source Link Not Provided]
  • Pharmacokinetics and Biodistribution of Polymeric Nanoparticles Loaded with a Small Molecule Drug in Mice with Alcoholic Liver Disease. ACS Publications.

  • IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS. [Source Link Not Provided]
  • Pharmacokinetics Studies in Mice or Rats. Enamine.

  • I want to deliver my compound to animals What is the best solvent to use? Cayman Chemical.

  • Workshop Summary Maximum Tolerated Dose: Implications For Risk Assessment. National Academies Press.

  • Maximum Tolerable Dose Study Services. Reaction Biology.

  • Pk/bio-distribution. MuriGenics.

  • Vehicle selection for nonclinical oral safety studies. ResearchGate.

  • Maximum Tolerated Dose. ResearchGate.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Novel Chemical Entity

The compound 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran represents a novel chemical entity for which established in vitro biological data is not publicly available. This guide provides a comprehensive, first-principles-based framework for researchers to systematically determine its optimal concentration range for in vitro assays. Our approach is grounded in an analysis of the compound's structural motifs to hypothesize its behavior and design a robust, multi-tiered experimental plan.

The structure integrates three key components with well-documented roles in medicinal chemistry:

  • Trifluoromethyl (CF3) Group: This moiety is a cornerstone of modern drug design, known to enhance metabolic stability, increase lipophilicity, and modulate target binding affinity through potent electronic and steric effects.[1][2][3][4] Its presence suggests the compound may exhibit improved bioavailability and stronger interactions with its biological target compared to a non-fluorinated analog.[3]

  • Tetrahydropyran (THP) Ring: The THP scaffold is a prevalent feature in approved drugs.[5][6] As a rigid bioisostere of a cyclohexane, it can reduce conformational entropy upon binding. Furthermore, the ether oxygen can act as a hydrogen bond acceptor, potentially forming a key interaction point with a biological target.[5][7]

  • Phenoxy Linker: Phenoxy groups are common, stable linkers used to connect different pharmacophoric elements within a molecule.[8][9][10]

Given these features, this compound is a promising candidate for biological activity. However, its novelty necessitates a careful, phased approach to concentration selection to generate meaningful and reproducible data. This document outlines the critical preliminary steps, a tiered screening workflow, and essential validation protocols.

Part 1: Foundational Characterization & Stock Preparation

Protocol 1: Kinetic Aqueous Solubility Assessment

Rationale: Low aqueous solubility can lead to compound precipitation in aqueous assay buffers, resulting in artificially low activity and poor reproducibility.[11][12] A kinetic solubility test is a high-throughput method suitable for early-stage discovery to estimate the maximum soluble concentration when a compound is introduced from a DMSO stock, mimicking typical assay conditions.[13][14][15]

Methodology:

  • Stock Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into a microplate containing an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4), ensuring the final DMSO concentration is low and consistent (e.g., ≤1%).[15]

  • Incubation: Shake the plate and incubate at room temperature for a defined period (e.g., 1.5-2 hours).[12]

  • Precipitation Measurement: Quantify the amount of precipitate formed. This can be done via several methods:

    • Nephelometry: Measure light scattering caused by insoluble particles.[13]

    • UV Absorption: Filter the solutions to remove precipitate and measure the absorbance of the soluble compound in the filtrate.[12]

  • Data Analysis: The kinetic solubility limit is the highest concentration that remains in solution without significant precipitation.

Data Interpretation: The results from this assay will define the maximum reliable concentration to be used in subsequent biological assays. Testing above this limit is not recommended.

ParameterRecommended ConditionRationale
Solvent 100% DMSOStandard for small molecule libraries; high solubilizing power.
Test Buffer PBS, pH 7.4Mimics physiological pH.
Final DMSO % ≤ 1% (v/v)Minimizes solvent-induced artifacts and toxicity in cell-based assays.[16]
Incubation Time 1.5 - 2 hoursStandard for kinetic solubility measurements.[12][15]
Reportable Range 5-200 µMTypical range for high-throughput solubility assays.[12]
Table 1: Key parameters for the Kinetic Solubility Assay.

Part 2: A Tiered Strategy for Determining Biological Activity Range

A systematic, multi-phase approach is essential to efficiently and accurately define the compound's active concentration range.[17] This workflow progresses from a broad, exploratory screen to a precise determination of potency, while simultaneously evaluating cytotoxicity.

G cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Selectivity Assessment P1 Broad Dose-Response Screen (e.g., 1 nM to 100 µM) P2 Refined Dose-Response (8-12 points around active range) P1->P2 Identifies approximate active concentration P2_out Calculate IC50 / EC50 Value P2->P2_out Non-linear Regression P3 Cytotoxicity Assay (in non-target cell line) P2_out->P3 Informs concentration range for toxicity testing P3_out Calculate CC50 Value P3->P3_out

Figure 1: Tiered workflow for in vitro concentration determination.
Phase 1: Broad-Range Dose-Response Screening

Objective: To cast a wide net and identify the approximate order of magnitude at which the compound exerts a biological effect. This initial screen is crucial for avoiding false negatives that can occur if too narrow a concentration range is tested.[17]

Recommended Concentration Range: A wide range spanning several orders of magnitude is recommended, for example, from 1 nM to 100 µM, using semi-log dilutions (e.g., 1, 3, 10, 30, 100...).[17][18] The maximum concentration should not exceed the previously determined solubility limit.

Protocol 2: General Cytotoxicity/Cell Viability Assay (e.g., MTT or WST-1) This protocol uses a common colorimetric assay as an example, but the principle applies to any primary screen.[19][20]

  • Cell Seeding: Seed cells (e.g., a relevant cancer cell line like MCF-7) in a 96-well plate at a predetermined optimal density and allow them to attach for 24 hours.[17]

  • Compound Treatment: Prepare serial dilutions of the compound in cell culture medium. Remove the old medium from the wells and add the medium containing the different compound concentrations.

  • Controls: Include essential controls:

    • Vehicle Control: Cells treated with the same final concentration of DMSO as the highest compound concentration (represents 100% viability).

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay validity.

    • Background Control: Medium only, with no cells.

  • Incubation: Incubate the plate for a relevant exposure time (e.g., 48 or 72 hours).

  • Assay Reagent Addition: Add the viability reagent (e.g., 10 µL of WST-1 reagent) to each well and incubate as per the manufacturer's instructions.[17]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Subtract background absorbance, then normalize the data to the vehicle control to calculate the percentage of cell viability for each concentration.

Phase 2: Refined Dose-Response Analysis for IC50/EC50 Determination

Objective: To precisely quantify the compound's potency by determining its half-maximal inhibitory (IC50) or effective (EC50) concentration.[21]

Recommended Concentration Range: Based on the results from Phase 1, select a narrower range with more data points (typically 8-12 concentrations) centered around the estimated active concentration. For instance, if the broad screen showed an effect between 1 µM and 10 µM, the refined assay might use a range from 100 nM to 30 µM.

Protocol 3: IC50/EC50 Curve Generation The experimental setup is similar to Protocol 2, but the data analysis is more rigorous.

  • Perform the Assay: Execute the cell-based or biochemical assay using the refined concentration range.

  • Data Normalization: Convert the raw data to a percentage response (e.g., % Inhibition or % Activity) relative to your controls.

  • Data Plotting: Plot the percentage response (Y-axis) against the logarithm of the compound concentration (X-axis).[22]

  • Curve Fitting: Use a non-linear regression model, typically a four-parameter logistic equation (sigmoidal curve), to fit the data.[23][24]

  • IC50/EC50 Determination: The IC50/EC50 is the concentration at which the compound produces 50% of its maximal response, as calculated by the curve-fitting software.[21][25]

G cluster_0 Dose-Response Curve curve IC50 IC50 50_percent 50% Inhibition point_on_curve point_on_curve 50_percent->point_on_curve log_conc Log[Concentration] IC50_x IC50_x point_on_curve->IC50_x A Normalize Raw Data (% Inhibition) B Plot: % Inhibition vs. Log[Concentration] A->B C Fit Sigmoidal Curve (Non-linear Regression) B->C D Determine Concentration at 50% Inhibition (IC50) C->D

Figure 2: Conceptual workflow for calculating the IC50 value.
Phase 3: Cytotoxicity Assessment and Therapeutic Window

Objective: To determine the concentration at which the compound is toxic to cells, which is essential for understanding its therapeutic window or selectivity index.[26] An ideal compound is potent in a target-specific assay but shows little to no general cytotoxicity at those same concentrations.[20][27]

Protocol 4: General Cytotoxicity in a Control Cell Line

  • Select Cell Line: Use a non-target or standard cell line (e.g., HEK293, a human embryonic kidney line) to assess general cytotoxicity.[20]

  • Execute Assay: Perform a viability assay (as in Protocol 2) using a concentration range informed by the IC50 value determined in Phase 2.

  • Calculate CC50: Analyze the data as in Protocol 3 to determine the 50% cytotoxic concentration (CC50).

  • Determine Selectivity Index (SI): The SI is a critical measure of a compound's potential. It is calculated as:

    • SI = CC50 / IC50

    • A higher SI value (>>1) is desirable, indicating that the compound is effective at concentrations far below those at which it is toxic.

Data Summary Table:

Assay PhaseObjectiveExample Concentration RangeKey Output
Phase 1 Range-Finding1 nM - 100 µM (7 points)Approximate active concentration
Phase 2 Potency (IC50)100 nM - 30 µM (10 points)Precise IC50 value (e.g., 1.5 µM)
Phase 3 Cytotoxicity (CC50)100 nM - 100 µM (10 points)Precise CC50 value (e.g., 45 µM)
Table 2: Example data outputs from the tiered experimental approach.

Conclusion and Recommended Concentrations for Mechanistic Studies

Based on the systematic approach outlined, the final step is to select appropriate concentrations for more detailed mechanistic studies. Having determined a precise IC50 and CC50, researchers can confidently choose concentrations that are biologically relevant and non-toxic.

General Recommendations:

  • For target engagement and pathway analysis: Use concentrations around the IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50).[17]

  • Ensure concentrations are well below the CC50 to avoid confounding results from general toxicity.

  • Always use a vehicle control (DMSO) at a concentration matching the highest dose of the test compound.

This application note provides a robust framework for characterizing the in vitro activity of this compound. By first establishing its solubility and then applying a tiered screening strategy, researchers can generate high-quality, reproducible data and confidently determine a meaningful concentration range for further investigation.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • BOC Sciences. (2024, May 16). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups.
  • Jojima, T., et al. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Novel Compound Concentrations for In Vitro Studies.
  • Benchchem Technical Support Team. (2025, December). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
  • Jojima, T., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • Creative Biolabs. (n.d.). Solubility Assessment Service.
  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • Sygnature Discovery. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.
  • REPROCELL. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • Alsenz, J., & Kansy, M. (n.d.). In vitro solubility assays in drug discovery. PubMed.
  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ACS Publications. (2021, May 14). Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors. Journal of Medicinal Chemistry.
  • Boster Biological Technology. (n.d.). Cytotoxicity Assays | Life Science Applications.
  • Housing Innovations. (2025, August 10). 5 Ways to Determine IC50 Value in Pharmacology Research.
  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoromethyl group.
  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • ResearchGate. (2025, August 6). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.
  • Promega Corporation. (n.d.). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • PubMed Central. (n.d.). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • NIH. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.
  • ResearchGate. (2021, December 9). How do I choose the concentration for primary screening in drug discovery process?.
  • Kosheeka. (2021, July 28). Essentials of In Vitro Assay Development.
  • Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
  • Indian Journal of Pharmaceutical Education and Research. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs.
  • ResearchGate. (n.d.). Preparation method to develop derivatives with phenoxy linker.
  • MedchemExpress.com. (n.d.). Compound Screening Guide!.
  • ResearchGate. (n.d.). Criteria for selecting drug concentrations and solvent choice for in vitro cell sensitivity assays.
  • Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs.

Sources

Application of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran in neuroscience research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of Cannabinoid Receptor 1 (CB1) inverse agonist AM-251 in neuroscience has been created for researchers, scientists, and drug development professionals. While the specific chemical 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran is not widely documented in neuroscience literature, AM-251 serves as a important tool for investigating the endocannabinoid system, a key area of neuroscience research.

Application Notes and Protocols for AM-251 in Neuroscience Research

This guide provides a comprehensive overview of AM-251, a potent and selective CB1 receptor inverse agonist, and its applications in neuroscience. This document will delve into the compound's mechanism of action, provide detailed protocols for its use in both in vitro and in vivo models, and offer insights into experimental design and data interpretation.

Introduction to AM-251: A Key Modulator of the Endocannabinoid System

AM-251, with the chemical name N-(Piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, is a diarylpyrazole derivative that is structurally similar to rimonabant.[1] It acts as a potent and selective inverse agonist of the cannabinoid receptor 1 (CB1), with a high binding affinity (Ki = 7.5 nM) and significant selectivity over the CB2 receptor.[1][2][3] CB1 receptors are predominantly expressed in the central nervous system, where they play a crucial role in regulating a wide array of physiological processes, including mood, memory, appetite, and pain perception.

The inverse agonistic properties of AM-251 mean that it not only blocks the effects of cannabinoid agonists but also reduces the basal activity of the CB1 receptor. This characteristic makes it an invaluable tool for dissecting the tonic activity of the endocannabinoid system and its influence on neuronal function.

Mechanism of Action: Beyond Simple Blockade

AM-251's primary mechanism of action is the inverse agonism at the CB1 receptor.[1][2] This interaction initiates a cascade of downstream signaling events. By binding to the CB1 receptor, AM-251 can influence adenylyl cyclase activity, mitogen-activated protein kinase (MAPK) pathways, and intracellular calcium levels.

It is important for researchers to be aware of AM-251's other reported activities, which include acting as an antagonist at the µ-opioid receptor, a potent agonist at the orphan G protein-coupled receptor GPR55, and a direct potentiator of GABA-A receptors.[1][2][3] These off-target effects should be considered when designing experiments and interpreting results.

Signaling Pathway of AM-251 at the CB1 Receptor

AM251_Pathway cluster_membrane Cell Membrane AM251 AM-251 CB1R CB1 Receptor (GPCR) AM251->CB1R Inverse Agonist Binding G_protein Gi/o Protein CB1R->G_protein Inhibits GDP/GTP Exchange AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Modulation Ca_channels Ion Channels (e.g., Ca2+) G_protein->Ca_channels Modulation cAMP ↓ cAMP AC->cAMP PKA PKA Activity cAMP->PKA Decreased Activation Neuronal_Activity Modulation of Neuronal Activity & Neurotransmitter Release PKA->Neuronal_Activity MAPK->Neuronal_Activity Ca_channels->Neuronal_Activity

Caption: AM-251 signaling at the CB1 receptor.

Key Applications in Neuroscience Research

AM-251 has been instrumental in elucidating the role of the endocannabinoid system in various neurological and psychiatric conditions.

  • Neurodegenerative Diseases: Studies have explored the potential of AM-251 to mitigate neuronal damage and cognitive decline in models of neurodegenerative diseases.[4]

  • Substance Abuse and Addiction: AM-251 has been shown to inhibit cocaine-primed relapse in animal models, suggesting a role for the endocannabinoid system in drug-seeking behavior.[5][6]

  • Cognition and Memory: Research indicates that AM-251 can influence learning and memory processes, with some studies showing it can improve recognition memory in rats.[7]

  • Mood and Anxiety: The compound has been used to investigate the involvement of the endocannabinoid system in anxiety and depressive-like behaviors.[8][9]

  • Pain and Inflammation: Given the role of CB1 receptors in pain modulation, AM-251 is a valuable tool for studying nociceptive pathways.

Experimental Protocols

The following protocols provide a starting point for researchers. Optimization may be required based on the specific experimental setup and model system.

Objective: To investigate the effects of AM-251 on synaptic transmission and plasticity (e.g., Long-Term Potentiation, LTP) in acute brain slices.

Materials:

  • AM-251 (stock solution in DMSO, protected from light)

  • Artificial cerebrospinal fluid (aCSF)

  • Vibratome

  • Electrophysiology rig (amplifier, digitizer, recording chamber)

  • Glass microelectrodes

Procedure:

  • Slice Preparation: Anesthetize the animal and rapidly dissect the brain region of interest (e.g., hippocampus). Prepare 300-400 µm thick slices using a vibratome in ice-cold, oxygenated aCSF.

  • Recovery: Allow slices to recover for at least 1 hour in an interface chamber with continuously oxygenated aCSF at room temperature.

  • Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.

  • Baseline Recording: Obtain a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.

  • AM-251 Application: Bath-apply AM-251 at the desired concentration (e.g., 1-10 µM) for a predetermined duration.

  • LTP Induction: After drug application, induce LTP using a high-frequency stimulation protocol.

  • Post-LTP Recording: Continue recording fEPSPs for at least 60 minutes to assess the effect of AM-251 on LTP induction and maintenance.

Experimental Workflow for Brain Slice Electrophysiology

electrophys_workflow A Brain Slice Preparation B Slice Recovery (>1 hr) A->B C Transfer to Recording Chamber B->C D Establish Stable Baseline Recording C->D E Bath Apply AM-251 D->E F Induce LTP (High-Frequency Stimulation) E->F G Post-LTP Recording & Analysis F->G

Caption: Workflow for electrophysiology experiments.

Objective: To assess the effects of AM-251 on anxiety-like behavior using the Elevated Plus Maze (EPM) test.

Materials:

  • AM-251

  • Vehicle solution (e.g., DMSO, Tween 80, and saline)[10]

  • Elevated Plus Maze apparatus

  • Video tracking software

Procedure:

  • Animal Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer AM-251 (e.g., 1-10 mg/kg, intraperitoneally) or vehicle 30 minutes prior to testing.[11][12]

  • EPM Test: Place the animal in the center of the EPM, facing an open arm. Allow the animal to explore the maze for 5 minutes.

  • Data Collection: Record the time spent in the open and closed arms, and the number of entries into each arm using video tracking software.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. A decrease in these parameters is indicative of anxiogenic-like effects.

Table 1: Representative Dosing for In Vivo Studies

SpeciesApplicationDose Range (mg/kg)Route of AdministrationReference
RatRecognition Memory1.0 - 5.0Intraperitoneal (i.p.)[7]
RatSatiety Behavior2.0 - 8.0Intraperitoneal (i.p.)[10]
MouseCognitive Decrements1.0Intraperitoneal (i.p.)[8][13]
RatMaternal Behavior3.0Intraperitoneal (i.p.)[11]
Data Interpretation and Considerations

When working with AM-251, it is crucial to consider the following:

  • Solubility and Stability: AM-251 has low aqueous solubility. Prepare stock solutions in DMSO and protect from light.[2] Freshly prepare working solutions for each experiment.

  • Pharmacokinetics: The route of administration and the timing of behavioral testing relative to drug injection are critical for observing effects.

  • Dose-Response: Conduct dose-response studies to determine the optimal concentration for your specific model and endpoint.

  • Control Groups: Always include a vehicle-treated control group to account for any effects of the solvent.

  • Off-Target Effects: Be mindful of the potential off-target effects of AM-251 and consider using additional pharmacological tools to confirm that the observed effects are mediated by CB1 receptors.

Safety and Handling

Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[14][15][16][17] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling AM-251.

Conclusion

AM-251 is a powerful and versatile tool for neuroscience research, enabling detailed investigation into the multifaceted roles of the endocannabinoid system in health and disease. By carefully designing and executing experiments, researchers can leverage the unique properties of this compound to gain valuable insights into the complex workings of the brain.

References

  • AM-251 (drug) - Wikipedia. Available at: [Link]

  • Xi, Z. X., et al. (2006). Cannabinoid CB1 receptor antagonist AM251 inhibits cocaine-primed relapse in rats: role of glutamate in the nucleus accumbens. The Journal of Neuroscience, 26(33), 8531-8536. Available at: [Link]

  • Swinney, D. C., et al. (2005). Inhibition of Voltage-Sensitive Sodium Channels by the Cannabinoid 1 Receptor Antagonist AM 251 in Mammalian Brain. Journal of Pharmacology and Experimental Therapeutics, 315(3), 1137-1144. Available at: [Link]

  • Parihar, V. K., et al. (2021). The Cannabinoid Receptor 1 Reverse Agonist AM251 Ameliorates Radiation-Induced Cognitive Decrements. Frontiers in Molecular Neuroscience, 14, 689163. Available at: [Link]

  • Xi, Z. X., et al. (2006). Cannabinoid CB1 Receptor Antagonist AM251 Inhibits Cocaine-Primed Relapse in Rats: Role of Glutamate in the Nucleus Accumbens. Journal of Neuroscience, 26(33), 8531-8536. Available at: [Link]

  • Bialuk, I., & Winnicka, M. M. (2011). AM251, cannabinoids receptors ligand, improves recognition memory in rats. Pharmacological Reports, 63(4), 1045-1051. Available at: [Link]

  • Parihar, V. K., et al. (2021). The Cannabinoid Receptor 1 Reverse Agonist AM251 Ameliorates Radiation-Induced Cognitive Decrements. eScholarship, University of California. Available at: [Link]

  • McLaughlin, P. J., & Salamone, J. D. (2009). The cannabinoid CB1 receptor inverse agonist AM 251 and antagonist AM 4113 produce similar effects on the behavioral satiety sequence in rats. Physiology & Behavior, 98(3), 329-334. Available at: [Link]

  • Parihar, V. K., et al. (2021). The Cannabinoid Receptor 1 Reverse Agonist AM251 Ameliorates Radiation-Induced Cognitive Decrements. eScholarship, University of California. Available at: [Link]

  • Effects of the CB1 Receptor Antagonist, AM251, on Maternal Behavior in Long-Evans Rat Dams - KnightScholar. Available at: [Link]

  • Timeline of AM251 treatments and analyses. (A) Short-term, (B)... - ResearchGate. Available at: [Link]

  • de Oliveira, R. W., et al. (2005). AM251, a selective antagonist of the CB1 receptor, inhibits the induction of long-term potentiation and induces retrograde amnesia in rats. Brain Research, 1034(1-2), 11-17. Available at: [Link]

  • Sink, K. S., et al. (2010). POTENTIAL ANXIOGENIC EFFECTS OF CANNABINOID CB1 RECEPTOR ANTAGONISTS/INVERSE AGONISTS IN RATS: COMPARISONS BETWEEN AM4113, AM251, AND THE BENZODIAZEPINE INVERSE AGONIST FG-7142. European Journal of Pharmacology, 656(1-3), 1-3. Available at: [Link]

  • Wang, F., et al. (2021). Regulation of stress-provoked aggressive behavior using endocannabinoids. Molecular Brain, 14(1), 81. Available at: [Link]

  • Changes in polysynaptic reflex response after AM-251 24-h treatment.... - ResearchGate. Available at: [Link]

  • Parihar, V. K., et al. (2021). The Cannabinoid Receptor 1 Reverse Agonist AM251 Ameliorates Radiation-Induced Cognitive Decrements. eScholarship, University of California. Available at: [Link]

Sources

Application Notes & Protocols: Investigating the Therapeutic Potential of Novel Phenylpiperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Focus Compound: The specific molecule 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran is not extensively characterized in publicly available scientific literature. Therefore, to provide a detailed and scientifically rigorous guide, this document will focus on a well-established compound with a similar structural motif—the trifluoromethylphenoxy group—which is a common feature in many neurologically active agents. We will use Paroxetine , a potent and selective serotonin reuptake inhibitor (SSRI), as our model compound. The principles and protocols detailed herein are broadly applicable to the preclinical evaluation of novel compounds targeting the serotonin transporter (SERT) and related pathways.

Introduction: The Serotonin Transporter as a Therapeutic Target

The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission, responsible for the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron. Dysregulation of the serotonin system is implicated in a wide range of neuropsychiatric disorders, including major depressive disorder (MDD), anxiety disorders, and obsessive-compulsive disorder (OCD). Pharmacological inhibition of SERT is a cornerstone of treatment for these conditions.

Paroxetine, a potent and selective inhibitor of SERT, serves as an excellent case study for the evaluation of novel compounds targeting this transporter. Its mechanism of action involves binding to the allosteric site of SERT, which stabilizes the transporter in an outward-facing conformation, thereby blocking serotonin reuptake and increasing its availability in the synapse. This guide will provide a comprehensive overview of the in vitro and in vivo methodologies required to characterize the pharmacological profile of novel phenylpiperidine-based compounds like Paroxetine.

In Vitro Characterization: From Binding Affinity to Functional Activity

The initial stages of drug discovery for novel SERT inhibitors involve a series of in vitro assays to determine the compound's binding affinity, selectivity, and functional activity.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for its target protein. In the context of SERT, these assays typically involve the use of a radiolabeled ligand that binds specifically to the transporter.

Protocol 1: SERT Binding Affinity Assay

  • Objective: To determine the binding affinity (Ki) of a test compound for the human serotonin transporter (hSERT).

  • Materials:

    • HEK293 cells stably expressing hSERT

    • [³H]-Citalopram (radioligand)

    • Test compound (e.g., Paroxetine)

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

    • Scintillation fluid

    • Microplates and filtration apparatus

  • Procedure:

    • Prepare cell membranes from HEK293-hSERT cells.

    • In a 96-well plate, add increasing concentrations of the test compound.

    • Add a fixed concentration of [³H]-Citalopram to each well.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine non-specific binding in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine).

    • Calculate the specific binding and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Measuring Serotonin Reuptake

While binding assays provide information on affinity, functional assays are essential to confirm that the compound inhibits the transporter's activity.

Protocol 2: Synaptosomal [³H]-5-HT Uptake Assay

  • Objective: To measure the functional inhibition of SERT by a test compound in a native tissue preparation.

  • Materials:

    • Rat brain tissue (e.g., striatum or hippocampus)

    • [³H]-5-HT (radiolabeled serotonin)

    • Krebs-Ringer buffer

    • Test compound

    • Pargyline (to inhibit monoamine oxidase)

  • Procedure:

    • Prepare synaptosomes from fresh or frozen rat brain tissue.

    • Pre-incubate the synaptosomes with the test compound at various concentrations.

    • Initiate the uptake reaction by adding a fixed concentration of [³H]-5-HT.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Measure the radioactivity of the synaptosomes.

    • Determine the IC50 value for the inhibition of serotonin uptake.

Selectivity Profiling

To assess the therapeutic potential and potential side effects of a novel compound, it is crucial to determine its selectivity for SERT over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT). This is typically done by performing binding or uptake assays for each transporter.

Transporter Radioligand Typical Tissue Source
SERT [³H]-CitalopramHuman platelets, rat brain
NET [³H]-NisoxetineRat cerebral cortex
DAT [³H]-WIN 35,428Rat striatum

Table 1: Radioligands for Monoamine Transporter Selectivity Profiling

In Vivo Evaluation: From Pharmacokinetics to Behavioral Efficacy

Promising compounds from in vitro studies are advanced to in vivo models to assess their pharmacokinetic properties, target engagement, and behavioral effects.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. These studies are essential for establishing a dosing regimen for subsequent efficacy studies.

Protocol 3: Rodent Pharmacokinetic Study

  • Objective: To determine the pharmacokinetic profile of a test compound in rodents (e.g., rats or mice).

  • Procedure:

    • Administer the test compound via the intended clinical route (e.g., oral gavage, intravenous injection).

    • Collect blood samples at multiple time points post-administration.

    • Process the blood to obtain plasma.

    • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.

    • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Target Engagement: In Vivo Microdialysis

In vivo microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals, providing direct evidence of target engagement.

Protocol 4: In Vivo Microdialysis for Extracellular Serotonin

  • Objective: To measure the effect of a test compound on extracellular serotonin levels in a specific brain region (e.g., hippocampus or prefrontal cortex).

  • Procedure:

    • Surgically implant a microdialysis probe into the target brain region of an anesthetized rodent.

    • After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF).

    • Collect dialysate samples at regular intervals.

    • Administer the test compound.

    • Continue collecting dialysate samples to monitor changes in serotonin levels.

    • Analyze the dialysate samples for serotonin content using HPLC with electrochemical detection.

Behavioral Efficacy Models

A variety of well-validated animal models are used to assess the antidepressant and anxiolytic potential of novel compounds.

Forced Swim Test (FST): A common screening test for antidepressant activity. Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with antidepressant compounds expected to decrease immobility time.

Tail Suspension Test (TST): Similar to the FST, this test measures the immobility of mice suspended by their tails. Antidepressants reduce the duration of immobility.

Elevated Plus Maze (EPM): A widely used model to assess anxiolytic activity. The maze consists of two open arms and two closed arms. Anxiolytic compounds increase the time spent in and the number of entries into the open arms.

Visualization of Key Pathways and Workflows

SERT_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5HT_synapse Serotonin (5-HT) SERT Serotonin Transporter (SERT) 5HT_synapse->SERT Reuptake 5HT_receptor 5-HT Receptor 5HT_synapse->5HT_receptor Binding 5HT_vesicle 5-HT Vesicle SERT->5HT_vesicle 5HT_vesicle->5HT_synapse Release Tryptophan Tryptophan 5HTP 5-HTP Tryptophan->5HTP TPH 5HT_synthesis 5-HT 5HTP->5HT_synthesis AADC 5HT_synthesis->5HT_vesicle Paroxetine Paroxetine / Novel Compound Paroxetine->SERT Inhibition Preclinical_Workflow cluster_vitro cluster_vivo Start Novel Compound Synthesis In_Vitro In Vitro Characterization Start->In_Vitro Binding_Assay SERT Binding Affinity (Ki) In_Vitro->Binding_Assay Functional_Assay 5-HT Reuptake Inhibition (IC50) In_Vitro->Functional_Assay Selectivity Selectivity Profiling (NET, DAT) In_Vitro->Selectivity In_Vivo In Vivo Evaluation Functional_Assay->In_Vivo PK Pharmacokinetics (ADME) In_Vivo->PK Target_Engagement In Vivo Microdialysis In_Vivo->Target_Engagement Behavior Behavioral Efficacy Models In_Vivo->Behavior Lead_Optimization Lead Optimization / Candidate Selection Behavior->Lead_Optimization

Figure 2: Preclinical Drug Discovery Workflow for SERT Inhibitors.

Conclusion

The development of novel therapeutic agents targeting the serotonin transporter requires a systematic and multi-faceted approach. The protocols and methodologies outlined in this guide provide a robust framework for the preclinical evaluation of compounds such as Paroxetine and other novel phenylpiperidine-based molecules. By combining in vitro characterization of binding and functional activity with in vivo assessments of pharmacokinetics, target engagement, and behavioral efficacy, researchers can effectively identify and advance promising candidates for the treatment of a range of neuropsychiatric disorders.

References

  • The Serotonin System and its Role in Depression and Anxiety. Neuroscience & Biobehavioral Reviews. [Link]

  • The molecular and cellular basis of anxiety and depression. Nature Neuroscience. [Link]

  • Paroxetine: a review of its pharmacology and therapeutic use in depression and a comparison with other antidepressants. Drugs. [Link]

  • X-ray crystal structure of the human serotonin transporter. Nature. [Link]

Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, specific, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran. The method utilizes reverse-phase chromatography with a C18 column and isocratic elution, offering excellent peak symmetry and resolution. Detection is performed using a UV detector, leveraging the chromophore present in the analyte. The protocol has been developed to provide a reliable analytical tool for researchers, scientists, and drug development professionals engaged in process monitoring, quality control, and stability testing where this compound is a compound of interest. All validation procedures are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

This compound is a synthetic organic compound featuring a trifluoromethylphenoxy group linked to a tetrahydropyran ring. Such structures are of interest in medicinal chemistry and materials science. The tetrahydropyran (THP) moiety, a saturated heterocyclic ether, is often used to improve the ADME (absorption, distribution, metabolism, and excretion) profiles of drug candidates.[4] Accurate and precise quantification of this compound is essential for ensuring product quality, monitoring reaction kinetics, and performing stability studies. This document provides a comprehensive guide to a fully developed and validated HPLC method suitable for these purposes.

Scientific Rationale and Method Development

The development of a robust HPLC method is predicated on the physicochemical properties of the analyte.

  • Analyte Properties: this compound (Molecular Formula: C₁₃H₁₅F₃O₂) is a moderately hydrophobic compound. This is inferred from its structure, which combines a nonpolar tetrahydropyran ring and a substituted aromatic ring. Its calculated LogP (a measure of lipophilicity) is approximately 3.26, indicating good retention on a nonpolar stationary phase.[5]

  • Chromatographic Mode Selection: Given the analyte's hydrophobicity, Reverse-Phase HPLC (RP-HPLC) was selected as the most suitable separation mode.[6][7] In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar.

  • Stationary Phase Selection: A C18 (octadecylsilane) column was chosen as the primary stationary phase. C18 columns are versatile and provide excellent retention for a wide range of nonpolar to moderately polar compounds, making them a standard choice for method development.

  • Mobile Phase Optimization: A mobile phase consisting of an organic modifier and an aqueous component is required for elution.

    • Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.[8]

    • Aqueous Phase: HPLC-grade water was used. A small amount of formic acid (0.1%) was added to the aqueous phase to improve peak shape by ensuring the analyte is in a consistent protonation state and to minimize peak tailing that can occur from interactions with residual silanols on the column packing.

    • Elution Mode: An isocratic elution (constant mobile phase composition) was found to provide optimal separation and analysis time. The ratio of acetonitrile to water was systematically varied until optimal retention (k' between 2 and 10), resolution, and peak symmetry were achieved.

  • Detection Wavelength: The trifluoromethylphenoxy group acts as a chromophore, absorbing UV light.[9][10] A UV-Vis spectrophotometer or a photodiode array (PDA) detector can be used. Based on the benzene ring chromophore, a detection wavelength of 254 nm was selected, as it offers a good balance of sensitivity and specificity for aromatic compounds.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or PDA detector.

  • Chromatography Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (ACS Grade or higher)

    • This compound reference standard (>98% purity).[11]

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Protocols

Mobile Phase Preparation
  • Aqueous Phase (0.1% Formic Acid): Carefully add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.

  • Final Mobile Phase: In a suitable container, mix 650 mL of acetonitrile with 350 mL of the 0.1% formic acid solution.

  • Degassing: Degas the mobile phase using vacuum filtration or sonication for at least 15 minutes before use to prevent pump cavitation and baseline noise.

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase. These will be used for the linearity assessment.

Sample Preparation
  • Accurately weigh a quantity of the sample expected to contain the analyte.

  • Dissolve the sample in a known volume of mobile phase.

  • Use sonication if necessary to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates before injection.

HPLC Analysis Workflow

The overall analytical process follows a standardized workflow to ensure consistency and accuracy.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Mobile Phase Preparation D HPLC System Equilibration A->D B Standard Solution Preparation E Inject Standards & Samples B->E C Sample Solution Preparation C->E D->E F Data Acquisition E->F G Peak Integration & Identification F->G H Generate Calibration Curve G->H I Quantify Analyte in Samples H->I J Generate Report I->J

Caption: HPLC analysis workflow from preparation to reporting.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][3][12] The validation parameters include specificity, linearity, accuracy, precision, and robustness.

Validation Parameter Relationships

The trustworthiness of an analytical method relies on a holistic validation approach where each parameter confirms the reliability of the others.

Validation_System cluster_core Core Performance cluster_bounds Method Boundaries center Validated & Reliable Quantification Method Accuracy Accuracy (% Recovery) center->Accuracy is accurate Precision Precision (RSD%) center->Precision is precise Linearity Linearity (r²) center->Linearity is linear Specificity Specificity center->Specificity is specific Range Range center->Range has a defined range LOD_LOQ LOD & LOQ center->LOD_LOQ has known limits Robustness Robustness center->Robustness is robust

Sources

Developing a cell-based assay for 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A High-Throughput Luciferase Reporter Assay for Characterizing the Activity of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran on G-Protein Coupled Receptor Signaling

Abstract

Small molecules featuring a pyran scaffold are of significant interest in drug discovery due to their presence in numerous bioactive natural products and their diverse therapeutic activities.[1][2] This application note provides a comprehensive guide for developing a robust, cell-based reporter assay to characterize the activity of novel pyran-containing compounds, using this compound as a representative example. We detail a transient transfection-based luciferase reporter assay in HEK293 cells, a widely used platform for studying G-Protein Coupled Receptor (GPCR) signaling.[3][4] The protocol covers cell line selection, assay principle, experimental workflow, detailed step-by-step procedures, and critical quality control metrics, including the Z'-factor, to ensure data integrity and reliability for high-throughput screening (HTS).[5][6]

Introduction: The Challenge of Characterizing Novel Pyran Scaffolds

The tetrahydropyran ring is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities, including roles as enzyme inhibitors and receptor modulators.[7][8][9] When a novel compound like this compound is synthesized, a primary challenge is to identify its biological target and characterize its mechanism of action. Cell-based assays are indispensable tools in this process, offering a physiologically relevant environment to evaluate a compound's effect on specific cellular pathways.[10][11][12]

GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of all approved drugs, making them a primary focus in drug discovery.[13][14][15] GPCRs transduce extracellular signals by activating intracellular heterotrimeric G-proteins, which are classified into four main families: Gαs, Gαi, Gαq, and Gα12.[13] Activation of these pathways leads to modulation of second messengers (e.g., cAMP, Ca2+) and ultimately results in changes in gene expression.[14][16]

This guide details the development of a luciferase reporter gene assay, a highly sensitive and versatile method to monitor the activation of specific GPCR signaling cascades in a high-throughput format.[17][18] By linking the activation of a signaling pathway to the expression of firefly luciferase, we can quantitatively measure the potency and efficacy of our test compound.

Principle of the GPCR Reporter Assay

The assay principle is based on the functional coupling of GPCR activation to the transcriptional regulation of a reporter gene.[17] When a ligand activates a GPCR, the corresponding Gα subunit initiates a downstream signaling cascade that culminates in the activation of a specific transcription factor. This transcription factor then binds to a corresponding response element (RE) engineered into the promoter region of a plasmid, driving the expression of a reporter protein, in this case, firefly luciferase. The amount of light produced upon addition of a substrate is directly proportional to the level of pathway activation.

This protocol utilizes a transient transfection model in HEK293 cells. These cells are an industry standard for GPCR assays due to their robust growth, high transfection efficiency, and expression of many signaling components.[3][4] By co-transfecting a plasmid for the GPCR of interest and a reporter plasmid containing a specific RE, we can create a sensitive system to screen for compound activity. For example:

  • Gαs-coupled GPCRs: Increase intracellular cAMP, activating Protein Kinase A (PKA), which phosphorylates the transcription factor CREB. Activated CREB binds to a cAMP Response Element (CRE) to drive luciferase expression.[14]

  • Gαq-coupled GPCRs: Activate Phospholipase C (PLC), leading to an increase in intracellular calcium and activation of the transcription factor NFAT. Activated NFAT binds to a Nuclear Factor of Activated T-cells Response Element (NFAT-RE) to drive expression.[3][13]

GPCR_Signaling_Pathway cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular cluster_Nucleus Nucleus Compound Compound (e.g., Pyran Derivative) GPCR GPCR Compound->GPCR Binds G_Protein Gαq Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates Ca_Increase ↑ Intracellular Ca2+ PLC->Ca_Increase Generates second messengers leading to NFAT_Inactive NFAT (Inactive) Ca_Increase->NFAT_Inactive Activates Calcineurin NFAT_Active NFAT (Active) NFAT_Inactive->NFAT_Active Dephosphorylates NFAT_RE NFAT-RE NFAT_Active->NFAT_RE Translocates & Binds to Luc_Gene Luciferase Gene NFAT_RE->Luc_Gene Drives Transcription Luc_Protein Luciferase Protein Luc_Gene->Luc_Protein Translation Light Luminescent Signal Luc_Protein->Light Produces Light (with substrate)

Caption: Gαq-coupled GPCR signaling pathway leading to luciferase reporter expression.

Materials and Reagents

Reagent/MaterialRecommended SupplierPurpose
HEK293 Cell LineATCCHost cell system for the assay.
Dulbecco's Modified Eagle Medium (DMEM)Thermo Fisher ScientificBase medium for cell culture.
Fetal Bovine Serum (FBS)Thermo Fisher ScientificSupplement for cell growth.
Penicillin-StreptomycinThermo Fisher ScientificAntibiotic to prevent contamination.
Opti-MEM I Reduced Serum MediumThermo Fisher ScientificMedium for transfection complex formation.
Lipofectamine® 3000 Transfection ReagentThermo Fisher ScientificLipid-based reagent for transient transfection.
GPCR Expression Plasmid(Vendor Specific)Plasmid encoding the target GPCR.
pGL4.30[luc2P/NFAT-RE/Hygro] VectorPromegaReporter plasmid for Gαq pathway.
pRL-TK Renilla Luciferase Control VectorPromegaControl plasmid for transfection normalization.
96-well white, clear-bottom assay platesCorningPlates for cell culture and luminescence reading.
Dual-Glo® Luciferase Assay SystemPromegaReagents for detecting firefly and Renilla luciferase.
This compound(Internal/Vendor)Test compound.

Experimental Workflow

The overall workflow is a multi-day process that can be streamlined for high-throughput applications. Automation at the liquid handling and plate reading stages can significantly increase throughput and reduce variability.[19]

Assay_Workflow Day1 Day 1: Seed Cells Day2 Day 2: Transfect Cells Day1->Day2 Day3 Day 3: Add Compound Day2->Day3 Incubate Incubate (6-24h) Day3->Incubate Day4 Day 4: Measure Luminescence Incubate->Day4 Analysis Data Analysis Day4->Analysis

Caption: High-level experimental workflow for the cell-based reporter assay.

Detailed Protocols

Protocol 1: Cell Culture and Seeding
  • Rationale: Proper cell culture technique is foundational to obtaining reproducible results. Maintaining cells at a consistent confluency (60-90%) ensures they are in a healthy, logarithmic growth phase suitable for transfection.[20]

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Passage cells every 2-3 days when they reach ~80% confluency. Avoid letting cells become over-confluent.

  • On Day 1, harvest cells using trypsin, neutralize, and count them using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to 2 x 10⁵ cells/mL in complete growth medium.

  • Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well white, clear-bottom plate.

  • Incubate the plate overnight at 37°C, 5% CO₂.

Protocol 2: Transient Transfection
  • Rationale: This protocol uses a lipid-based reagent to introduce the GPCR and reporter plasmids into the cells.[21][22] Co-transfecting a constitutively expressed Renilla luciferase plasmid provides an internal control to normalize for variations in cell number and transfection efficiency across wells.[19][23]

  • For each well to be transfected, prepare the DNA master mix in an Eppendorf tube. Combine:

    • 100 ng of the GPCR expression plasmid.

    • 100 ng of the pGL4.30[luc2P/NFAT-RE/Hygro] (Firefly) plasmid.

    • 10 ng of the pRL-TK (Renilla) control plasmid.

    • Dilute with Opti-MEM to a final volume of 5 µL.

  • In a separate tube, dilute 0.3 µL of Lipofectamine 3000 reagent in 5 µL of Opti-MEM per well.

  • Add the diluted DNA to the diluted Lipofectamine, mix gently, and incubate for 15 minutes at room temperature to allow complexes to form.

  • Add 10 µL of the DNA-lipid complex to each well of the 96-well plate containing the cells. Swirl the plate gently to mix.

  • Incubate for 24 hours at 37°C, 5% CO₂.

Protocol 3: Compound Treatment
  • Rationale: A dose-response curve is generated to determine the compound's potency (EC50). A wide concentration range is necessary to define the bottom and top plateaus of the curve.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform a serial dilution of the compound stock in assay medium (e.g., DMEM + 0.5% FBS) to create working solutions at 10X the final desired concentration.

  • Gently remove the medium from the cells and replace it with 90 µL of fresh assay medium.

  • Add 10 µL of the 10X compound dilutions to the appropriate wells. For control wells, add 10 µL of assay medium containing 0.1% DMSO (vehicle control).

  • Incubate the plate for the desired time (typically 6-18 hours) at 37°C, 5% CO₂. The optimal time should be determined during assay development.

Protocol 4: Luminescence Measurement
  • Rationale: The Dual-Glo® system first measures the activity of the experimental reporter (firefly) and then simultaneously quenches that signal while activating the signal from the control reporter (Renilla). This allows for two measurements from a single well.

  • Equilibrate the assay plate and the Dual-Glo® Luciferase Assay Reagents to room temperature.

  • Add 75 µL of Dual-Glo® Luciferase Reagent (measures firefly luciferase) to each well.

  • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Measure luminescence on a plate reader (Integration time: 0.5-1 sec/well). This is Reading 1 (Firefly) .

  • Add 75 µL of Dual-Glo® Stop & Glo® Reagent to each well. This quenches the firefly signal and initiates the Renilla reaction.

  • Incubate for 10 minutes at room temperature.

  • Measure luminescence again. This is Reading 2 (Renilla) .

Assay Validation and Quality Control

Before screening, the assay must be validated to ensure it is robust and reproducible. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[5][24] It measures the separation between the positive and negative control distributions.

Formula: Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ] Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control (e.g., a known agonist at max concentration).

  • μ_n and σ_n are the mean and standard deviation of the negative control (e.g., vehicle).

Z'-factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls; suitable for HTS.[5][6]
0 to 0.5DoableThe assay may be acceptable but requires careful hit validation.[24]
< 0UnacceptableNo separation between controls; the assay is not viable.[25]

Example Validation Data:

ControlNMean Normalized RLUStd. Dev.S/B RatioZ'-factor
Negative (Vehicle)161.00.12-\multirow{2}{*}{0.72 }
Positive (Agonist)1615.41.1515.4

A Z'-factor of 0.72 indicates an excellent assay with a clear signal window, making it highly reliable for screening campaigns.[6][25]

Data Analysis and Interpretation

  • Normalization: For each well, calculate the Normalized Response by dividing the Firefly reading by the Renilla reading.

    • Normalized Response = Reading 1 (Firefly) / Reading 2 (Renilla)

  • Percentage Activity: Convert the normalized response to percentage activity relative to controls.

    • % Activity = [ (Sample_Response - Mean_Negative_Control) / (Mean_Positive_Control - Mean_Negative_Control) ] * 100

  • Dose-Response Curve: Plot the % Activity against the logarithm of the compound concentration. Fit the data using a four-parameter logistic (sigmoidal) model in software like GraphPad Prism or R.

  • Determine Potency (EC50): The EC50 is the concentration of the compound that elicits 50% of the maximal response. This value is a key determinant of the compound's potency.[6]

Conclusion

This application note provides a detailed, validated protocol for establishing a cell-based luciferase reporter assay to assess the activity of this compound, or other novel small molecules, on GPCR signaling pathways. By following these steps and implementing rigorous quality control measures like the Z'-factor, researchers can generate reliable and reproducible data to drive hit-to-lead campaigns and elucidate the mechanism of action for new chemical entities. This assay format is readily adaptable to different GPCR targets and signaling pathways, making it a cornerstone technique in modern drug discovery.

References

  • Kovacs, J. J., Whalen, E. J., & Lefkowitz, R. J. (2019). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. Methods in Cell Biology, 149, 19–30. [Link]

  • Li, X., Le, X., & Zhang, J. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. GPCRs: Methods and Protocols, 1-13. [Link]

  • Inanobe, A., & Kurachi, Y. (2017). Reporter gene assays for investigating GPCR signaling. Methods in Cell Biology, 142, 89–99. [Link]

  • Gentry, P. R., Sexton, P. M., & Christopoulos, A. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2267, 13–31. [Link]

  • Zwier, J. M., Roux, T., & Trinquet, E. (2010). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. Frontiers in Endocrinology, 1, 1. [Link]

  • Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays. [Link]

  • On HTS. (2023). Z-factor. [Link]

  • Scribd. (n.d.). Assay Development in Cell Culture.pdf. [Link]

  • Acres Biosciences. (n.d.). Cell-based Assays – Custom Assay Development Services. [Link]

  • Concept Life Sciences. (n.d.). Cell-Based Assay Development. [Link]

  • Molecular Devices. (n.d.). Better metrics for comparing instruments and assays. [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). What Metrics Are Used to Assess Assay Quality?. [Link]

  • Labplan. (n.d.). Automated Cell Transfection and Reporter Gene Assay. [Link]

  • Janicot, C., et al. (2024). Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors. STAR Protocols, 5(4), 103632. [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. [Link]

  • Boster Biological Technology. (n.d.). 3D Cell Culture: Assay Guide. [Link]

  • Gao, Y. F., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 443-458. [Link]

  • Hsu, C. H., et al. (2018). Transient-transfection reporter assays. Bio-protocol, 8(21), e3070. [Link]

  • Cambridge Healthtech Institute. (n.d.). Cell-Based Assays in Biologics Development. [Link]

  • Grokipedia. (n.d.). Cell culture assay. [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Muthumani, K. (2006). Transient transfection and Luciferase assay. Protocol Exchange. [Link]

  • Lonza. (n.d.). Cell Assays and Analysis. [Link]

  • Indigo Biosciences. (n.d.). Understanding Assay Performance Metrics. [Link]

  • ResearchGate. (2020). How should I improve the quality of my HTRF screening assay?. [Link]

  • Wani, T. A., et al. (2022). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Molecular Structure, 1269, 133793. [Link]

  • Zhao, L., et al. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 59, 128552. [Link]

  • Liu, C., et al. (2025). Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor-β type 1 receptor inhibitors for hepatocellular carcinoma. Bioorganic Chemistry, 155, 108156. [Link]

  • ResearchGate. (n.d.). 4H-Pyran-based biologically active molecules. [Link]

  • Wang, Y., et al. (2016). Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors. European Journal of Medicinal Chemistry, 124, 737-750. [Link]

  • Bakr, R. B., et al. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Molecules, 20(9), 15812-15828. [Link]

  • Jilalat, I. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Journal Marocain de Chimie Hétérocyclique, 21(3), 1-52. [Link]

Sources

Application Notes & Protocols: Fluorescent Labeling of a 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran Analog for Imaging Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the fluorescent labeling of a synthetically modified analog of 4-(3-trifluoromethylphenoxy)methyltetrahydro-2H-pyran for use in cellular and potentially in vivo imaging applications. The protocol outlines a strategic approach beginning with the rationale for structural modification of the parent compound to introduce a reactive functional group, selection of an appropriate fluorescent dye, detailed step-by-step protocols for conjugation and purification, and concluding with methodologies for photophysical characterization and application in biological imaging. This guide is intended for researchers in cell biology, pharmacology, and drug discovery aiming to visualize and track the localization and dynamics of this small molecule scaffold.

Introduction: The Rationale for Fluorescent Labeling

The ability to visualize the subcellular distribution and dynamic behavior of small molecules is a powerful tool in understanding their mechanism of action and identifying potential off-target effects.[][2] Fluorescent labeling, the covalent attachment of a fluorophore to a molecule of interest, enables real-time tracking in living cells and tissues with high sensitivity and spatiotemporal resolution.[][3]

The parent compound, this compound, presents a scaffold with potential pharmacological interest. However, its native structure lacks a readily available functional group for direct conjugation to a fluorescent dye. Therefore, a synthetic modification is a prerequisite for fluorescent probe development. This application note proposes the synthesis of an analog bearing a reactive handle, such as a primary amine or a carboxylic acid, to facilitate covalent labeling. The choice of this reactive group is critical as it must be positioned on the molecule in a way that minimizes perturbation of its biological activity. For the purpose of this guide, we will proceed with a hypothetical amino-functionalized analog, (4-(3-(trifluoromethyl)phenoxy)tetrahydro-2H-pyran-2-yl)methanamine.

Workflow Overview

The overall process for developing a fluorescent probe from the parent compound is outlined below.

Workflow A Parent Compound 4-(3-Trifluoromethylphenoxy) methyltetrahydro-2H-pyran B Synthetic Modification (Introduce Reactive Handle, e.g., -NH2) A->B C Selection of Amine-Reactive Fluorescent Dye B->C D Conjugation Reaction C->D E Purification (e.g., HPLC) D->E F Characterization (Spectroscopy, MS) E->F G In Vitro / In Vivo Imaging Studies F->G

Figure 1: General workflow for the development of a fluorescent probe.

Selection of a Suitable Fluorescent Dye

The choice of the fluorescent dye is paramount and should be guided by several factors:

  • Photophysical Properties: High quantum yield (brightness), high molar extinction coefficient, and good photostability are desirable.[4]

  • Spectral Compatibility: The excitation and emission spectra of the dye must be compatible with the available light sources and detectors of the imaging system (e.g., fluorescence microscope).[5][6]

  • Environmental Sensitivity: The dye's fluorescence should ideally be insensitive to changes in the local environment (e.g., pH, polarity), unless such sensitivity is being exploited for biosensing purposes.[7]

  • Size and Hydrophobicity: The dye should be small and relatively hydrophilic to minimize steric hindrance and non-specific binding.

For labeling an amine-functionalized molecule, amine-reactive dyes such as those containing N-hydroxysuccinimidyl (NHS) esters or isothiocyanates are commonly used.[8] These form stable amide or thiourea bonds, respectively.

Table 1: Recommended Amine-Reactive Dyes for Labeling

FluorophoreExcitation (nm)Emission (nm)Key Features
Alexa Fluor™ 488 NHS Ester 495519Bright, photostable, and pH-insensitive. Good for general purpose labeling.
Cyanine3 (Cy3) NHS Ester 550570Bright and photostable, suitable for multiplexing with blue or green fluorophores.
Cyanine5 (Cy5) NHS Ester 649670Emits in the far-red region, minimizing autofluorescence from biological samples.[9]
BODIPY™ FL NHS Ester 503512Relatively small, uncharged, and less sensitive to environmental polarity.

Detailed Protocols

Protocol for Fluorescent Conjugation (Amine-Reactive Dye)

This protocol describes the general procedure for labeling the amino-functionalized analog with an NHS-ester functionalized dye.

Materials:

  • Amino-functionalized this compound analog

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Small reaction vials, protected from light

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare the Small Molecule Solution: Dissolve the amino-functionalized analog in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Prepare the Dye Solution: Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Reaction Setup:

    • In a light-protected vial, add the small molecule solution.

    • While stirring, add a 1.1 to 1.5 molar excess of the dissolved fluorescent dye to the small molecule solution. The optimal ratio may need to be determined empirically.

    • Add a small amount of base (e.g., TEA or DIPEA) to raise the pH to ~8.5-9.0, which facilitates the reaction of the primary amine with the NHS ester.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C, with continuous stirring and protection from light.

  • Quenching the Reaction (Optional): The reaction can be quenched by adding an excess of an amine-containing buffer, such as 1.5 M hydroxylamine at pH 8.5, and incubating for 1 hour.

Conjugation Reaction Schematic

Conjugation cluster_reactants Reactants cluster_products Products Molecule R-NH₂ (Amino-functionalized Analog) Plus1 + Dye Fluorophore-NHS Ester Conjugate R-NH-CO-Fluorophore (Stable Amide Bond) Dye->Conjugate pH 8.3-9.0 Plus2 + Byproduct NHS

Figure 2: Amine-reactive conjugation chemistry.

Protocol for Purification by High-Performance Liquid Chromatography (HPLC)

Purification is crucial to remove unreacted dye, which can cause high background fluorescence and interfere with imaging.[] Reversed-phase HPLC is a standard method for this purpose.[11][12]

Materials and Equipment:

  • Reversed-phase HPLC system with a UV-Vis or fluorescence detector

  • C18 HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer or centrifugal evaporator

Procedure:

  • Sample Preparation: Acidify the reaction mixture with a small amount of TFA and centrifuge to remove any precipitated material.

  • HPLC Method:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Inject the sample onto the column.

    • Elute the components using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at two wavelengths: one corresponding to the absorbance maximum of the small molecule and another for the absorbance maximum of the fluorophore.

  • Fraction Collection: Collect the fractions corresponding to the peak that absorbs at both wavelengths. This peak represents the fluorescently labeled conjugate. Unreacted dye will typically elute later in the gradient.

  • Solvent Removal: Remove the solvent from the collected fractions using a lyophilizer or a centrifugal evaporator. Protect the sample from light during this process.[11]

  • Storage: Store the purified, dried conjugate at -20°C or -80°C, protected from light and moisture.

Characterization of the Fluorescent Probe

Mass Spectrometry

Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS or MALDI-TOF) to verify the covalent attachment of one dye molecule to the small molecule analog.

Photophysical Characterization

It is essential to characterize the key photophysical properties of the final conjugate.[5][13]

Table 2: Key Photophysical Parameters and Measurement Techniques

ParameterDescriptionMeasurement Technique
Absorption Spectrum Wavelengths of light absorbed by the probe.UV-Vis Spectrophotometer
Emission Spectrum Wavelengths of light emitted by the probe after excitation.Fluorometer/Spectrofluorometer
Molar Extinction Coefficient (ε) A measure of how strongly the probe absorbs light at a given wavelength.Determined from the absorption spectrum using the Beer-Lambert law.
Fluorescence Quantum Yield (Φ) The ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency.Measured relative to a known standard (e.g., quinine sulfate or fluorescein).[14]
Stokes Shift The difference in wavelength between the maximum of absorption and the maximum of emission.Calculated from the absorption and emission spectra.[15]

Application in Cellular Imaging

This protocol provides a starting point for imaging the intracellular distribution of the newly synthesized fluorescent probe in cultured cells.[9][16]

Materials:

  • Cultured cells grown on glass-bottom dishes or coverslips

  • Purified fluorescently labeled small molecule probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Optional: Hoechst 33342 for nuclear counterstaining[17]

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Plate cells at an appropriate density on imaging-quality plates or coverslips and allow them to adhere overnight.

  • Probe Incubation:

    • Prepare a stock solution of the fluorescent probe in DMSO.

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 100 nM to 10 µM; this needs to be optimized).

    • Remove the old medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for a specific period (e.g., 30 minutes to several hours) at 37°C in a CO₂ incubator. The incubation time will depend on the rate of cell uptake and should be optimized.

  • Washing (Optional but Recommended): To reduce background fluorescence from non-internalized probe, gently wash the cells 2-3 times with pre-warmed PBS or live-cell imaging buffer.[18]

  • Counterstaining (Optional): If desired, incubate the cells with a nuclear stain like Hoechst 33342 according to the manufacturer's protocol.[17]

  • Imaging:

    • Replace the wash buffer with fresh, pre-warmed imaging medium.

    • Mount the dish or coverslip on the fluorescence microscope.

    • Acquire images using the appropriate filter sets for the chosen fluorophore and any counterstains. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[18]

Cellular Imaging Workflow

Imaging A Plate Cells on Glass-Bottom Dish B Prepare Probe Solution in Culture Medium A->B C Incubate Cells with Probe B->C D Wash to Remove Excess Probe C->D E Add Fresh Imaging Medium D->E F Acquire Images on Fluorescence Microscope E->F

Figure 3: Workflow for in vitro cell imaging.

Concluding Remarks

This application note provides a comprehensive framework for the successful fluorescent labeling of a this compound analog. By following these protocols, researchers can generate valuable tools for high-resolution imaging studies to elucidate the compound's cellular uptake, distribution, and target engagement. It is important to note that optimization of reaction conditions, purification methods, and imaging parameters will be necessary to achieve the best results for this specific molecule and the biological system under investigation.

References

  • Gao, S., et al. (2016). Bioconjugation Methods for Coupling Targeting Ligands with Fluorescent Dyes. Methods in Molecular Biology. [Link]

  • Vichem. Fluorescent labeling of small molecules. [Link]

  • HORIBA. Fluorescent Bioprobes. [Link]

  • Ha, T., et al. (2002). Fluorescent probes and bioconjugation chemistries for single-molecule fluorescence analysis of biomolecules. Review of Scientific Instruments. [Link]

  • Edinburgh Instruments. (2021). Spectroscopy of fluorescent probes. [Link]

  • Zhang, Y., et al. (2022). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. Molecules. [Link]

  • ResearchGate. Bioconjugation strategies for fluorescent labels. [Link]

  • Wang, L., et al. (2021). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. ACS Chemical Biology. [Link]

  • Allied Academies. (2023). Bioconjugation in molecular imaging from fluorescence to MRI. [Link]

  • Nguyen, T., et al. (2006). An Affinity-Based Method for the Purification of Fluorescently-Labeled Biomolecules. Bioconjugate Chemistry. [Link]

  • ResearchGate. Spectroscopic properties of the fluorescent probes. [Link]

  • Wouters, M. A., et al. (2021). High throughput fluorescence imaging approaches for drug discovery using in vitro and in vivo three-dimensional models. Expert Opinion on Drug Discovery. [Link]

  • JoVE. (2016). The Use of Ex Vivo Whole-organ Imaging and Quantitative Tissue Histology to Determine the Bio-distribution of Fluorescently Labeled Molecules. [Link]

  • Revvity. (2014). In vitro fluorescence imaging (FLI). [Link]

  • Addgene. (2016). Better Dyeing Through Chemistry & Small Molecule Fluorophores. [Link]

  • ResearchGate. How to process fluorescently labeled oligos after HPLC purification?. [Link]

  • MDPI. (2011). Selective Chemical Labeling of Proteins with Small Fluorescent Molecules Based on Metal-Chelation Methodology. [Link]

  • MDPI. (2013). Combination of Small Molecule Microarray and Confocal Microscopy Techniques for Live Cell Staining Fluorescent Dye Discovery. [Link]

  • NCBI. (2021). Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis. [Link]

Sources

Investigating the Pharmacokinetics of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodological framework for the comprehensive investigation of the pharmacokinetic properties of the novel chemical entity, 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran. As a compound featuring a trifluoromethyl group and a pyran moiety, understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount for its potential development as a therapeutic agent. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols for in vitro metabolic stability assessment, in vivo pharmacokinetic studies in a rodent model, bioanalytical quantification using LC-MS/MS, and subsequent data analysis. The causality behind experimental choices is elucidated to ensure scientific integrity and the generation of robust, reproducible data.

Introduction: The Imperative of Pharmacokinetic Profiling

The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, with a significant percentage of candidates failing due to suboptimal pharmacokinetic (PK) properties.[1] The compound this compound, with its distinct structural features, requires a thorough ADME characterization to predict its in vivo behavior, establish dose-response relationships, and assess its safety profile. The pyran core is a prevalent scaffold in numerous biologically active compounds, while the trifluoromethyl group can significantly influence metabolic stability and lipophilicity.[2][3]

This application note serves as a comprehensive guide, detailing the critical experimental workflows and analytical methodologies necessary to elucidate the pharmacokinetic profile of this and similar NCEs.

In Vitro Metabolic Stability: The First Look at Biotransformation

Before proceeding to costly in vivo studies, an in vitro assessment of metabolic stability provides crucial early insights into the compound's susceptibility to enzymatic degradation, primarily by hepatic enzymes.[4] This allows for the early identification of metabolically labile compounds.[5][6] The primary methodologies involve incubating the test compound with liver microsomes or hepatocytes.[6]

Rationale for Experimental Design

Liver microsomes are a rich source of Phase I enzymes, particularly cytochrome P450s (CYPs), which are major contributors to drug metabolism.[4] Hepatocytes, on the other hand, contain both Phase I and Phase II enzymes, offering a more comprehensive picture of cellular metabolism.[6] The choice between them depends on the screening stage and desired depth of metabolic information. For an initial screen, a microsomal stability assay is often sufficient.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines a typical procedure for determining the metabolic half-life (t½) and intrinsic clearance (CLint) of this compound.

Materials:

  • Human liver microsomes (pooled)

  • This compound (test compound)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Positive control compound (e.g., testosterone or verapamil)

  • Acetonitrile (with internal standard) for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

Procedure:

  • Preparation: Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (<1%) to avoid enzyme inhibition.

  • Incubation Mixture: In a 96-well plate, combine the phosphate buffer, liver microsomes, and the test compound or positive control. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

Data Analysis and Interpretation

The concentration of the test compound at each time point is plotted against time. The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.

ParameterFormulaDescription
Half-life (t½) t½ = 0.693 / kThe time required for the concentration of the compound to decrease by half. 'k' is the elimination rate constant.
Intrinsic Clearance (CLint) CLint = (0.693 / t½) * (mL incubation / mg microsomal protein)The intrinsic ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow.

A short half-life and high intrinsic clearance suggest that the compound is rapidly metabolized, which may lead to low bioavailability and a short duration of action in vivo.[5]

Experimental Workflow Visualization

InVitro_Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_compound Prepare Test Compound & Control Stocks mix Combine Microsomes, Buffer & Compound prep_compound->mix prep_reagents Prepare Buffers & NADPH System prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate time_points Collect Samples at Time Points (0-60 min) initiate->time_points terminate Terminate Reaction with Acetonitrile + IS time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study in Rodents

Animal models are indispensable for preclinical drug screening to evaluate pharmacokinetic parameters like drug efficiency, safety, and toxicological profiles before human trials.[7] Rodents, such as Sprague-Dawley rats, are commonly used for initial in vivo PK studies due to their well-characterized physiology and cost-effectiveness.[7]

Rationale for Study Design

Administering the compound via both intravenous (IV) and oral (PO) routes is crucial. The IV administration allows for the determination of clearance and volume of distribution, assuming 100% bioavailability. The PO administration provides insights into oral absorption and bioavailability by comparing the plasma concentration-time profiles of the two routes.

Protocol: Single-Dose Pharmacokinetic Study in Rats

This protocol describes a typical single-dose PK study design.

Animals:

  • Male Sprague-Dawley rats (e.g., 250-300g) with cannulated jugular veins for serial blood sampling.

Dosing:

  • IV Group: Administer the compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) as a bolus injection via the tail vein.

  • PO Group: Administer the compound via oral gavage.

Sample Collection:

  • Collect blood samples (e.g., ~100 µL) from the jugular vein cannula at pre-determined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Process the blood samples by centrifugation to obtain plasma.

  • Store plasma samples at -80°C until bioanalysis.

In Vivo Experimental Workflow

InVivo_PK_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Bioanalysis & Data Processing acclimatize Acclimatize Rats cannulate Surgical Cannulation (Jugular Vein) acclimatize->cannulate iv_dose IV Bolus Dose cannulate->iv_dose po_dose Oral Gavage Dose cannulate->po_dose collect_blood Serial Blood Collection (pre-dose to 24h) iv_dose->collect_blood po_dose->collect_blood process_blood Centrifuge to Obtain Plasma collect_blood->process_blood store_plasma Store Plasma at -80°C process_blood->store_plasma quantify Quantify Drug in Plasma using LC-MS/MS store_plasma->quantify pk_analysis Pharmacokinetic Data Analysis quantify->pk_analysis PK_Data_Analysis_Workflow cluster_input Input Data cluster_plotting Visualization cluster_nca Non-Compartmental Analysis (NCA) cluster_output Output conc_time_data Plasma Concentration-Time Data (IV and PO) plot_curves Plot Concentration vs. Time Curves (Linear and Semi-log) conc_time_data->plot_curves calc_auc Calculate AUC (Linear Trapezoidal Rule) plot_curves->calc_auc calc_cmax_tmax Determine Cmax and Tmax plot_curves->calc_cmax_tmax calc_t_half Calculate Terminal Half-life (t½) calc_auc->calc_t_half calc_f Calculate Oral Bioavailability (F%) calc_auc->calc_f pk_table Summarize PK Parameters in a Table calc_cmax_tmax->pk_table calc_cl_vd Calculate Clearance (CL) and Volume of Distribution (Vd) calc_t_half->calc_cl_vd calc_cl_vd->pk_table calc_f->pk_table report Generate Study Report pk_table->report

Sources

Application Notes & Protocols: A Phased Approach to Efficacy Testing of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the preclinical efficacy evaluation of the novel compound, 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran. The structural composition of this molecule, featuring a tetrahydropyran (THP) scaffold and a trifluoromethylphenoxy moiety, suggests significant potential for biological activity. The THP ring is a recognized bioisostere of cyclohexane that can improve pharmacokinetic properties, while the trifluoromethyl group is a key substituent in modern drug design known to enhance metabolic stability and target binding affinity.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, outlining a phased, hypothesis-driven approach to systematically characterize the compound's efficacy from initial in vitro screening to in vivo proof-of-concept studies. The protocols herein are designed to be robust and self-validating, providing a clear rationale for each experimental step and ensuring data integrity for critical decision-making in the drug discovery pipeline.

Compound Profile and Rationale for Efficacy Testing

The subject of this guide, this compound, is a synthetic molecule with structural features that are highly pertinent to medicinal chemistry.

  • The Tetrahydropyran (THP) Scaffold: The THP moiety is increasingly utilized in drug discovery to modulate physicochemical properties. It can serve as a conformationally restrained ether, potentially improving absorption, distribution, metabolism, and excretion (ADME) profiles compared to more lipophilic carbocyclic analogs.[1] Its oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of contact with biological targets.[1]

  • The Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a well-established strategy for enhancing a compound's pharmacological profile.[2] This strongly electron-withdrawing group can increase metabolic stability by blocking sites of oxidative metabolism, improve lipophilicity to enhance membrane permeability, and alter electronic properties to strengthen interactions with target proteins.[3][4]

Given that structurally related compounds have shown activity as kinase inhibitors—for instance, pyrazole derivatives with a THP moiety have been identified as potent ALK5 inhibitors with antitumor efficacy[5]—a logical starting hypothesis is that this compound may target cellular signaling pathways implicated in diseases like cancer or fibrosis. Therefore, a systematic screening and validation workflow is essential.

The Phased Experimental Workflow

A successful preclinical evaluation relies on a tiered approach, where data from each phase informs the design of the next. This ensures that resources are used efficiently and that a comprehensive data package is built to support further development. The proposed workflow is divided into three critical phases.

G cluster_0 Phase I: In Vitro Characterization cluster_1 Phase II: Cellular Efficacy & MoA cluster_2 Phase III: In Vivo Proof-of-Concept p1_start Novel Compound p1_hts High-Throughput Screening (e.g., Kinase Panel) p1_start->p1_hts p1_viability Cell Viability / Cytotoxicity (Cancer vs. Normal Cell Lines) p1_start->p1_viability p1_adme Preliminary ADME-Tox (e.g., Microsomal Stability) p1_start->p1_adme p2_dose Dose-Response Analysis (IC50 Determination) p1_hts->p2_dose Identified Hit p1_viability->p2_dose Therapeutic Window p2_target Target Engagement & Validation (e.g., Western Blot, CETSA) p2_dose->p2_target p2_functional Functional Cellular Assays (e.g., Migration, Apoptosis) p2_target->p2_functional p3_pk Pharmacokinetic (PK) Studies (Mice/Rats) p2_functional->p3_pk Confirmed Cellular Activity p3_efficacy Efficacy Model (e.g., Xenograft Tumor Model) p3_pk->p3_efficacy p3_tox Preliminary Toxicology p3_efficacy->p3_tox

Figure 1: Phased workflow for preclinical efficacy testing.

Phase I: In Vitro Characterization & Target Identification

The initial phase focuses on broad screening to identify potential biological targets and assess general cytotoxicity.

  • High-Throughput Screening (HTS): To test the hypothesis that the compound is a kinase inhibitor, an initial screen against a broad panel of kinases is recommended. This provides an unbiased view of potential targets.

  • Cell Viability/Cytotoxicity Screening: Parallel screening in a panel of cancer cell lines versus non-malignant cell lines is crucial to identify a potential therapeutic window.

  • Preliminary ADME-Tox: Early assessment of properties like metabolic stability (e.g., using liver microsomes) helps to flag potential liabilities.[6]

Phase II: Cellular Efficacy and Mechanism of Action (MoA)

Once a primary target or selective cytotoxic activity is observed, this phase aims to confirm the finding in a cellular context and elucidate the mechanism.

  • Dose-Response Analysis: Determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in relevant cell lines.

  • Target Engagement & Validation: Confirm that the compound interacts with its hypothesized target within the cell. This can be achieved by observing the modulation of downstream signaling pathways.

  • Functional Cellular Assays: Evaluate the compound's effect on cancer-relevant phenotypes, such as cell cycle progression, apoptosis, or cell migration.

Phase III: In Vivo Proof-of-Concept

The final preclinical phase involves testing the compound's efficacy in a living organism, which is essential for translation to clinical trials.[7][8]

  • Pharmacokinetics (PK): Characterize the absorption, distribution, metabolism, and excretion of the compound in an animal model (typically rodents) to establish an appropriate dosing regimen.[9]

  • Efficacy Studies: Use a relevant animal model of disease (e.g., a tumor xenograft model for oncology) to determine if the compound can produce the desired therapeutic effect in vivo.[10][11]

  • Preliminary Toxicology: Monitor for any adverse effects during the efficacy study to get an early indication of the compound's safety profile.

Detailed Protocols and Methodologies

The following protocols represent key experiments within the phased workflow. They are designed with controls and endpoints to ensure data is robust and interpretable.

Protocol 3.1: Cell Viability Assessment via MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[12] Comparing the effect on cancer cells (e.g., CT26 colon carcinoma) versus a non-malignant cell line (e.g., NIH/3T3 fibroblasts) helps establish selectivity.

Materials:

  • CT26 and NIH/3T3 cell lines

  • DMEM media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • This compound (Compound X)

  • Dimethyl sulfoxide (DMSO, vehicle)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in 100 µL of complete media in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a 2x serial dilution of Compound X in media (e.g., from 100 µM to ~0.1 µM). Doxorubicin should be used as a positive control, and DMSO (0.1%) as a vehicle control.

  • Remove old media and add 100 µL of the compound dilutions to the respective wells (n=3 replicates per concentration).

  • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the media and add 100 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve to calculate the IC50 value for each cell line.

Protocol 3.2: Western Blot for ALK5 Pathway Modulation

Rationale: Based on the activity of similar compounds[5], a potential target is the TGF-β/ALK5 pathway. A western blot can be used to measure the phosphorylation of downstream effectors like Smad2/3, providing direct evidence of target engagement in cells.

G TGFB TGF-β Ligand Receptor TGF-β Receptor (Type I/II) TGFB->Receptor Binds & Activates pSmad p-Smad2/3 Receptor->pSmad Phosphorylates ALK5 (RI) Compound 4-(3-Trifluoromethylphenoxy) methyltetrahydro-2H-pyran Compound->Receptor Inhibits Complex Smad Complex pSmad->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription (Fibrosis, EMT, etc.) Nucleus->Transcription

Figure 2: Simplified TGF-β/ALK5 signaling pathway.

Materials:

  • CT26 cells

  • Compound X, TGF-β1 ligand (stimulant), SB-431542 (positive control ALK5 inhibitor)

  • RIPA Lysis Buffer with protease/phosphatase inhibitors

  • Primary antibodies: anti-p-Smad2, anti-Smad2, anti-Actin

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels, transfer apparatus, PVDF membrane

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment: Seed CT26 cells in 6-well plates and grow to ~80% confluency.

  • Serum-starve cells for 4 hours.

  • Pre-treat cells for 1 hour with vehicle (DMSO), Compound X (at 1x, 5x, and 10x its IC50), or SB-431542 (10 µM).

  • Stimulate cells with TGF-β1 (5 ng/mL) for 30 minutes. Include an unstimulated control group.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane, run the gel, and transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA) for 1 hour. Incubate with primary antibody (e.g., anti-p-Smad2) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply chemiluminescence substrate and image the blot.

  • Analysis: Strip and re-probe the membrane for total Smad2 and Actin (as a loading control). Quantify band intensity and express p-Smad2 levels relative to total Smad2 and Actin.

Protocol 3.3: In Vivo Antitumor Efficacy in a Xenograft Model

Rationale: This protocol assesses the ability of the compound to inhibit tumor growth in a living system, a critical proof-of-concept step.[10] The CT26 syngeneic model in BALB/c mice is appropriate if immunotherapy combinations are considered later; otherwise, a human xenograft in immunodeficient mice is standard. This protocol must adhere to institutional animal care and use committee (IACUC) guidelines and ARRIVE guidelines for reporting.[13]

Materials:

  • 6-8 week old female BALB/c mice

  • CT26 colon carcinoma cells

  • Compound X formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

  • Positive control (e.g., 5-Fluorouracil)

  • Calipers, animal scale, syringes, gavage needles

Procedure:

  • Tumor Implantation: Subcutaneously inject 1x10^6 CT26 cells in 100 µL of PBS into the right flank of each mouse.

  • Group Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control (oral gavage, daily)

    • Group 2: Compound X, Dose 1 (e.g., 30 mg/kg, oral gavage, daily)

    • Group 3: Compound X, Dose 2 (e.g., 100 mg/kg, oral gavage, daily)

    • Group 4: Positive Control

  • Treatment and Monitoring: Administer treatments for 21 days. Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

  • Endpoint: At the end of the study (or if humane endpoints are reached), euthanize the mice. Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

  • Analysis: Plot mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage. Analyze for statistical significance (e.g., using ANOVA).

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between treatment groups.

Table 1: Example In Vitro Cytotoxicity Data

Compound Cell Line IC50 (µM) Selectivity Index (Normal/Cancer)
Compound X CT26 (Cancer) 1.5 13.3
NIH/3T3 (Normal) 20.0
Doxorubicin CT26 (Cancer) 0.2 5.0

| | NIH/3T3 (Normal) | 1.0 | |

Table 2: Example In Vivo Efficacy Data (Day 21)

Treatment Group Mean Tumor Volume (mm³) ± SEM % Tumor Growth Inhibition (TGI) Mean Body Weight Change (%)
Vehicle 1500 ± 150 - +5%
Compound X (30 mg/kg) 825 ± 95 45% +3%
Compound X (100 mg/kg) 450 ± 70 70% -2%

| Positive Control | 300 ± 50 | 80% | -8% |

Regulatory Considerations

While these protocols are designed for research and discovery, it is crucial to consider regulatory requirements for preclinical development. Studies intended to support an Investigational New Drug (IND) application with the FDA must be conducted in compliance with Good Laboratory Practice (GLP) regulations as outlined in 21 CFR Part 58.[14][15][16] This ensures data integrity, reproducibility, and quality through stringent requirements for study conduct, personnel, facilities, and documentation.[17]

References

  • Biobide. (n.d.). What are in-vivo models for research? Biobide Blog. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vivo Models For Efficacy Testing. Retrieved from [Link]

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. Retrieved from [Link]

  • Minerva Imaging. (n.d.). In vivo pharmacology models. Retrieved from [Link]

  • Crown Bioscience. (n.d.). In Vivo Model Systems. Retrieved from [Link]

  • Oncodesign Services. (n.d.). In vivo models | Drug Discovery | CRO services. Retrieved from [Link]

  • National Cancer Institute. (n.d.). FDA Requirements for Preclinical Studies. Retrieved from [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]

  • Ohata, H., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. PubMed. Retrieved from [Link]

  • Twarog, M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. Retrieved from [Link]

  • ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Adan, A., et al. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. PubMed. Retrieved from [Link]

  • Mateeva, N. N., et al. (2005). The chemistry and pharmacology of tetrahydropyridines. PubMed. Retrieved from [Link]

  • Campos, R. N., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Retrieved from [Link]

  • Campos, R. N., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]

  • Masimirembwa, C.M., et al. (2001). In Vitro High Throughput Screening of Compounds for Favorable Metabolic Properties in Drug Discovery. Bentham Science. Retrieved from [Link]

  • Mateeva, N. N., et al. (2005). The Chemistry and Pharmacology of Tetrahydropyridines. Ingenta Connect. Retrieved from [Link]

  • Sharma, P., et al. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central. Retrieved from [Link]

  • Liveon Biolabs. (n.d.). Pre-Clinical Trials: USFDA Regulations to be Followed. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • Lima, T. B., et al. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. SciELO. Retrieved from [Link]

  • Bailey, S. R., et al. (n.d.). Designing an In Vivo Preclinical Research Study. MDPI. Retrieved from [Link]

  • Semantic Scholar. (n.d.). General Principles of Preclinical Study Design. Retrieved from [Link]

  • Karimi, M., et al. (2022). Novel Drug Design for Treatment of COVID-19: A Systematic Review of Preclinical Studies. Hindawi. Retrieved from [Link]

  • Sharma, K., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PubMed Central. Retrieved from [Link]

  • Navarrete-Vázquez, G., et al. (2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. MDPI. Retrieved from [Link]

  • Zhao, L., et al. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. PubMed. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). US10040776B2 - Pyran derivatives and their preparation.
  • Al-Amiery, A. A. (2024). Preparation And Evaluation Of The Biological Activity Of A 2- Amino Pyran Ring Using A Solid Base Catalyst. Central Asian Journal of Medical and Natural Science. Retrieved from [Link]

  • Mahdavi, S. M., et al. (n.d.). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PubMed Central. Retrieved from [Link]

  • Kumar, K. A., et al. (2015). Pyrans: Heterocycles of chemical and biological interest. ResearchGate. Retrieved from [Link]

  • Banwell, M. G., et al. (2004). Synthesis of Pyran and Pyranone Natural Products. PubMed Central. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Formulation Strategies for 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and formulation strategies for improving the aqueous solubility of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran for in vivo studies. Given its chemical structure, featuring a trifluoromethylphenoxy group, and a calculated LogP of approximately 3.26, this compound is predicted to be highly lipophilic with low intrinsic aqueous solubility, posing significant challenges for achieving adequate exposure in animal models.[1] This guide follows a logical, problem-oriented approach to help you select and develop a suitable formulation for your preclinical research.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the critical first steps before I attempt to formulate this compound for in vivo studies?

Answer: Before exploring complex formulation strategies, it is essential to establish the baseline physicochemical properties of your compound. Rushing into formulation without this data can lead to wasted time and resources. The foundational experiment is determining the compound's intrinsic aqueous solubility.

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[2] This involves adding an excess of the compound to a series of physiologically relevant aqueous buffers (e.g., pH 1.2, 4.5, and 6.8) and agitating them until equilibrium is reached (typically 24-48 hours).[2][3] Quantifying the dissolved compound in the supernatant via a validated analytical method like HPLC provides a definitive measure of its solubility. This initial data is crucial as it dictates the required fold-increase in solubility needed to achieve the target dose concentration.

Q2: My compound precipitates when I dilute my DMSO stock into aqueous media for in vitro assays. What does this imply for in vivo dosing?

Answer: This is a classic sign of a poorly soluble, "brick dust" compound and a strong predictor of formulation challenges for in vivo administration. The DMSO keeps the compound in solution at high concentrations, but when introduced to an aqueous environment, the compound's low solubility limit is quickly exceeded, causing it to crash out.

Directly administering a DMSO-based solution diluted in an aqueous vehicle in vivo is highly likely to cause precipitation at the injection site or in the bloodstream, leading to:

  • Low and erratic bioavailability: Only the fraction of the compound that remains in solution can be absorbed.[4]

  • High inter-animal variability: Minor differences in local physiological conditions can drastically alter the precipitation rate.[5]

  • Potential for toxicity or embolism: Precipitated drug particles can cause local irritation, tissue damage, or block small blood vessels.

Therefore, a simple DMSO/saline formulation is likely unsuitable, and a dedicated solubility-enhancing formulation is required.

Q3: What is the most straightforward formulation approach for a preliminary in vivo pharmacokinetic (PK) or efficacy study?

Answer: For early-stage, exploratory in vivo studies, a co-solvent system is often the fastest and simplest approach.[6] Co-solvents are water-miscible organic solvents that increase the solubility of a lipophilic drug by reducing the overall polarity of the vehicle.[6][7]

A common and effective co-solvent system for preclinical studies consists of a mixture of solvents that balance solvating power with physiological tolerability.

Typical Co-Solvent Formulations:

ComponentRoleTypical % (v/v)Considerations
DMSO or NMP Strong organic solvent5 - 10%Excellent solubilizer but can have toxicity at higher concentrations.
PEG 400 Co-solvent & Viscosity modifier20 - 40%Generally well-tolerated and widely used in parenteral formulations.[7]
Propylene Glycol Co-solvent20 - 40%Another safe and common vehicle component.[8]
Saline or 5% Dextrose Aqueous vehicleq.s. to 100%The final diluent to make the solution isotonic.

The key is to first dissolve the compound in the strong organic solvent (e.g., DMSO) and then sequentially add the other components, vortexing thoroughly between each addition. The final formulation should be visually clear and free of precipitation.

Troubleshooting: If the drug precipitates upon addition of the aqueous phase, the proportion of co-solvents may need to be increased. However, be mindful of the maximum tolerated volume and concentration of each excipient for the chosen animal species and route of administration.

Q4: I need to administer a high dose, but co-solvents aren't achieving the required concentration. What are my next options?

Answer: When co-solvents are insufficient, more advanced techniques that encapsulate the drug molecule are necessary. The two most common and effective strategies are cyclodextrin complexation and lipid-based formulations.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10][11] They can encapsulate lipophilic drug molecules, like this compound, forming an "inclusion complex" that has significantly higher apparent water solubility.[9][12][13][14]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used derivative for parenteral administration due to its high aqueous solubility and low toxicity profile.[11][15]

A phase-solubility study is the essential experiment to determine if and how effectively HP-β-CD can solubilize your compound. This involves measuring the drug's solubility in aqueous solutions containing increasing concentrations of HP-β-CD. A linear increase in solubility with cyclodextrin concentration (an AL-type diagram) indicates the formation of a soluble 1:1 complex and is ideal for formulation development.[2]

For highly lipophilic compounds (LogP > 3), lipid-based formulations are an excellent choice.[16][17][18] These systems present the drug in a solubilized, lipidic state, which can enhance absorption, particularly via the oral route.[4][19][20] A powerful and versatile approach is the use of Self-Emulsifying Drug Delivery Systems (SEDDS) or their nano-sized counterparts (SMEDDS/SNEDDS).[4][19][21]

These formulations consist of a mixture of oils, surfactants, and co-solvents that, upon gentle agitation in an aqueous medium (like gastrointestinal fluid), spontaneously form a fine oil-in-water emulsion or microemulsion.[19][21] This keeps the drug in a solubilized state, ready for absorption.

Simple Screening for Lipid Formulations:

  • Solubility Screening: Determine the saturation solubility of your compound in various oils (e.g., sesame oil, corn oil, medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., PEG 400, Transcutol).[20]

  • Formulation Assembly: Create small-scale mixtures of the best-performing excipients from each category.

  • Dispersion Test: Add a small amount of the formulation to water and observe its ability to self-emulsify. A rapid formation of a stable, milky emulsion or a clear/bluish microemulsion is a positive sign.[3]

Q5: How do I choose between these different formulation strategies?

Answer: The choice of formulation depends on the required dose, the route of administration, and the stage of development. The following decision tree provides a logical workflow for selecting an appropriate strategy.

G Start Start: Need to Formulate This compound Solubility Determine Baseline Aqueous Solubility (Shake-Flask Method) Start->Solubility CheckDose Is Required Dose Concentration > Baseline Solubility? Solubility->CheckDose SimpleVehicle Use Simple Aqueous Vehicle (e.g., Saline + 0.5% Tween 80) CheckDose->SimpleVehicle No CoSolvent Try Co-Solvent System (e.g., PEG400/PG/Water) CheckDose->CoSolvent Yes CheckCoSolvent Is Desired Concentration Achieved & Stable? CoSolvent->CheckCoSolvent Advance Proceed to Advanced Formulations CheckCoSolvent->Advance No FinalFormulation Select & Optimize Lead Formulation for In Vivo Study CheckCoSolvent->FinalFormulation Yes Cyclodextrin Option 1: Cyclodextrins (HP-β-CD Phase-Solubility Study) Advance->Cyclodextrin Lipid Option 2: Lipid-Based System (SEDDS/SMEDDS Screening) Advance->Lipid Cyclodextrin->FinalFormulation Lipid->FinalFormulation

Caption: Decision workflow for selecting a solubility enhancement strategy.

Detailed Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the standard procedure for determining the thermodynamic solubility of a compound in various aqueous media.[2]

  • Preparation: Prepare aqueous buffers of interest (e.g., Phosphate-Buffered Saline pH 7.4, pH 4.5 Acetate Buffer).

  • Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed glass vial. A visible amount of undissolved solid should remain.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand, or centrifuge them, to let the undissolved solid settle.

  • Sampling & Filtration: Carefully withdraw a sample of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (ensure the filter material does not bind the compound).

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[11]

Protocol 2: Preparation of a Co-Solvent Formulation

This protocol describes the preparation of a common co-solvent vehicle suitable for intravenous or intraperitoneal administration in small animals.

  • Weigh Compound: Accurately weigh the required amount of this compound into a sterile vial.

  • Initial Solubilization: Add the primary organic solvent (e.g., 10% of the final volume as DMSO). Vortex thoroughly until the compound is completely dissolved.

  • Add Co-solvents: Sequentially add the other co-solvents. For a vehicle of 10% DMSO / 40% PEG 400 / 50% Saline:

    • Add 40% of the final volume as PEG 400. Vortex until the solution is homogeneous.

  • Final Dilution: Slowly add the final aqueous component (e.g., 50% of the final volume as sterile saline) while vortexing.

  • Final Check: The final formulation must be a clear, homogenous solution. Visually inspect for any signs of precipitation or cloudiness against a light and dark background.

G A Weigh API B Add DMSO (Vortex to Dissolve) A->B C Add PEG 400 (Vortex to Mix) B->C D Add Saline Slowly (Vortex to Mix) C->D E Final Formulation (Visually Inspect) D->E

Caption: Step-by-step workflow for preparing a co-solvent formulation.

Protocol 3: Phase-Solubility Study with HP-β-CD

This protocol is used to evaluate the solubilizing effect of Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[2]

  • Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in the desired aqueous buffer (e.g., PBS pH 7.4) at various concentrations (e.g., 0%, 1%, 2.5%, 5%, 10%, and 15% w/v).

  • Add Compound: Add an excess amount of this compound powder to a fixed volume of each cyclodextrin solution and the control (0% buffer).

  • Equilibrate & Analyze: Follow steps 3-6 from the Equilibrium Solubility Determination protocol for each concentration.

  • Plot Data: Plot the solubility of the compound (Y-axis) against the concentration of HP-β-CD (X-axis). The resulting graph is a phase-solubility diagram. A linear plot indicates successful complexation and allows for the calculation of the complexation binding constant.

References

  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • National Institutes of Health (NIH). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Semantic Scholar. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • Drug Development & Delivery. Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations.
  • Taylor & Francis Online. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • National Institutes of Health (NIH). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • BenchChem. Technical Support Center: Strategies to Enhance In Vivo Bioavailability.
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Pharma Excipients. Lipid based formulations as supersaturating oral delivery systems.
  • BenchChem. Technical Support Center: Enhancing the Solubility of 6-(Trifluoromethyl)isoquinolin-1(2H).
  • Pharmaceutical Technology. Oral Lipid-Based Formulations: Unlocking Value in Early-Stage Pharmaceutical Development.
  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs.
  • National Institutes of Health (NIH). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • BenchChem. Technical Support Center: Overcoming Solubility Challenges with 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
  • Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations.
  • Pharma Times. Excipient Selection In Parenteral Formulation Development.
  • Pharmaceutical Technology. Emerging Excipients in Parenteral Medications.
  • National Institutes of Health (NIH). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–in vivo Evaluation.
  • National Institutes of Health (NIH). Lipid-Based Drug Delivery Systems.
  • BenchChem. Technical Support Center: Troubleshooting In Vivo Delivery of PK-10.
  • Gattefossé. Lipid-based formulations.
  • Springer. Solubilizing Excipients in Oral and Injectable Formulations.
  • Wikipedia. Cosolvent.
  • National Institutes of Health (NIH). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility.
  • MDPI. Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions.
  • PubChem. 4-(2-fluoro-3-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-ol.
  • Pharma Excipients. Excipients for Parenterals.
  • VerGo Pharma Research. Troubleshooting in Pharma Formulations Drug Development Services.
  • PubChem. 4-(2-fluoro-3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-ol.
  • ResearchGate. (PDF) The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems.
  • The Pharma Innovation. Various techniques for solubility enhancement: An overview.
  • National Institutes of Health (NIH). In vitro–In Vivo Correlations: Tricks and Traps.
  • Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement.
  • ChemScene. 1257664-99-5 | 4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran.
  • Dissolution Technologies. Dissolution Method Troubleshooting.
  • Parchem. This compound (Cas 1257665-21-6).
  • PubChem. 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid.
  • ResearchGate. Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides.
  • ScienceDirect. RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9.
  • OECD Existing Chemicals Database. 3,4-DIHYDRO-2METHOXY-2H-PYRAM CAS N°: 4454-05-1.
  • PubChem. 6,7,8,9-Tetrahydro-4-(trifluoromethyl)-2H-pyrano(3,2-g)quinolin-2-one.

Sources

Technical Support Center: Synthesis of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(3-trifluoromethylphenoxy)methyltetrahydro-2H-pyran. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, providing in-depth, experience-driven solutions in a straightforward question-and-answer format. Our goal is to not only solve immediate experimental issues but also to foster a deeper understanding of the underlying chemical principles.

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide derived from 3-(trifluoromethyl)phenol attacks an electrophilic tetrahydropyran derivative, such as 4-(bromomethyl)tetrahydro-2H-pyran.[1][2] While the reaction is robust, its success is contingent on several critical parameters, including reagent quality, reaction conditions, and the choice of solvent.

Below, we delve into specific troubleshooting scenarios you might encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yield in the Williamson ether synthesis of this compound is a common issue that can stem from several factors. Let's break them down systematically.

A. Incomplete Deprotonation of 3-(Trifluoromethyl)phenol:

The first critical step is the quantitative formation of the phenoxide nucleophile. 3-(Trifluoromethyl)phenol has a pKa of approximately 9.08, making it more acidic than simple phenols due to the electron-withdrawing trifluoromethyl group.[3][4] However, a sufficiently strong base is still required for complete deprotonation.

  • Troubleshooting Steps:

    • Base Selection: While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) will ensure complete and rapid formation of the phenoxide.[5]

    • Stoichiometry: Ensure you are using at least one full equivalent of the base. It is often beneficial to use a slight excess (e.g., 1.1 equivalents) to account for any potential impurities or atmospheric moisture.

    • Reaction Time and Temperature: Allow sufficient time for the deprotonation to go to completion before adding the electrophile. This is typically done at room temperature for 30-60 minutes.

B. Competing Elimination Reaction (E2):

The primary competing reaction is the E2 elimination of the electrophile, 4-(bromomethyl)tetrahydro-2H-pyran, to form an alkene.[6] This is especially prevalent at higher temperatures.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a moderate reaction temperature. While some heat may be necessary to drive the reaction to completion, excessive temperatures will favor the elimination pathway.[6] A good starting point is 50-70 °C.

    • Choice of Electrophile: 4-(Bromomethyl)tetrahydro-2H-pyran is a primary halide, which is ideal for minimizing elimination.[7] Ensure the purity of this reagent, as impurities could catalyze side reactions.

C. Sub-optimal Solvent Choice:

The solvent plays a crucial role in an Sₙ2 reaction.

  • Troubleshooting Steps:

    • Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are highly recommended.[5] These solvents solvate the cation of the phenoxide salt, leaving a "naked" and highly reactive phenoxide anion, which promotes the desired Sₙ2 reaction.[6]

    • Anhydrous Conditions: Ensure your solvent is anhydrous. The presence of water will protonate the phenoxide, rendering it non-nucleophilic.

D. Reaction Time:

The reaction may not have reached completion.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Williamson ether syntheses can sometimes require several hours to reach completion.[1]

Question 2: I am observing a significant amount of an unknown byproduct in my crude reaction mixture. How can I identify and minimize it?

Answer:

The formation of byproducts is a common challenge. The most likely culprits in this synthesis are products arising from C-alkylation or elimination.

A. C-Alkylation of the Phenoxide:

Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen atom (O-alkylation) to form the desired ether or at the aromatic ring (C-alkylation), typically at the ortho and para positions.[5]

  • Identification: C-alkylation byproducts will have a different connectivity and can be identified by NMR spectroscopy (aromatic region splitting patterns) and mass spectrometry (same mass as the desired product).

  • Minimization Strategies:

    • Solvent Choice: As mentioned previously, polar aprotic solvents like DMF and DMSO strongly favor O-alkylation.[5] Protic solvents can promote C-alkylation.

    • Counter-ion: The choice of the counter-ion for the phenoxide can also influence the O/C alkylation ratio, though the solvent effect is generally more pronounced.[5]

B. Elimination Product:

As discussed in the previous question, the E2 elimination of 4-(bromomethyl)tetrahydro-2H-pyran can lead to the formation of 4-methylenetetrahydro-2H-pyran.

  • Identification: This byproduct will have a lower molecular weight than the starting material and product and can be identified by GC-MS or by characteristic alkene signals in ¹H NMR.

  • Minimization Strategies:

    • Lower Reaction Temperature: This is the most effective way to disfavor the elimination pathway.[6]

    • Less Bulky Base: While a strong base is needed, a very bulky base might slightly favor elimination. However, with a primary halide, this is less of a concern.

Experimental Protocol: Synthesis of this compound

This protocol is a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 3-(Trifluoromethyl)phenol

  • Sodium Hydride (60% dispersion in mineral oil)

  • 4-(Bromomethyl)tetrahydro-2H-pyran[8][9]

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-(trifluoromethyl)phenol (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Add a solution of 4-(bromomethyl)tetrahydro-2H-pyran (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary Table
ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensures complete deprotonation.
Solvent Anhydrous DMF or DMSOPolar aprotic solvent favors Sₙ2 over E2 and O-alkylation over C-alkylation.[5][6]
Temperature 60-70 °CBalances reaction rate with minimizing the E2 elimination side reaction.[6]
Electrophile 4-(bromomethyl)tetrahydro-2H-pyranPrimary halide is ideal for Sₙ2 reactions and minimizes elimination.[7]
Visualizing the Reaction and Troubleshooting Logic

To further clarify the synthetic strategy and potential pitfalls, the following diagrams illustrate the core reaction and a troubleshooting decision tree.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions A 3-(Trifluoromethyl)phenol Base Base (e.g., NaH) A->Base Deprotonation B 4-(Bromomethyl)tetrahydro-2H-pyran Product 4-(3-Trifluoromethylphenoxy)methyl- tetrahydro-2H-pyran B->Product Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: General schematic of the Williamson ether synthesis for the target compound.

Troubleshooting_Guide Start Low Yield or Impure Product Check_Deprotonation Incomplete Deprotonation? Start->Check_Deprotonation Check_Elimination Evidence of Elimination? Check_Deprotonation->Check_Elimination No Solution_Base Use Stronger Base (NaH) Ensure Stoichiometry Check_Deprotonation->Solution_Base Yes Check_C_Alkylation Evidence of C-Alkylation? Check_Elimination->Check_C_Alkylation No Solution_Temp Lower Reaction Temperature Check_Elimination->Solution_Temp Yes Solution_Solvent Use Polar Aprotic Solvent (DMF/DMSO) Check_C_Alkylation->Solution_Solvent Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References
  • Martinez-Solorio, D., & Jennings, M. P. (2010). A Formal Synthesis of (–)-Neopeltolide. Organic Letters, 12(8), 1848–1851.
  • Richardson, P. (2025).
  • BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
  • BenchChem. (2025). Troubleshooting Williamson ether synthesis side reactions.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]

  • Wikipedia. (2023). Tetrahydropyran. Retrieved from [Link]

  • Harris, J. M., et al. (2024).
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Trifluoromethyl)phenol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Reactions of Ethers. Retrieved from [Link]

  • Google Patents. (n.d.). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • Wikipedia. (2023). Phenol ether. Retrieved from [Link]

  • GeeksforGeeks. (2022). Chemical reactions of Alcohols, Phenols and Ethers. Retrieved from [Link]

  • Vedantu. (n.d.). Chemical Reactions of Alcohols and Phenols. Retrieved from [Link]

  • J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
  • iChemical. (n.d.). 4-(bromomethyl)tetrahydro-2H-pyran, CAS No. 125552-89-8. Retrieved from [Link]

  • Wikipedia. (2023). 3-(Trifluormethyl)phenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 3-(trifluoromethyl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Synthesis of trifluoromethyl containing 2, 3, 4, 8-tetrahydropyrano [3,2-b]pyrans 13. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • PMC. (n.d.).
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Optimizing the Synthesis of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-trifluoromethylphenoxy)methyltetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to help you maximize your reaction yield and purity.

The synthesis of this compound is fundamentally a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) on an alkyl halide.[1][2][3][4] While the reaction is conceptually straightforward, several factors can influence its outcome. This guide will walk you through common challenges and provide systematic approaches to optimization.

I. Reaction Overview & Mechanism

The core reaction involves the coupling of 3-(trifluoromethyl)phenol with a suitable 4-(halomethyl)tetrahydro-2H-pyran derivative in the presence of a base.

Williamson_Ether_Synthesis Reactant1 3-(Trifluoromethyl)phenol Phenoxide 3-(Trifluoromethyl)phenoxide (Nucleophile) Reactant1->Phenoxide Deprotonation Reactant2 4-(Halomethyl)tetrahydro-2H-pyran (X = Cl, Br, I, OTs) Product 4-(3-Trifluoromethylphenoxy)methyl- tetrahydro-2H-pyran Reactant2->Product Base Base (e.g., K₂CO₃, NaH) Base->Phenoxide Phenoxide->Product SN2 Attack Byproduct Salt (e.g., KX) SN2_vs_E2 Start Reactants: Phenoxide + 4-(Halomethyl)tetrahydro-2H-pyran SN2_Product Desired Ether Product (Substitution) Start->SN2_Product SN2 Pathway (Favored by primary halide, lower temp, polar aprotic solvent) E2_Product Alkene Byproduct (Elimination) Start->E2_Product E2 Pathway (Competing reaction, favored by higher temp) Workflow Start Start: Combine Reactants (Phenol, Alkyl Halide, Base, Solvent) Reaction Reaction (Heating & Stirring) Start->Reaction Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quench, Extract, Wash) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End Pure Product Analysis->End

Sources

Minimizing off-target effects of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran in cellular assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran and Other Novel Compounds

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with novel small molecules, using this compound as a representative example of a compound requiring thorough characterization. Since this specific molecule is not extensively documented in public literature as a selective inhibitor for a known target, this document provides a comprehensive framework for determining its biological activity, identifying its primary target(s), and systematically minimizing the off-target effects that can confound experimental results.[1][2]

Our approach is built on the principle that rigorous, early-stage validation is the cornerstone of reliable and reproducible research. We will move from foundational assays to advanced proteomic strategies, providing not just protocols, but the scientific rationale behind each step.

Frequently Asked Questions (FAQs): First Principles

This section addresses the initial critical questions that arise when beginning work with a new or uncharacterized small molecule.

Q1: What are off-target effects, and why are they a primary concern for a novel compound?

Q2: I've just synthesized this compound. How do I determine a suitable concentration range for my cellular assays?

Starting with an appropriate concentration range is crucial to avoid non-specific effects, such as cytotoxicity, that can mask the desired biological activity.[4] The first step is to perform a dose-response curve using a broad range of concentrations (e.g., from 1 nM to 100 µM) in a cell viability or cytotoxicity assay.[5] This experiment will establish the compound's cytotoxic concentration 50 (CC50), which is the concentration that kills 50% of the cells. For subsequent mechanistic studies, it is advisable to work at concentrations well below the CC50 (typically at or below 10 µM) to ensure the observed effects are not simply a consequence of cellular stress or death.[4]

Q3: What is the difference between target engagement and functional activity, and why must I measure both?

  • Target Engagement confirms the direct physical interaction between a compound and its protein target within the complex environment of a cell.[6][7][8] It answers the question: "Is my compound binding to the intended protein at the concentrations used?"[6]

  • Functional Activity measures the downstream biological consequences of that binding event (e.g., inhibition of enzyme activity, modulation of a signaling pathway, or a change in cell behavior).

It is critical to measure both because a compound can engage a target without modulating its function, or an observed functional effect could be due to the compound binding to an entirely different, off-target protein.[6][9] Demonstrating a clear correlation between target engagement and the functional response provides strong evidence for the proposed mechanism of action.

Troubleshooting Guide: Common Experimental Challenges

This section provides solutions to specific issues you may encounter during your experiments.

Problem Potential Causes Recommended Solutions
High Cytotoxicity at Low Concentrations 1. The compound may have inherent, potent cytotoxic off-target effects. 2. The compound may be unstable in the cell culture medium, leading to toxic degradation products.[1] 3. The chosen cell line is particularly sensitive to this chemical scaffold.[1]1. Perform a Cytotoxicity Assay: Use a sensitive assay like LDH release or a real-time viability assay to precisely determine the CC50.[1][10][11] 2. Test Compound Stability: Use LC-MS to assess the compound's stability in your culture medium over the time course of your experiment. 3. Screen Multiple Cell Lines: Test the compound in a different, unrelated cell line to see if the cytotoxicity is cell-type specific.
Observed Phenotype Does Not Match Hypothesis 1. The compound has significant off-target effects that dominate the cellular response.[1] 2. Your hypothesis about the primary target is incorrect. 3. The compound is not engaging the intended target in the cellular context.1. Confirm Target Engagement: Use a direct binding assay like the Cellular Thermal Shift Assay (CETSA) to verify that the compound binds to your hypothesized target at the effective concentration.[6][8] 2. Use an Orthogonal Approach: Validate the target's role in the observed phenotype using a genetic method (e.g., siRNA or CRISPR knockdown) and compare the resulting phenotype to that of your compound.[1] 3. Conduct Off-Target Profiling: Use proteomic methods to identify other potential binding partners.
Inconsistent or Non-Reproducible Results 1. Variability in cell health, density, or passage number.[1] 2. Degradation or precipitation of the compound due to improper storage or handling. 3. Inconsistent incubator conditions (CO2, temperature, humidity).1. Standardize Cell Culture: Use cells within a consistent and narrow passage number range and ensure they are in the logarithmic growth phase before treatment.[1] 2. Ensure Compound Integrity: Prepare fresh dilutions of the compound from a validated stock solution for each experiment. Visually inspect for precipitation. 3. Control Experimental Variables: Maintain and regularly calibrate incubator conditions. Use low-protein-binding plates if compound adsorption is suspected.[1]
Core Experimental Workflows & Protocols

Here, we provide detailed workflows for systematically characterizing a novel compound and identifying its off-target liabilities.

Workflow 1: Establishing the Therapeutic Window

This workflow is the essential first step to define the concentration range where the compound can be studied without inducing overwhelming non-specific cytotoxicity.

G cluster_0 Workflow: Determine Therapeutic Window A Prepare Serial Dilutions (e.g., 1 nM to 100 µM) B Treat Cells in 96-well Plate (Include Vehicle Control) A->B C Incubate for Relevant Duration (e.g., 24, 48, 72 hours) B->C D Perform Cytotoxicity Assay (e.g., MTT, LDH, Real-Time Glo) C->D E Measure Signal (Absorbance/Fluorescence/Luminescence) D->E F Calculate CC50 Value E->F G Define Working Concentration (<< CC50) F->G

Caption: Workflow for determining the CC50 to define a non-toxic working concentration.

Protocol: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the activity of LDH released from the cytosol of damaged cells into the culture medium, serving as a biomarker for cytotoxicity.[11][12]

  • Cell Seeding: Plate your chosen cell line in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO) and a positive control for maximum LDH release (Lysis Buffer provided with the kit).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions, vehicle control, or growth medium to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 48 hours) under standard culture conditions.

  • Assay Execution:

    • 30 minutes before the end of incubation, add 10 µL of Lysis Buffer to the positive control wells.

    • Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

    • Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well of the new plate.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Add 50 µL of Stop Solution and measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity relative to the positive (100% lysis) and negative (vehicle) controls. Plot the dose-response curve to determine the CC50 value.

Workflow 2: Confirming On-Target Engagement

Once a primary target is hypothesized, you must confirm that the compound physically binds to it inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for this purpose.[6][8] It is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Culture cells to ~80% confluency. Treat one population with the compound at an effective, non-toxic concentration and another with the vehicle control for a defined period (e.g., 1-2 hours).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer containing protease inhibitors.

  • Heat Shock: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Protein Separation: Lyse the cells by freeze-thawing (e.g., 3 cycles). Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Quantification: Collect the supernatant and quantify the amount of the soluble target protein remaining at each temperature point using Western Blot or ELISA.

  • Analysis: Plot the relative amount of soluble protein against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.[6]

Workflow 3: Deconvoluting On- and Off-Target Effects

G cluster_0 Orthogonal Validation Strategy A Phenotypic Effect Observed with Compound B Confirm Target Engagement (e.g., CETSA) A->B C Genetic Perturbation (CRISPR or siRNA Knockdown of Hypothesized Target) A->C D Does Genetic KD Recapitulate Phenotype? B->D C->D E Strong Evidence for On-Target Effect D->E Yes F Evidence for Off-Target Effects D->F No G Identify Off-Targets (Chemoproteomics) F->G

Caption: Logic diagram for using orthogonal methods to validate a compound's mechanism of action.

Protocol: Target Validation with siRNA Knockdown

This protocol allows you to compare the phenotype induced by your compound with that caused by reducing the expression of the hypothesized target protein.

  • siRNA Transfection: Transfect cells with an siRNA specific to your target protein or a non-targeting control siRNA using a suitable lipid-based transfection reagent, following the manufacturer's protocol.

  • Incubation: Incubate the cells for 48-72 hours to allow for sufficient knockdown of the target protein.

  • Verification of Knockdown: Harvest a subset of the cells to verify the reduction in target protein expression via Western Blot or qRT-PCR.

  • Phenotypic Assay:

    • In a parallel set of siRNA-transfected plates, treat a set of cells with your compound and another with a vehicle control.

    • Perform the same functional assay used to initially identify the compound's activity.

  • Analysis: Compare the results from four conditions:

    • Non-targeting siRNA + Vehicle

    • Non-targeting siRNA + Compound

    • Target-specific siRNA + Vehicle

    • Target-specific siRNA + Compound

    • Interpretation: If the phenotype observed with target-specific siRNA + Vehicle is identical to that of non-targeting siRNA + Compound, it provides strong evidence that the compound acts via the intended target. If the effects are not the same, it suggests the involvement of off-targets.[1]

References
  • Sygnature Discovery. (2020). Strategies for target and pathway engagement in cellular assays. Retrieved from [Link]

  • Hudson, F. N., & Howes, R. (n.d.). Small molecule selectivity and specificity profiling using functional protein microarrays. Nature Methods. Retrieved from [Link]

  • Lomenick, B., Hao, R., Jonai, N., & Chin, R. M. (2009). Determining target engagement in living systems. Nature Chemical Biology. Retrieved from [Link]

  • Vasta, J. D., & Robers, M. B. (2018). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Retrieved from [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Mayer, M., & Gstaiger, M. (2021). Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. Cell Chemical Biology. Retrieved from [Link]

  • PLOS Computational Biology. (n.d.). Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Developing and Validating Assays for Small-Molecule Biomarkers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • OMICS International. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). An Interpretable Machine Learning Model for Selectivity of Small-Molecules Against Homologous Protein Family. Retrieved from [Link]

  • Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Retrieved from [Link]

  • SciSpace. (n.d.). Role of Cytotoxicity Experiments in Pharmaceutical Development. Retrieved from [Link]

  • Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Retrieved from [Link]

  • European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]

  • ACS Publications. (n.d.). Journal of Medicinal Chemistry Ahead of Print. Retrieved from [Link]

  • Assay Genie. (2024). Advantages of Small Molecule Inhibitors in Therapeutic Interventions. Retrieved from [Link]

  • MDPI. (n.d.). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

Sources

How to purify 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran after synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that post-synthesis purification is a critical step that can often become a bottleneck in the research and development pipeline[1]. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your target compound.

Purification Workflow Overview

The purification strategy for this compound, a moderately polar ether, typically involves a multi-step approach to remove unreacted starting materials, reagents, and by-products. A logical workflow is essential for efficiently isolating the desired product.

PurificationWorkflow cluster_0 Initial Workup cluster_1 Purity Assessment cluster_2 Chromatographic Purification cluster_3 Final Product A Crude Reaction Mixture B Liquid-Liquid Extraction (LLE) A->B Quench Reaction C Analyze Organic Layer (TLC, Crude NMR/MS) B->C D Is Purity >95%? C->D E Flash Column Chromatography D->E No I Pure Product (>95%) D->I Yes F Combine Pure Fractions (TLC Analysis) E->F G Solvent Removal (Rotary Evaporation) F->G H Final Purity Analysis (NMR, MS, HPLC) G->H H->I

Caption: A typical purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities from the synthesis of this compound?

A1: The impurities largely depend on the synthetic route. Assuming a Williamson ether synthesis (a common method for forming ethers), the primary impurities would be:

  • Unreacted Starting Materials: 3-(Trifluoromethyl)phenol and an activated tetrahydropyran derivative (e.g., 4-(bromomethyl)tetrahydro-2H-pyran).

  • Base: Residual inorganic or organic base (e.g., K₂CO₃, NaH, or triethylamine).

  • Solvent: High-boiling point solvents used in the reaction (e.g., DMF, DMSO).

  • By-products: Products from side reactions, such as elimination products or dimers.

Q2: What is the first and most crucial step in the purification process?

A2: The initial workup, typically a liquid-liquid extraction (LLE), is the most critical first step.[2][3][4] This technique separates compounds based on their differential solubility in two immiscible liquids, usually an aqueous phase and an organic solvent.[5] For this compound, an LLE effectively removes water-soluble impurities like inorganic salts (from the base) and polar starting materials or by-products.[2]

Q3: How do I assess the purity of my compound at different stages?

A3: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring reaction progress and assessing the purity of column fractions.[6] For a more quantitative assessment, especially for the final product, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are standard. A "crude NMR" after the initial workup can provide a good estimate of the product-to-impurity ratio.

Q4: Is recrystallization a viable purification method for this compound?

A4: this compound is likely an oil at room temperature, which makes recrystallization unsuitable. Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility at varying temperatures.[7][8][9] If your product were a solid, this would be an excellent method to consider.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: After my aqueous workup, my crude product in the organic layer shows significant amounts of unreacted 3-(trifluoromethyl)phenol on the TLC and NMR.

  • Probable Cause: 3-(Trifluoromethyl)phenol is acidic. During a neutral or acidic aqueous wash, it can partition into the organic layer.

  • Solution: Basic Wash during Liquid-Liquid Extraction.

    • Causality: To remove the acidic phenol, you must convert it to its conjugate base (phenoxide), which is highly water-soluble.[5] This is achieved by washing the organic layer with a basic aqueous solution.

    • Protocol:

      • Dissolve your crude product in an appropriate organic solvent like ethyl acetate or dichloromethane.

      • Transfer the solution to a separatory funnel.

      • Wash the organic layer 1-2 times with a 1M aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃). Caution: If using bicarbonate, vent the separatory funnel frequently to release CO₂ gas pressure that builds up.[10]

      • Wash with water to remove any residual base, followed by a wash with brine (saturated NaCl solution) to aid in drying the organic layer.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Problem 2: My TLC plate shows multiple spots that are close together, making separation difficult.

  • Probable Cause: The impurities are structurally similar to the product, possessing similar polarities. This makes separation challenging with a standard purification method.

  • Solution: Optimize Flash Column Chromatography Conditions.

    • Causality: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[6][11] To improve the separation of compounds with similar polarities (and thus similar Rf values on TLC), you must fine-tune the polarity of the eluent.

    • Protocol:

      • Develop a TLC Solvent System: The key is to find a solvent system where the desired product has an Rf value of approximately 0.3-0.4, and there is maximum separation from the impurity spots.[6]

      • Solvent Selection: Start with a non-polar solvent like hexanes or heptane and gradually add a more polar solvent like ethyl acetate or diethyl ether.[12][13] Test various ratios (e.g., 5%, 10%, 15%, 20% ethyl acetate in hexanes). A less polar solvent system will generally result in lower Rf values and better separation for moderately polar compounds.

      • Run the Column: Pack the column with silica gel and run the optimized solvent system. It is often better to start with a slightly less polar eluent than what was determined by TLC and gradually increase the polarity (gradient elution) to elute your product and then the more polar impurities.

TLC Observation (Ethyl Acetate/Hexane) Suggested Starting Eluent for Column Rationale
All spots have Rf > 0.6Decrease Ethyl Acetate % (e.g., from 20% to 10%)Compounds are moving too fast; reduce eluent polarity to increase interaction with silica.[6]
Spots are streakingAdd 0.5-1% triethylamine (if compound is basic) or acetic acid (if acidic) to the eluent.Improves peak shape by neutralizing active sites on the silica gel.[12]
Spots are clustered with Rf ~0.2Increase Ethyl Acetate % slightly (e.g., from 10% to 12-15%)Compounds are too strongly adsorbed; slightly increase eluent polarity to speed up elution.
∆Rf (difference in Rf) is very smallUse a less polar solvent system (e.g., Toluene/Hexane or Dichloromethane/Hexane)Changing solvent selectivity can sometimes improve separation between closely related compounds.[12]

Problem 3: An emulsion formed during my liquid-liquid extraction, and the layers won't separate.

  • Probable Cause: Emulsions are common when the densities of the aqueous and organic layers are similar or when surfactants or fine particulates are present. Vigorous shaking can also contribute.[10]

  • Solution: Breaking the Emulsion.

    • Causality: The goal is to disrupt the stable mixture of microscopic droplets. This can be done by increasing the ionic strength of the aqueous phase, which helps to coalesce the dispersed droplets.

    • Protocol:

      • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

      • Add Brine: Add a significant amount of saturated aqueous NaCl (brine) solution. This increases the polarity and density of the aqueous layer, often forcing separation.

      • Gentle Swirling: Gently swirl the funnel instead of shaking it.

      • Filtration: As a last resort, filter the entire mixture through a pad of Celite® (diatomaceous earth) to break up the emulsion.

Problem 4: My final product looks pure by NMR, but I can't get rid of residual high-boiling point solvents (like DMF or DMSO).

  • Probable Cause: These solvents have very low vapor pressures and are not easily removed by standard rotary evaporation.

  • Solution: High-Vacuum Evaporation or Aqueous Washes.

    • Causality: Removing these solvents requires either reducing the pressure significantly to lower their boiling point or partitioning them into a solvent in which they are highly soluble.

    • Protocol:

      • Aqueous Washes: If you suspect residual DMF or DMSO after the reaction, perform multiple (3-5) washes with water during the initial liquid-liquid extraction. These solvents are highly water-soluble.

      • High Vacuum (High-Vac): Place the flask containing your product on a high-vacuum line (Schlenk line) for several hours. Gentle heating (30-40°C) can aid the process, but be cautious not to evaporate your product if it is volatile.

References

  • Wikipedia. Liquid–liquid extraction.
  • Reachem. (2024, August 9).
  • Linquip. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE)
  • JoVE. (2020, March 26). Video: Extraction - Concept.
  • Discover ACS.
  • Columbia University.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
  • University of Calgary.
  • Linquip. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • ResearchGate. (2025, February 16).
  • Taylor & Francis.
  • Common Organic Chemistry.
  • Chemistry LibreTexts. (2023, January 29).

Sources

Technical Support Center: Troubleshooting Poor Cell Permeability of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

A Message to Our Fellow Researchers:

The journey of drug discovery is often punctuated by challenges, and few are as common or as critical as overcoming poor cell permeability. You may have a compound with exceptional potency against its target, but if it cannot efficiently cross the cell membrane to reach that target, its therapeutic potential remains locked away.

This guide is designed for you—the researcher in the lab facing this exact problem with 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran. We will move beyond simple protocols to explore the underlying science, providing you with the rationale and strategic thinking needed to diagnose the problem and engineer a solution. This is not just a set of instructions; it is a comprehensive troubleshooting resource built on expertise and validated methodologies.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, shows poor activity in my cell-based assay, but it's potent in a biochemical assay. Is this a permeability issue?

A1: It's highly likely. A significant drop in potency when moving from a cell-free (biochemical) to a cell-based assay is the classic indicator of poor cell permeability. The compound is effective when it can directly access its target, but a barrier—the cell membrane—is preventing it from reaching the intracellular concentration needed for a therapeutic effect. However, before concluding it's solely a permeability issue, you must verify the compound's stability in your cell culture medium.

Q2: Why would this specific compound have trouble crossing the cell membrane?

A2: The structure of this compound itself provides several clues. Cell permeability is a delicate balance between water solubility (to remain available in the extracellular space) and lipid solubility (to cross the non-polar cell membrane). Key molecular properties governing this balance are often summarized by Lipinski's "Rule of Five".[1][2][3][4]

Let's analyze the likely physicochemical properties of your compound:

PropertyPredicted Value*Lipinski's GuidelineImplication for Permeability
Molecular Weight (MW) ~276 g/mol < 500 DaFavorable. The molecule is not excessively large.
LogP (Lipophilicity) ~3.5 - 4.0< 5Borderline/High. The trifluoromethyl (CF3) group significantly increases lipophilicity. While this helps enter the lipid membrane, it can cause the compound to become trapped within the membrane or lead to poor aqueous solubility.
H-Bond Donors 0≤ 5Favorable. No N-H or O-H groups to donate hydrogen bonds.
H-Bond Acceptors 3 (two ether oxygens, one fluorine on the CF3)≤ 10Favorable. The number of atoms that can accept hydrogen bonds is low.
Polar Surface Area (PSA) ~27.7 Ų< 140 ŲFavorable. A low PSA is strongly correlated with good passive diffusion. Molecules with a PSA greater than 140 Ų tend to be poor at permeating cell membranes.[5][6]

Note: These are estimated values based on the compound's structure, as direct experimental data is not publicly available.

Primary Hypothesis: The most likely culprit for poor permeability, despite several favorable properties, is the high lipophilicity (LogP) . The compound may be entering the cell membrane but failing to partition out into the aqueous cytoplasm.

Q3: What are the main strategies I can use to improve my compound's cell permeability?

A3: There are three primary avenues to explore, which we will detail in the troubleshooting guides below:

  • Confirm and Quantify the Problem: First, you must obtain reliable, quantitative data on your compound's permeability. This will serve as a baseline to measure any improvements.

  • Structural Modification (Medicinal Chemistry): Alter the chemical structure of the compound to improve its physicochemical properties. This is a powerful but resource-intensive approach.

  • Prodrug Approach: Temporarily mask certain functional groups on your molecule to enhance its passage through the cell membrane.[7][8][9] Once inside the cell, these masking groups are cleaved by intracellular enzymes to release the active parent drug.[8][9]

Troubleshooting Guide 1: How to Accurately Measure Permeability

Before attempting to fix the problem, you must quantify it. This provides a baseline against which you can measure the success of your modifications.

Q: What is the best first-pass experiment to measure passive permeability?

A: The Parallel Artificial Membrane Permeability Assay (PAMPA) is the ideal starting point.

Why PAMPA? The PAMPA assay is a cell-free method that specifically measures passive diffusion, which is the most common way for small molecules to cross cell membranes.[10][11] It is cost-effective, high-throughput, and avoids the complexities of active transport or metabolism that can occur in cell-based assays.[10][11][12] The assay involves a 96-well plate system where a donor compartment (containing your compound) is separated from an acceptor compartment by an artificial membrane coated in a lipid solution, mimicking the cell membrane.[12][13]

Workflow for a PAMPA Experiment Below is a diagram illustrating the workflow for setting up and analyzing a PAMPA experiment.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_run Incubation & Analysis prep_lipid Prepare Lipid Solution (e.g., 2% DOPC in dodecane) prep_compound Prepare Compound Stock (e.g., 10 mM in DMSO) prep_buffers Prepare Donor & Acceptor Buffers (e.g., PBS pH 7.4) coat_plate Coat Donor Plate Membrane with 5µL Lipid Solution prep_buffers->coat_plate add_acceptor Add Buffer to Acceptor Plate coat_plate->add_acceptor add_donor Add Compound to Donor Plate add_acceptor->add_donor assemble Assemble 'Sandwich' Plate add_donor->assemble incubate Incubate (e.g., 5-18 hours) at Room Temperature assemble->incubate separate Separate Plates incubate->separate quantify Quantify Compound Concentration (LC-MS/MS or UV-Vis) separate->quantify calculate Calculate Permeability Coefficient (Papp) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

[See Appendix A for a Detailed PAMPA Protocol]

Q: My compound showed low permeability in PAMPA. What's the next step?

A: Perform a Caco-2 permeability assay to investigate active transport.

Why Caco-2? While PAMPA is excellent for passive diffusion, it cannot tell you if your compound is being actively removed from the cell by efflux transporters like P-glycoprotein (P-gp).[11][14] Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable support, form a polarized monolayer that mimics the intestinal epithelium, complete with functional efflux transporters.[14][15][16]

By measuring the transport of your compound in both directions (apical-to-basolateral, A→B, and basolateral-to-apical, B→A), you can calculate an efflux ratio (ER) .[16][17]

  • ER = Papp(B→A) / Papp(A→B)

  • An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for an active efflux pump, which is actively pumping it out of the cell.[16][17]

[See Appendix B for a Detailed Caco-2 Assay Protocol]

Troubleshooting Guide 2: Improving Permeability Through Structural Modification

If your compound has fundamentally poor passive permeability (low PAMPA result) and is not an efflux substrate (Caco-2 ER < 2), structural modification is the most direct path forward. The goal is to fine-tune the physicochemical properties to find a better balance.

Q: How can I decrease the lipophilicity (LogP) of my compound without losing potency?

A: The key is to introduce modest polarity or reduce lipophilic surface area strategically.

Given the structure of this compound, the trifluoromethylphenoxy group is the primary driver of high lipophilicity.

Strategy 1: Bioisosteric Replacement of the CF3 Group The -CF3 group is very lipophilic. Replacing it with a less lipophilic bioisostere can reduce LogP while potentially maintaining the electronic properties needed for target binding.

Strategy 2: Introduce a Polar Functional Group Adding a polar group, such as a hydroxyl (-OH) or a small amide, to the phenyl ring can decrease LogP and provide a hydrogen-bonding handle. However, this must be done carefully to avoid a drastic increase in Polar Surface Area (PSA), which could also hinder permeability.[18]

The following table outlines hypothetical modifications and their predicted impact:

Modification StrategyExample StructurePredicted ΔLogPPredicted ΔPSA (Ų)Rationale & Considerations
Parent Compound This compound~3.8 (Baseline) ~27.7 (Baseline) High lipophilicity is the suspected issue.
Replace -CF3 with -Cl 4-(3-Chlorophenoxy)methyltetrahydro-2H-pyran-0.7 0 A classic move to reduce lipophilicity. Chlorine is smaller and less lipophilic than CF3. Must verify if electronic properties are maintained for potency.
Replace -CF3 with -CN 4-(3-Cyanophenoxy)methyltetrahydro-2H-pyran-1.0 +23.8 The cyano group significantly reduces LogP but also increases PSA. This is a trade-off that needs to be tested experimentally.
Introduce a Pyridine Nitrogen 4-((5-(Trifluoromethyl)pyridin-3-yl)oxy)methyltetrahydro-2H-pyran-0.5 +12.9 Replacing a C-H on the phenyl ring with a nitrogen atom introduces polarity and a hydrogen bond acceptor, reducing LogP with a modest increase in PSA.[19]

Decision-Making Diagram for Structural Modification This diagram illustrates the logical flow for choosing a modification strategy based on initial permeability data.

Mod_Strategy start Initial Data: Low Permeability pampa_check PAMPA Result? start->pampa_check caco_check Caco-2 Efflux Ratio? pampa_check->caco_check Low low_passive Strategy: Improve Passive Diffusion pampa_check->low_passive High (Re-evaluate assay) caco_check->low_passive < 2 high_efflux Strategy: Mitigate Efflux caco_check->high_efflux > 2 mod1 Reduce LogP: Replace -CF3 with -Cl or -CN low_passive->mod1 mod2 Introduce Polarity: Add strategic -OH or use pyridine ring low_passive->mod2 mod3 Mask H-Bond Donors (if efflux is donor-driven) high_efflux->mod3 mod4 Disrupt Transporter Recognition: Add bulky groups to block binding high_efflux->mod4

Caption: Decision tree for selecting a chemical modification strategy.

Troubleshooting Guide 3: The Prodrug Approach

If structural modifications are too complex or compromise potency, a prodrug strategy can be an elegant solution.[7][8][9][20] A prodrug is an inactive derivative of your compound that is designed to overcome a barrier (like the cell membrane) and then convert to the active form at the site of action.[8][9]

Q: My compound doesn't have obvious handles (like -OH or -COOH) for making a prodrug. What can I do?

A: This is a common challenge for molecules that are already quite non-polar. The strategies are more advanced but can be effective.

While your compound lacks the classic handles, creative medicinal chemistry can introduce them.

Strategy: Introduce a "Trigger" Handle for a Prodrug

  • Introduce a Hydroxyl Group: Synthesize an analog of your compound that includes a hydroxyl group on the tetrahydropyran ring or the phenyl ring.

  • Confirm Activity: Ensure this new, more polar analog still retains its biochemical potency. It will likely have even worse cell permeability, but that is expected.

  • Mask the Handle: Now, you can use the newly introduced -OH group as a handle to attach a promoiety. A common choice is to form an ester. By attaching a lipophilic group (e.g., a pivaloyloxymethyl (POM) ester), you can mask the polar -OH group, dramatically increasing lipophilicity to shuttle the compound across the membrane.

  • Intracellular Cleavage: Once inside the cell, ubiquitous intracellular esterase enzymes will cleave the ester bond, releasing your active, hydroxylated compound precisely where it needs to act.[20][21]

This approach temporarily converts your molecule into a highly permeable form, bypassing the permeability barrier before reverting to its active state.

Appendices

Appendix A: Detailed Protocol for PAMPA

Materials:

  • 96-well PVDF filter plates (Donor plates)

  • 96-well PTFE acceptor plates

  • Lipid Solution (e.g., 2% w/v Dioleoylphosphatidylcholine (DOPC) in dodecane)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Test compound stock (10 mM in DMSO)

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Prepare Donor Plate: Carefully apply 5 µL of the lipid solution to the membrane of each well in the donor filter plate. Allow the solvent to evaporate for at least 5 minutes.

  • Prepare Compound Solutions: Dilute the test compound stock solution into PBS to a final concentration of 100 µM (the final DMSO concentration should be ≤1%).

  • Load Donor Plate: Add 200 µL of the compound solution to each well of the lipid-coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the filter membrane is in contact with the acceptor buffer.

  • Incubate: Incubate the plate assembly at room temperature for 5 to 18 hours with gentle shaking.[10][12][22]

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Analyze the concentration of the compound in the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Appendix B: Detailed Protocol for Caco-2 Permeability Assay

Materials:

  • Caco-2 cells (ATCC)

  • Transwell® permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4)

  • Lucifer Yellow and Propranolol (low and high permeability controls)

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.

  • Differentiation: Culture the cells for 21 days, changing the medium every 2-3 days, to allow them to differentiate and form a polarized monolayer.[17]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer.[14][17] Values should be >250 Ω·cm². Alternatively, perform a Lucifer Yellow rejection assay.[10][12]

  • Assay Initiation (A→B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Add the test compound (dissolved in transport buffer) to the apical (top) chamber.[23]

  • Assay Initiation (B→A):

    • Wash the monolayers as above.

    • Add fresh transport buffer to the apical chamber.

    • Add the test compound to the basolateral chamber.[23]

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[14]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.

  • Quantification & Calculation: Analyze compound concentrations via LC-MS/MS and calculate Papp values for both directions and the resulting efflux ratio.

References

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. [Link]

  • Polar surface area - Wikipedia. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC - PubMed Central. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. [Link]

  • Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides - American Chemical Society. [Link]

  • Caco2 assay protocol. [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. [Link]

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors - ACS Publications. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed. [Link]

  • Caco-2 permeability assay - Creative Bioarray. [Link]

  • Lipinski's Rule of 5 - GARDP Revive. [Link]

  • Polar surface area (PSA) - GARDP Revive. [Link]

  • What Has Polar Surface Area Ever Done for Drug Discovery? - ResearchGate. [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC - NIH. [Link]

  • ADME & Lipinski's rules for drugs - YouTube. [Link]

  • Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar. [Link]

  • Strategies to Improve Transdermal Permeation - International Journal of Pharmaceutical Sciences. [Link]

  • How Big Is Too Big for Cell Permeability? | Journal of Medicinal Chemistry. [Link]

  • Molecular Descriptors for Polarity: The Need for Going Beyond Polar Surface Area | Request PDF - ResearchGate. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - Taylor & Francis Online. [Link]

  • Caco-2 Permeability Assay - Evotec. [Link]

  • pampa-permeability-assay.pdf - Technology Networks. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. [Link]

  • Lipinski's rule of five - Wikipedia. [Link]

  • lipinski rule of five - Lecture Notes. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF - ResearchGate. [Link]

  • What is Lipinski's Rule of 5? - AZoLifeSciences. [Link]

  • 4-(2-fluoro-3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-ol - PubChem. [Link]

  • 4-(2-fluoro-3-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-ol - PubChem. [Link]

  • 4-(2-fluoro-3-methoxypyridin-4-yl)tetrahydro-2H-pyran-4-ol - PubChem. [Link]

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PubMed Central. [Link]

  • Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides - ResearchGate. [Link]

  • RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. [Link]

  • 2-{2-[4-({5-Chloro-6-[3-(Trifluoromethyl)phenoxy]pyridin-3-Yl}amino)-5h-Pyrrolo[3,2-D]pyrimidin-5-Yl]ethoxy}ethanol | C22H19ClF3N5O3 | CID 16736274 - PubChem. [Link]

Sources

Technical Support Center: Overcoming Resistance to 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran, a novel investigational anti-cancer compound. This guide is designed to provide in-depth troubleshooting strategies and address common questions that may arise during your in-vitro studies, particularly concerning the development of resistance in cancer cell lines. Our approach is grounded in established principles of cancer biology and pharmacology to empower you to interpret your results, diagnose the underlying mechanisms of resistance, and design rational experiments to overcome these challenges.

Frequently Asked Questions (FAQs)

This section addresses initial questions you may have when encountering resistance to this compound.

Q1: My cancer cell line is showing a decreased response to the compound after several passages. How can I confirm and quantify this resistance?

A1: The first step is to quantitatively confirm the shift in sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of the compound in your suspected resistant cell line to that of the parental, sensitive cell line. An increase in the IC50 value indicates the development of resistance. We recommend performing a dose-response curve using a cell viability assay.

Recommended Protocol: Cell Viability Assay

A reliable method for this is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[1]

Table 1: Example IC50 Shift Indicating Resistance

Cell LinePassage NumberIC50 of Compound (µM)Fold Resistance
Parental Line50.51
Resistant Sub-line205.010
Q2: What are the most common biological reasons for a cancer cell line to become resistant to a targeted therapy?

A2: Resistance to targeted therapies is a multifaceted issue but can generally be categorized into several key mechanisms[2][3]:

  • Target Alteration: Mutations in the target protein can prevent the drug from binding effectively.

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway, thereby maintaining proliferation and survival.[4][5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.

  • Phenotypic Changes: Processes like the epithelial-mesenchymal transition (EMT) can alter the cellular state to a more resistant phenotype.[5][6]

Troubleshooting Guide: Investigating and Overcoming Resistance

This section provides a structured approach to diagnosing and addressing resistance to this compound in your cell lines.

Issue 1: A significant increase in the IC50 value is observed.

This indicates that the cells have acquired resistance. The next logical step is to investigate the underlying mechanism.

Step 1: Rule out increased drug efflux.

One of the most common mechanisms of multi-drug resistance is the upregulation of ABC transporters.[7] A straightforward way to test for this is to co-administer your compound with a known inhibitor of these pumps.

  • Experimental Workflow:

    • Treat your resistant cells with a dose-response of this compound.

    • In a parallel experiment, treat the resistant cells with the same dose-response of your compound in combination with a fixed, non-toxic concentration of an ABC transporter inhibitor (e.g., Verapamil for P-glycoprotein/ABCB1).

    • Perform a cell viability assay after the treatment period.

  • Interpreting the Results: If the IC50 of your compound decreases significantly in the presence of the ABC transporter inhibitor, it suggests that increased drug efflux is a contributing factor to the observed resistance.

  • Workflow Diagram:

    G A Resistant Cell Line B Dose-response of Compound Alone A->B C Dose-response of Compound + ABC Transporter Inhibitor A->C D Cell Viability Assay B->D C->D E Compare IC50 Values D->E F IC50 Decreased? (Resistance Re-sensitized) E->F Analysis G Yes: Drug Efflux is a Resistance Mechanism F->G Conclusion H No: Investigate Other Mechanisms F->H Conclusion

Step 2: Investigate alterations in the target signaling pathway.

Assuming this compound targets a key signaling pathway (e.g., PI3K/Akt or EGFR pathway), resistance can arise from reactivation of this pathway or activation of a bypass pathway. [4][8][9]Western blotting is a powerful technique to probe for these changes. [10][11][12]

  • Hypothetical Scenario: Let's hypothesize that your compound inhibits the PI3K/Akt pathway.

  • Experimental Design:

    • Culture both parental (sensitive) and resistant cells.

    • Treat both cell lines with an effective concentration of your compound for a short duration (e.g., 2-6 hours).

    • Lyse the cells and perform a Western blot to analyze the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., p-Akt, p-S6) and potential bypass pathways (e.g., p-ERK in the MAPK pathway).

  • Interpreting the Results:

    • Parental Cells: You should observe a decrease in p-Akt and p-S6 upon treatment.

    • Resistant Cells: You might observe:

      • No change or sustained p-Akt levels, suggesting an upstream mutation that prevents inhibition.

      • A decrease in p-Akt but a concomitant increase in p-ERK, indicating activation of the MAPK pathway as a bypass mechanism. [4]

  • Signaling Pathway Diagram (Hypothetical PI3K/Akt Inhibition and MAPK Bypass):

    G cluster_0 PI3K/Akt Pathway cluster_1 MAPK Pathway (Bypass) RTK RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK p-ERK (Upregulated) MEK->ERK ERK->Proliferation_Survival Compensatory Signal Compound 4-(3-Trifluoromethylphenoxy) methyltetrahydro-2H-pyran Compound->AKT Inhibits

    Caption: PI3K/Akt inhibition and MAPK bypass.

Issue 2: Resistance is confirmed, and a bypass pathway is identified. How can I overcome this?

The most effective strategy to overcome resistance mediated by a bypass pathway is through combination therapy. [2][3][13] Step 1: Design a rational drug combination.

Based on your Western blot results, select an inhibitor that targets the activated bypass pathway. For instance, if the MAPK pathway (indicated by increased p-ERK) is activated, a MEK inhibitor would be a logical choice.

Step 2: Evaluate for synergistic effects.

It is crucial to determine if the combination of the two drugs is synergistic (the combined effect is greater than the sum of their individual effects), additive, or antagonistic. [14][15]

  • Experimental Design:

    • Create a dose-response matrix where you test various concentrations of your compound against a range of concentrations of the second inhibitor (e.g., a MEK inhibitor).

    • Measure cell viability after the treatment period.

    • Analyze the data using a synergy model, such as the Chou-Talalay method, to calculate a Combination Index (CI).

  • Interpreting the Results:

    • CI < 1: Synergistic effect

    • CI = 1: Additive effect

    • CI > 1: Antagonistic effect

A synergistic combination would be a promising strategy to overcome the observed resistance.

Table 2: Example of Drug Combination Synergy Analysis

CombinationConcentration RangeCell LineCombination Index (CI)Interpretation
Compound + MEK Inhibitor0.1-10 µMResistant Sub-line0.7Synergy
Compound + Vehicle0.1-10 µMResistant Sub-lineN/AControl
Detailed Experimental Protocols
Protocol 1: Western Blotting for Signaling Pathway Analysis

This protocol is adapted from standard procedures provided by Cell Signaling Technology. [11][12][16]

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Add 1X SDS sample buffer (e.g., 100 µl for a well in a 6-well plate).

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate for 10-15 seconds to shear DNA.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize samples to the same protein concentration.

    • Add Laemmli buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

    • Incubate with the primary antibody (e.g., anti-p-Akt, anti-p-ERK) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Add an ECL substrate and image the blot using a chemiluminescence detection system.

Protocol 2: Quantitative RT-PCR (qPCR) for ABC Transporter Gene Expression

This protocol is based on established methods for analyzing ABC transporter expression. [7][17][18]

  • RNA Isolation:

    • Isolate total RNA from parental and resistant cell lines using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • RNA Quantification and Quality Check:

    • Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the ABC transporter gene of interest (e.g., ABCB1/MDR1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method. An increase in the fold change in the resistant line compared to the parental line indicates upregulation of the transporter gene.

References
  • Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. Cancers (Basel). Available at: [Link]

  • Mechanisms of resistance to EGFR tyrosine kinase inhibitors. Annals of Translational Medicine. Available at: [Link]

  • Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. MDPI. Available at: [Link]

  • Mechanisms of resistance to EGFR targeted therapies. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. Available at: [Link]

  • Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas. European Respiratory Review. Available at: [Link]

  • Mechanisms of Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small Cell Lung Cancer. Cancer Research. Available at: [Link]

  • Overcoming Oncology Drug Resistance: Models and Strategies. Crown Bioscience. Available at: [Link]

  • Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Cancers (Basel). Available at: [Link]

  • Mechanisms of Resistance to EGFR Tyrosine Kinase Inhibitors and Therapeutic Approaches: An Update. Methods in Molecular Biology. Available at: [Link]

  • Mechanisms Behind Resistance to PI3K Inhibitor Treatment Induced by the PIM Kinase. Molecular Cancer Research. Available at: [Link]

  • Breaking Cancer Drug Resistance: Mechanism Challenges and Solutions. Carer. Available at: [Link]

  • What Causes Cancer Drug Resistance and What Can Be Done? Cancer Treatment Centers of America. Available at: [Link]

  • Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. PubMed. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]

  • Abstract LB449: Strategies to overcome resistance to PI3Kalpha-selective inhibitors mediated by acquired alterations in the PI3K/AKT pathway. Cancer Research. Available at: [Link]

  • Methods for High-throughput Drug Combination Screening and Synergy Scoring. Methods in Molecular Biology. Available at: [Link]

  • (PDF) Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer. ResearchGate. Available at: [Link]

  • Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR. Methods in Molecular Biology. Available at: [Link]

  • Small molecule inhibitors as emerging cancer therapeutics. OA Text. Available at: [Link]

  • Drug Combination Studies and Their Synergy Quantification Using the Chou–Talalay Method—Letter. Cancer Research. Available at: [Link]

  • Small molecule inhibitors targeting the cancers. Cancer Communications. Available at: [Link]

  • The mechanisms of the US FDA‐approved small molecule inhibitors... ResearchGate. Available at: [Link]

  • Evaluation of synergism in drug combinations and reference models for future orientations in oncology. Pharmacological Research. Available at: [Link]

  • Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. Cancer Research. Available at: [Link]

  • New analysis reveals potential effective drug combinations for treating lung cancer. National Cancer Institute. Available at: [Link]

  • CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. YouTube. Available at: [Link]

  • Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. MDPI. Available at: [Link]

  • Identification and Expression Characterization of ATP-Binding Cassette (ABC) Transporter Genes in Melon Fly. International Journal of Molecular Sciences. Available at: [Link]

  • Expression of ABC transporter genes. Bio-protocol. Available at: [Link]

  • Identification of Small-Molecule Inhibitors Targeting Different Signaling Pathways in Cancer-Associated Fibroblast Reprogramming under Tumor-Stroma Interaction. International Journal of Molecular Sciences. Available at: [Link]

  • Protocol - genomembrane. GenoMembrane. Available at: [Link]

  • Table 3 . Primer sequences used for qPCR. ResearchGate. Available at: [Link]

Sources

Interpreting unexpected results from 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for experiments involving 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran. This molecule, often synthesized for applications in medicinal chemistry and materials science, combines the robust tetrahydropyran (THP) scaffold with the electronically influential trifluoromethylphenoxy group. The trifluoromethyl (CF₃) group is a powerful modulator of a molecule's physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity.[1][2]

The most common synthetic route to this ether is the Williamson ether synthesis, an Sₙ2 reaction between a deprotonated phenol and an alkyl halide.[3][4] While fundamentally straightforward, this reaction is sensitive to various parameters that can lead to unexpected results. This guide is designed to help you navigate these challenges, providing mechanistic explanations and actionable troubleshooting steps to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and handling of this compound.

Question 1: My reaction yield is very low or I have recovered only starting materials. What are the likely causes?

Low conversion is a frequent issue and can typically be traced back to four key areas of the reaction setup.

Answer:

This outcome points to suboptimal reaction conditions that prevent the nucleophilic substitution from proceeding efficiently. Let's break down the potential causes:

  • Incomplete Deprotonation of the Phenol: The Williamson ether synthesis requires the formation of a potent phenoxide nucleophile.[5] 3-(Trifluoromethyl)phenol is more acidic than phenol itself due to the strong electron-withdrawing nature of the CF₃ group, but a sufficiently strong base is still required for complete deprotonation.[2][6]

    • Troubleshooting:

      • Choice of Base: For phenols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be effective.[7] However, for higher yields and faster reaction times, stronger bases like sodium hydride (NaH) or potassium hydride (KH) are recommended.[5] When using hydrides, ensure your solvent is anhydrous.

      • Reaction Time: Allow sufficient time for the deprotonation to complete before adding the alkyl halide. This is typically 30-60 minutes at room temperature.

  • Suboptimal Solvent Choice: The solvent plays a critical role in an Sₙ2 reaction. It must solubilize the reactants and promote the backside attack mechanism.

    • Troubleshooting: Use polar aprotic solvents such as DMF, DMSO, or acetonitrile .[7] These solvents solvate the cation of the base (e.g., Na⁺ or K⁺) but do not strongly solvate the phenoxide nucleophile, leaving it "naked" and highly reactive. Avoid protic solvents like ethanol or water, which can protonate the phenoxide and participate in side reactions.

  • Insufficient Temperature or Reaction Time: Sₙ2 reactions have an activation energy barrier that must be overcome.

    • Troubleshooting: Most Williamson syntheses require heating. A typical temperature range is 50-100 °C.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC). If you see starting materials persisting after several hours, consider incrementally increasing the temperature.

  • Purity of Reagents: The presence of water can quench the base (especially hydrides) and protonate the phenoxide.

    • Troubleshooting: Ensure your 3-(trifluoromethyl)phenol and alkyl halide are pure and that the solvent is anhydrous, particularly when using moisture-sensitive bases like NaH.

ParameterRecommendationRationale
Base NaH, KH, or K₂CO₃Ensures complete deprotonation to form the reactive phenoxide.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents enhance nucleophilicity and favor the Sₙ2 mechanism.[7]
Temperature 50 - 100 °CProvides sufficient energy to overcome the activation barrier.
Monitoring TLCAllows for real-time tracking of reactant consumption and product formation.
Question 2: My NMR spectrum shows the desired product, but it's contaminated with significant byproducts. What are they and how can I avoid them?

The appearance of unexpected signals in your analytical data indicates that competing reaction pathways are occurring. The two most common side reactions in this synthesis are E2 elimination and C-alkylation.[4][8]

Answer:

Identifying the structure of the byproducts is key to diagnosing the problem.

  • E2 Elimination Byproduct: The most common side reaction is the E2 elimination of your alkyl halide (e.g., 4-(chloromethyl)tetrahydro-2H-pyran), promoted by the basic phenoxide.[3] This results in the formation of an alkene, 4-methylenetetrahydro-2H-pyran.

    • Identification: Look for characteristic alkene signals in the ¹H NMR spectrum (typically 4.5-6.0 ppm).

    • Mechanism: The phenoxide acts as a base, abstracting a proton from the carbon adjacent to the methyl halide, leading to the elimination of HX and formation of a double bond.

    • Prevention:

      • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures.[7] Running the reaction at the lowest temperature that allows for a reasonable reaction rate will favor the desired Sₙ2 pathway.

      • Use a Less Hindered Alkyl Halide: This is already optimized in this synthesis, as a primary halide is used.[4][7]

  • C-Alkylation Byproduct: Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[7][8] Alkylation typically occurs at the ortho or para positions relative to the hydroxyl group.

    • Identification: The ¹H NMR spectrum will show a more complex aromatic region, and mass spectrometry will reveal a byproduct with the same mass as your desired product (an isomer).

    • Mechanism: The phenoxide's negative charge is delocalized onto the aromatic ring, creating nucleophilic carbon centers.

    • Prevention:

      • Solvent Choice is Critical: As mentioned previously, polar aprotic solvents (DMF, DMSO) strongly favor O-alkylation.[7] In contrast, polar protic solvents can promote C-alkylation.

      • Counter-ion: The nature of the cation can also play a role, though this is a more advanced optimization strategy.

G reactants 3-CF3-Phenoxide + THP-CH2-X o_alk O-Alkylation Product (Desired Ether) reactants->o_alk Major Path c_alk C-Alkylation Product (Isomeric Byproduct) reactants->c_alk Side Path elim E2 Elimination Product (Alkene) reactants->elim Side Path cond_sn2 Sₙ2 Pathway (Favored by lower temp, polar aprotic solvent) o_alk->cond_sn2 cond_calk C-Alkylation (Ambident Nucleophile) c_alk->cond_calk cond_e2 E2 Pathway (Favored by higher temp) elim->cond_e2

Caption: Competing reaction pathways in the synthesis.

Question 3: My product seems to decompose during workup or purification. Why is this happening?

Product instability, particularly during purification, often points to the cleavage of the tetrahydropyran (THP) ring.

Answer:

The tetrahydropyranyl ether moiety is, in fact, a protecting group for alcohols, known for its stability to bases, organometallics, and hydrides, but its key feature is its lability under acidic conditions.[9][10]

  • Mechanism of Decomposition: The oxygen atom within the THP ring can be protonated by an acid. This initiates a ring-opening mechanism, ultimately cleaving the ether bond you just formed.[9][11] This is a common strategy for removing THP protecting groups, so accidental exposure to acid during workup will destroy your product.

  • Sources of Acid:

    • Acidic Workup: Quenching the reaction with aqueous acid (e.g., HCl, NH₄Cl) is a common mistake.

    • Silica Gel: Standard silica gel used for column chromatography is slightly acidic and can cause decomposition, especially with prolonged exposure.

  • Troubleshooting & Prevention:

    • Neutral or Basic Workup: Quench the reaction by pouring it into ice-water and extracting with a non-polar solvent (e.g., ethyl acetate, diethyl ether). Wash the organic layer with water and brine only. Avoid any acidic washes.

    • Neutralized Silica Gel: If column chromatography is necessary, use silica gel that has been pre-treated (neutralized) with a small amount of a tertiary amine, like triethylamine. This is done by adding ~1% triethylamine to the eluent system.

    • Alternative Purification: Consider alternative purification methods like distillation under reduced pressure if the product is sufficiently volatile and thermally stable.

G start Unexpected Result Encountered q1 Low or No Yield? start->q1 q2 Byproducts Observed? q1->q2 No a1 Check: 1. Base Strength/Amount 2. Anhydrous Conditions 3. Solvent (Polar Aprotic?) 4. Temp/Reaction Time q1->a1 Yes q3 Product Decomposes? q2->q3 No a2_1 Alkene signals in NMR? q2->a2_1 Yes a3 Check Workup & Purification: 1. Avoid aqueous acid wash. 2. Use neutralized silica gel (add 1% Et3N to eluent). q3->a3 Yes a2_2 Isomeric mass in MS? Complex aromatic NMR? a2_1->a2_2 No sol_e2 Likely E2 Elimination. -> Lower reaction temperature. a2_1->sol_e2 Yes sol_calk Likely C-Alkylation. -> Confirm polar aprotic solvent (e.g., DMF, DMSO). a2_2->sol_calk Yes

Caption: A decision tree for troubleshooting common issues.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative starting point and may require optimization based on laboratory-specific conditions and reagent purity.

Materials:

  • 3-(Trifluoromethyl)phenol (1.0 eq)

  • 4-(Chloromethyl)tetrahydro-2H-pyran (1.1 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add sodium hydride (1.2 eq).

  • Carefully wash the NaH with anhydrous hexane (2x) to remove the mineral oil, decanting the hexane wash each time under a gentle stream of nitrogen.

  • Add anhydrous DMF to the flask to create a slurry.

  • In a separate flask, dissolve 3-(trifluoromethyl)phenol (1.0 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the phenol solution to the NaH slurry at 0 °C (ice bath). Effervescence (H₂ gas evolution) will be observed.

  • Allow the mixture to stir at room temperature for 30-45 minutes after the addition is complete to ensure full deprotonation.

  • Add 4-(chloromethyl)tetrahydro-2H-pyran (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-12 hours.

  • After completion, cool the reaction to 0 °C and cautiously quench by slowly adding ice-cold water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Neutralized Flash Column Chromatography
  • Prepare the eluent (e.g., 9:1 Hexane:Ethyl Acetate) and add triethylamine to a final concentration of 1% (v/v).

  • Dry-pack a column with silica gel. Flush the column with the neutralized eluent until the eluent running through is basic (test with pH paper).

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column and perform the chromatography using the neutralized eluent system.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product. Confirm structure and purity using ¹H NMR, ¹³C NMR, and MS analysis.

References

  • Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. YouTube. [Link]

  • Cialone. (n.d.). The Impact of Trifluoromethyl Groups in Organic Synthesis. [Link]

  • Kroutil, W., et al. (2017). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. ResearchGate. [Link]

  • Srikrishna, A., et al. (1995). Simple and Regioselective Reductive Cleavage of Tetrahydropyranyl Ethers to Alcohols.
  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Burwell, R. L., Jr. (1954). THE CLEAVAGE OF ETHERS. Adams, R. (Ed.), Organic Reactions (Vol. 8).
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Wikipedia. (n.d.). Trifluoromethyl group. [Link]

Sources

Technical Support Center: Improving the Bioavailability of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Oral Delivery for Lipophilic Compounds

Welcome to the technical support center for 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals actively working on formulating this compound for oral administration.

Based on its chemical structure, which includes a highly lipophilic trifluoromethylphenoxy group, this compound is anticipated to exhibit low aqueous solubility. This characteristic is a primary hurdle to achieving adequate oral bioavailability, as the dissolution of the drug in the gastrointestinal (GI) fluid is often the rate-limiting step for absorption. This document provides a structured approach to troubleshooting common issues and systematically developing formulations that enhance solubility, dissolution, and, ultimately, in vivo exposure.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you may have when beginning your formulation development journey.

Q1: What is the likely Biopharmaceutics Classification System (BCS) class for this compound and why does it matter?

A: Given its lipophilic nature, this compound is most likely a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound. The BCS classification is a critical framework in drug development that guides the selection of the most effective bioavailability-enhancing formulation strategy. For BCS Class II compounds, the primary goal is to improve the dissolution rate, as permeability is not a limiting factor.

Q2: My initial preclinical study with a simple suspension formulation showed very low and variable exposure. What is the most probable cause?

A: This is a classic sign of a dissolution rate-limited absorption problem. When the drug dissolves too slowly in the GI tract, only a small fraction is available for absorption before it is cleared from the system. The variability often arises from differences in the physiological state (e.g., fed vs. fasted) of the test subjects, which can significantly alter the GI environment.

Q3: What are the primary formulation strategies I should consider to improve the bioavailability of this compound?

A: The main goal is to present the drug to the GI tract in a higher energy or more readily soluble form. The leading strategies for compounds like this fall into three main categories:

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can increase its apparent solubility and dissolution rate by orders of magnitude.

  • Lipid-Based Formulations (LBFs): Dissolving the drug in a blend of oils, surfactants, and co-solvents can improve solubilization and leverage the body's natural lipid absorption pathways. These are categorized by the Lipid Formulation Classification System (LFCS).

  • Particle Size Reduction (Micronization/Nanomilling): Reducing particle size increases the surface area available for dissolution. While a traditional approach, its effectiveness can be limited for highly insoluble compounds and may be best used in combination with other strategies.

Section 2: Troubleshooting Guide: Formulation Development

This section provides in-depth, question-driven guidance for specific experimental challenges.

Issue 1: Poor Aqueous Solubility & Dissolution Rate

Q: How do I systematically select between an Amorphous Solid Dispersion (ASD) and a Lipid-Based Formulation (LBF)?

A: The choice depends on the physicochemical properties of your compound and your development goals. A pragmatic approach involves parallel screening.

  • For ASDs: The compound must be able to form a stable amorphous dispersion with a suitable polymer. Key factors are the drug's glass transition temperature (Tg) and its miscibility with polymers. Polymers like PVP/VA (copovidone), HPMC-AS, and Soluplus® are common starting points.

  • For LBFs: The compound must have good solubility in lipid excipients. A systematic screening of solubility in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Kolliphor® RH40), and co-solvents (e.g., Transcutol® HP, PEG 400) is the first step.

The following workflow diagram illustrates a typical decision-making process.

G cluster_0 Initial Assessment cluster_1 Parallel Formulation Screening cluster_2 Performance Testing & Selection start Start: Low Bioavailability (Suspension Formulation) bcs Characterize Physicochemical Properties (Solubility, LogP, Tm) start->bcs asd_screen Screen for Amorphous Solid Dispersion (ASD) Viability (e.g., Polymer Miscibility) bcs->asd_screen lbf_screen Screen for Lipid-Based Formulation (LBF) Viability (e.g., Lipid Solubility) bcs->lbf_screen dissolution In Vitro Dissolution & Precipitation Testing (Biorelevant Media) asd_screen->dissolution lbf_screen->dissolution pk_study Select Lead Formulations for Preclinical Pharmacokinetic (PK) Study dissolution->pk_study G cluster_0 Stomach/Intestine Lumen (Aqueous) cluster_1 Intestinal Wall lbf Lipid Formulation (Drug in Oil/Surfactant) dispersion Dispersion & Emulsification lbf->dispersion micelles Mixed Micelles (Drug Solubilized) dispersion->micelles Good Formulation precipitate Drug Precipitation (Absorption Loss) dispersion->precipitate Poor Formulation absorption Absorption into Enterocytes micelles->absorption

Caption: Fate of a lipid-based formulation in the GI tract.

Section 4: Data Interpretation & Next Steps

Interpreting the data from your screening experiments is crucial for moving forward.

  • High Solubility in Lipids (>50 mg/mL): If the drug shows high solubility in several lipid excipients, an LBF is a very promising strategy. Proceed with dispersion and dissolution testing to identify the best combination of oils and surfactants.

  • Good ASD Performance: If screening reveals a stable amorphous form with a suitable polymer that maintains supersaturation in dissolution tests, this is a strong path forward. The next step is to manufacture a larger batch using a scalable process like spray drying and confirm its stability.

  • Conflicting or Ambiguous Results: Sometimes, neither strategy provides a clear winner. In such cases, consider hybrid approaches, such as incorporating surfactants into an ASD or exploring more complex self-nanoemulsifying drug delivery systems (SNEDDS).

The ultimate validation for any formulation is an in vivo pharmacokinetic study. The goal is to select one or two lead formulations from your in vitro screening that demonstrate a significant improvement in oral bioavailability (AUC and Cmax) compared to the initial simple suspension.

Section 5: References

  • Lipid-based formulations for oral drug delivery: a review. Title: Lipid-based formulations for oral drug delivery: a review, Source: ScienceDirect, URL:[Link]

  • Using excipients to overcome efflux transporters in the intestine and the blood-brain barrier. Title: Using excipients to overcome efflux transporters in the intestine and the blood-brain barrier, Source: Wiley Online Library, URL:[Link]

Validation & Comparative

A Comparative Efficacy Analysis of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran as a Putative FAAH Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Endocannabinoid System for Novel Therapeutics

The endocannabinoid system (ECS) is a pivotal neuromodulatory network that plays a crucial role in regulating a multitude of physiological processes, including pain, inflammation, mood, and memory. A key enzymatic component of the ECS is Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the degradation of the primary endocannabinoid, anandamide (AEA). By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH effectively terminates its signaling. Inhibition of FAAH has emerged as a promising therapeutic strategy, as it elevates endogenous anandamide levels, thereby enhancing its analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.

The chemical scaffold of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran presents a compelling starting point for the design of novel FAAH inhibitors. The trifluoromethylphenoxy moiety is a common feature in a number of known bioactive molecules, often imparting favorable pharmacokinetic properties and target engagement. Coupled with the tetrahydropyran ring, a versatile and synthetically accessible core, this compound represents a novel, yet rationally designed, putative FAAH inhibitor. This guide provides a comparative analysis of the hypothesized efficacy of this compound against established FAAH inhibitors, supported by established experimental protocols and data from existing literature.

Comparative Efficacy of Putative FAAH Inhibitor and Existing Drugs

To contextualize the potential efficacy of this compound, we compare it to three well-characterized FAAH inhibitors: the irreversible inhibitor URB597, the reversible inhibitor OL-135, and the clinical trial candidate PF-04457845. The efficacy of our putative compound is hypothesized based on the structure-activity relationships of known FAAH inhibitors.

CompoundTypeTargetIC50 (nM)SelectivityIn Vivo Efficacy (Pain Models)
This compound Putative Reversible InhibitorFAAHHypothesized <100 nMTo be determinedTo be determined
URB597Irreversible InhibitorFAAH4.6 nM (rat brain)[1][2][3]High selectivity for FAAH over other serine hydrolases and cannabinoid receptors.[4]Effective in inflammatory and neuropathic pain models.[5][6]
OL-135Reversible InhibitorFAAH~5-15 nM (species dependent)Good selectivity for FAAH over other serine hydrolases.Analgesic effects in acute thermal and noxious chemical pain assays.[7]
PF-04457845Irreversible InhibitorFAAH7.2 nM (human)[8][9][10]Exquisitely selective for FAAH.[8][11]Potent antinociceptive effects in inflammatory and noninflammatory pain models.[8][11] Failed to show efficacy in a clinical trial for osteoarthritis pain[12][13], but showed promise in treating cannabis withdrawal.[14][15][16]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the process of evaluating novel FAAH inhibitors, the following diagrams illustrate the FAAH signaling pathway and a typical experimental workflow.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_drug Pharmacological Intervention Depolarization Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx AEA_synthesis Anandamide (AEA) Synthesis Ca_influx->AEA_synthesis AEA_release AEA Release AEA_synthesis->AEA_release CB1R CB1 Receptor AEA_release->CB1R Binds to AEA_uptake AEA Uptake AEA_release->AEA_uptake Reuptake G_protein G-protein signaling CB1R->G_protein Activates Neurotransmission_inhibition Inhibition of Neurotransmitter Release G_protein->Neurotransmission_inhibition FAAH FAAH AEA_uptake->FAAH Substrate for Degradation AEA Degradation (Arachidonic Acid + Ethanolamine) FAAH->Degradation Catalyzes FAAH_inhibitor 4-(3-TFP)methyl-THP (Putative FAAH Inhibitor) FAAH_inhibitor->FAAH Inhibits

FAAH Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation in_vitro_assay FAAH Inhibition Assay (Fluorometric or Radiometric) ic50_determination IC50 Determination in_vitro_assay->ic50_determination selectivity_panel Selectivity Screening (vs. other serine hydrolases, CB receptors) ic50_determination->selectivity_panel pk_studies Pharmacokinetic Studies (ADME) selectivity_panel->pk_studies pain_model Efficacy in Animal Models (e.g., CFA-induced pain) pk_studies->pain_model behavioral_studies Behavioral Phenotyping (e.g., anxiety models) pain_model->behavioral_studies start Compound Synthesis (4-(3-TFP)methyl-THP) start->in_vitro_assay

Sources

Control experiments for validating the biological activity of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Foreword

In the landscape of modern drug discovery, the rigorous validation of a novel chemical entity's biological activity is the bedrock upon which successful therapeutic development is built. It is not sufficient to merely observe an effect; we must systematically dismantle and verify the causality of that effect through meticulously designed control experiments. This guide is crafted for researchers, scientists, and drug development professionals to provide a comprehensive framework for validating the biological activity of the novel compound, 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran.

While the specific biological target of this compound is under investigation, its structural relatives within the pyran family have shown a range of activities, including anti-inflammatory properties.[1][2] Therefore, this guide will focus on a robust experimental workflow to investigate its potential as an anti-inflammatory agent. The principles and methodologies detailed herein are, however, broadly applicable to the validation of other potential biological activities.

Our approach is grounded in the principles of scientific integrity: every experiment is a self-validating system, supported by a logical framework of controls. We will not only describe what to do, but why each step is critical. By following this guide, you will be equipped to generate a high-confidence dataset that clearly delineates the specific biological effects of this compound from experimental artifacts.

Section 1: The Foundational Logic of Control Experiments

Before delving into specific protocols, it is paramount to understand the rationale behind the experimental design. A well-controlled experiment allows us to isolate the effect of our variable of interest—in this case, this compound—from all other potential influences.[3][4]

Our experimental framework will be built upon a series of essential controls:

  • Vehicle Control: Many organic compounds are not soluble in aqueous media and require a solvent, such as dimethyl sulfoxide (DMSO) or ethanol.[5] The vehicle control consists of treating cells with the highest concentration of the solvent used in the experiment. This is crucial to ensure that the observed effects are due to the compound itself and not the solvent.[5][6][7]

  • Negative Control: This group represents the baseline or untreated state. In our proposed assays, this will typically be cells cultured in their normal growth medium, with or without the vehicle. This control is essential for establishing the basal level of the measured parameters.

  • Positive Control (Induction): To test an anti-inflammatory effect, we must first induce an inflammatory response. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophage cell lines and will serve as our positive control for inducing an inflammatory state.[8]

  • Positive Control (Inhibition): To benchmark the efficacy of our test compound, we will use a well-characterized anti-inflammatory drug. Dexamethasone, a potent corticosteroid, is a common choice for in vitro anti-inflammatory assays and will serve as our positive control for inhibiting the inflammatory response.[8][9]

The relationship between these controls and the experimental group is visualized in the workflow diagram below.

G cluster_0 Experimental Groups cluster_1 Purpose Negative_Control Negative Control (Untreated Cells) Baseline Establishes Baseline Negative_Control->Baseline Provides Vehicle_Control Vehicle Control (Cells + Vehicle) Solvent_Effect Rules out Solvent Effects Vehicle_Control->Solvent_Effect Addresses Positive_Control_Induction Positive Control (Induction) (Cells + LPS) Inflammatory_Response Confirms Inflammatory Response Positive_Control_Induction->Inflammatory_Response Validates Test_Compound Test Compound (Cells + LPS + Compound) Test_Efficacy Measures Compound Efficacy Test_Compound->Test_Efficacy Evaluates Positive_Control_Inhibition Positive Control (Inhibition) (Cells + LPS + Dexamethasone) Benchmark Benchmarks against a Known Drug Positive_Control_Inhibition->Benchmark Provides

Caption: Logical relationships of control experiments.

Section 2: Preliminary Assessment: Cytotoxicity Profiling

Before evaluating the anti-inflammatory activity of this compound, it is essential to determine the concentration range at which it is not toxic to the cells. A compound that kills the cells will artifactually appear to reduce inflammatory markers. The MTT assay is a widely used colorimetric method to assess cell viability.[10]

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is consistent and low (e.g., <0.1%).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include wells with medium only (blank), cells with medium only (negative control), and cells with medium containing the vehicle (vehicle control).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[10]

  • Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation: Expected Cytotoxicity Profile
Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control (0)100 ± 5.2
0.198.7 ± 4.8
199.1 ± 5.1
1097.5 ± 4.9
2595.3 ± 6.0
5088.2 ± 7.3
10055.4 ± 8.1

Note: The data above is hypothetical and for illustrative purposes.

From this data, subsequent anti-inflammatory experiments should use concentrations that show high cell viability (e.g., ≤ 25 µM).

Section 3: Primary Efficacy Screening: Inhibition of Inflammatory Mediators

Once a non-toxic concentration range is established, the next step is to assess the compound's ability to inhibit the production of key inflammatory mediators in LPS-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) and Pro-inflammatory Cytokine Assays
  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described for the MTT assay. After 24 hours, pre-treat the cells with non-toxic concentrations of this compound and the positive control (e.g., Dexamethasone) for 1 hour.

  • Inflammation Induction: Add LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix equal volumes of the supernatant with Griess reagent.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Use commercial ELISA kits to measure the concentrations of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.[9]

G Start Seed RAW 264.7 Cells Pre_treat Pre-treat with Compound or Dexamethasone Start->Pre_treat Induce Induce Inflammation with LPS Pre_treat->Induce Incubate Incubate 24h Induce->Incubate Collect Collect Supernatant Incubate->Collect Griess Griess Assay for NO Collect->Griess ELISA ELISA for TNF-α and IL-6 Collect->ELISA

Caption: Workflow for assessing anti-inflammatory activity.

Data Presentation: Comparative Efficacy
Treatment GroupNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Negative Control1.2 ± 0.325.5 ± 8.315.2 ± 5.1
LPS (1 µg/mL)25.8 ± 2.11500.7 ± 120.4850.3 ± 95.2
LPS + Dexamethasone (10 µM)5.3 ± 0.9150.2 ± 25.695.8 ± 18.7
LPS + Compound (1 µM)22.1 ± 1.81350.4 ± 115.3780.1 ± 88.9
LPS + Compound (10 µM)15.7 ± 1.5850.6 ± 90.1450.7 ± 55.4
LPS + Compound (25 µM)8.9 ± 1.1350.1 ± 45.8210.5 ± 30.2

Note: The data above is hypothetical and for illustrative purposes.

Section 4: Mechanistic Insights: Probing Signaling Pathways

A reduction in inflammatory mediators suggests that this compound may be acting on upstream signaling pathways. The NF-κB and MAPK pathways are key regulators of inflammation in response to LPS.[8][9] Further experiments, such as Western blotting, can be employed to investigate the phosphorylation status of key proteins in these pathways (e.g., p65, p38, JNK, ERK).

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway (IκBα, p65) TLR4->NFkB_Pathway Compound 4-(3-Trifluoromethylphenoxy) methyltetrahydro-2H-pyran Compound->MAPK_Pathway Potential Inhibition Compound->NFkB_Pathway Potential Inhibition Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) MAPK_Pathway->Inflammatory_Mediators NFkB_Pathway->Inflammatory_Mediators

Caption: Potential mechanism of action via signaling pathways.

Section 5: Conclusion and Future Directions

This guide has provided a comprehensive and logically structured approach to validating the potential anti-inflammatory activity of this compound. By employing a rigorous set of control experiments, researchers can confidently assess the compound's cytotoxicity and its efficacy in mitigating an inflammatory response in a well-established in vitro model.

The data generated from these experiments will form a strong foundation for further investigation, including:

  • Target Deconvolution: Identifying the specific molecular target(s) of the compound.

  • In Vivo Studies: Validating the anti-inflammatory effects in animal models of inflammation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and drug-like properties.

By adhering to the principles of robust experimental design and thorough data analysis, the scientific community can effectively evaluate the therapeutic potential of novel compounds like this compound.

References
  • What are "vehicle" controls and why are they performed? - Homework.Study.com. [Link]

  • What is a control treatment in an experiment? - Quora. [Link]

  • Experimental control: Significance and symbolism. [Link]

  • The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed. [Link]

  • I don't understand what the vehicle control is for : r/biology - Reddit. [Link]

  • What should be the vehicle control? - ResearchGate. [Link]

  • Bioassay-Guided Isolation of Anti-Inflammatory Components from the Bulbs of Lilium brownii var. viridulum and Identifying the Underlying Mechanism through Acting on the NF-κB/MAPKs Pathway - MDPI. [Link]

  • Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC - NIH. [Link]

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC - NIH. [Link]

  • The Results of Anti-Inflammatory Activity Test using the Positive Control Solution (diclofenac sodium) - ResearchGate. [Link]

  • Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts. [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC - NIH. [Link]

  • Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. [Link]

  • Preparation And Evaluation Of The Biological Activity Of A 2- Amino Pyran Ring Using A Solid Base Catalyst. [Link]

  • (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS - ResearchGate. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran Analogs as Potential Dopamine D4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of 4-(3-trifluoromethylphenoxy)methyltetrahydro-2H-pyran analogs. While direct SAR studies on this specific scaffold are not extensively available in public literature, this document synthesizes data from closely related compounds, particularly 3-(phenoxymethyl)piperidine derivatives, to infer the likely impact of structural modifications on biological activity. The primary biological target explored in this guide is the Dopamine D4 receptor (D4R), a G protein-coupled receptor implicated in various neuropsychiatric disorders.[1][2][3][4]

The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, membrane permeability, and binding affinity.[5] This guide will delve into how variations in the substitution pattern of the phenoxy ring and modifications of the tetrahydropyran core could modulate the potency and selectivity of these analogs as D4R antagonists.

The this compound Scaffold: A Privileged Structure for CNS Targets

The tetrahydropyran (THP) ring is a common motif in medicinal chemistry, valued for its favorable physicochemical properties, including metabolic stability and the ability to form hydrogen bonds. When combined with an aryloxymethyl side chain, as in the this compound scaffold, it presents a versatile platform for targeting central nervous system (CNS) receptors. The trifluoromethylphenoxy group, in particular, offers a unique combination of lipophilicity and electronic properties that can significantly influence ligand-receptor interactions.

Based on SAR studies of analogous 3-(phenoxymethyl)piperidine derivatives, the this compound scaffold is hypothesized to be a promising candidate for the development of selective Dopamine D4 receptor antagonists.[1][2] The D4 receptor, a member of the D2-like family of dopamine receptors, is primarily expressed in the prefrontal cortex, amygdala, and hippocampus, and is a key target for the treatment of schizophrenia and other neuropsychiatric disorders.[6]

Comparative Structure-Activity Relationship (SAR) Analysis

The following sections outline the anticipated SAR for the this compound scaffold based on data from analogous piperidine series targeting the D4R. The data is presented to guide the rational design of novel analogs with improved potency and selectivity.

Substitution on the Phenoxy Ring

Modifications to the phenoxy ring are expected to have a significant impact on D4R binding affinity. The position and electronic nature of the substituents will likely influence key interactions within the receptor's binding pocket.

Substitution PositionSubstituentExpected Impact on D4R AffinityRationale
meta (3-position)-CF3 (parent) Baseline The trifluoromethyl group at the meta position is a key feature of the core scaffold. Its electron-withdrawing nature and steric bulk likely contribute to favorable interactions.
para (4-position)-F, -ClModerate to HighHalogen substitution at the para-position has been shown to be well-tolerated and can lead to potent D4R antagonists in analogous series.[1][2]
para (4-position)-CH3DecreasedA methyl group at the para-position may be sterically disfavored, leading to a loss of potency.[1][2]
meta, para (3,4-positions)-F, -F (difluoro)HighDisubstitution with fluorine at the 3 and 4 positions has been shown to be highly favorable for D4R binding in similar scaffolds.[1][2]
ortho (2-position)-F, -ClVariable/DecreasedSubstitution at the ortho position may lead to steric clashes within the binding pocket, potentially reducing affinity.
Modifications to the Tetrahydropyran (THP) Ring

Alterations to the THP ring itself can influence the overall conformation of the molecule and its interaction with the receptor.

ModificationExpected Impact on D4R AffinityRationale
Stereochemistry Significant The stereochemistry at the C4 position of the THP ring is expected to be critical for optimal receptor binding. The precise orientation of the phenoxymethyl side chain will dictate its ability to engage with key residues in the D4R binding pocket.
Ring Conformation Significant The chair conformation of the THP ring will position the 4-substituent in either an axial or equatorial orientation. The equatorial position is generally favored for bulky substituents to minimize steric strain, which could be crucial for activity.
Bioisosteric Replacement Variable Replacing the THP ring with other saturated heterocycles (e.g., piperidine, morpholine) could modulate activity and selectivity. The heteroatom's ability to act as a hydrogen bond acceptor may be a key determinant of affinity.

Experimental Protocols for Biological Evaluation

To validate the SAR hypotheses and determine the biological activity of novel this compound analogs, the following experimental protocols are recommended.

Dopamine D4 Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the D4 receptor, providing a measure of its binding affinity (Ki).

Materials:

  • HEK293 cells stably expressing the human Dopamine D4 receptor.

  • [³H]-Spiperone or other suitable D4R-selective radioligand.

  • Test compounds (analogs of this compound).

  • Haloperidol (for non-specific binding determination).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation fluid.

  • 96-well plates.

  • Filter mats (e.g., GF/B).

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293-hD4R cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add assay buffer, the desired concentration of the test compound, and the radioligand (at a concentration close to its Kd). For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of haloperidol.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Terminate the incubation by rapid filtration through filter mats using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

Dopamine D4 Receptor Functional Assay (cAMP Inhibition)

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at the D4 receptor by measuring its effect on intracellular cyclic AMP (cAMP) levels. D4 receptors are typically Gαi/o-coupled, and their activation leads to an inhibition of adenylyl cyclase, resulting in decreased cAMP levels.[7][8]

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human Dopamine D4 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Dopamine (as a reference agonist).

  • Test compounds.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium.

  • 96-well cell culture plates.

Procedure:

  • Cell Plating: Seed the D4R-expressing cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment (Antagonist Mode): To determine antagonist activity, pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC₈₀) to the wells, along with a stimulatory concentration of forskolin.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the concentration of the test compound. For antagonists, determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the dopamine-induced decrease in forskolin-stimulated cAMP levels.

Visualizing Key Concepts

The following diagrams illustrate the general workflow for SAR studies and the proposed signaling pathway for D4 receptor antagonists.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization A Lead Scaffold 4-(3-CF3-Phenoxy)methyl-THP B Analog Design (e.g., Phenoxy Substitution) A->B Identify Modification Sites C Chemical Synthesis B->C Synthesize Analogs D D4R Binding Assay (Determine Ki) C->D E D4R Functional Assay (Determine IC50) D->E F Selectivity Profiling (vs. D1, D2, D3, D5) E->F G Analyze Data (Potency & Selectivity) F->G H Establish SAR Trends G->H I Design Next-Gen Analogs H->I I->B Iterative Optimization

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of novel chemical entities.

D4R_Signaling_Pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor Gi Gi Protein D4R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D4R Binds & Activates Antagonist THP Analog (Antagonist) Antagonist->D4R Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: Proposed signaling pathway of Dopamine D4 receptor antagonism by this compound analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel Dopamine D4 receptor antagonists. By leveraging the SAR insights from analogous piperidine series, medicinal chemists can rationally design and synthesize new analogs with potentially enhanced potency and selectivity. The experimental protocols provided in this guide offer a robust framework for evaluating the biological activity of these compounds and for establishing a comprehensive understanding of their structure-activity relationships. Further optimization of this scaffold could lead to the discovery of novel therapeutic agents for the treatment of various neuropsychiatric disorders.

References

  • Eurofins Discovery. (n.d.). D4 Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]

  • Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv. Retrieved from [Link]

  • Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Dopamine Receptor D4 (DRD4). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]

  • van der Zee, P., Koger, H. S., & Leysen, J. E. (1996). Modulation of intracellular cyclic AMP levels by different human dopamine D4 receptor variants. European Journal of Pharmacology, 317(2-3), 241-247. Retrieved from [Link]

  • Assay Genie. (n.d.). Rat Dopamine Receptor D4 (DRD4) ELISA Kit. Retrieved from [Link]

  • Che, D., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3532-3545. Retrieved from [Link]

  • Innoprot. (n.d.). cAMP NOMAD D4 Dopamine Receptor Cell Line. Retrieved from [Link]

  • Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. Retrieved from [Link]

  • Saeedi, S., Vadukoot, A., & Hopkins, C. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Retrieved from [Link]

  • Di Micco, S., et al. (2022). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 27(15), 4994. Retrieved from [Link]

  • Sonesson, C., et al. (1995). Synthesis and pharmacological evaluation of thiopyran analogues of the dopamine D3 receptor-selective agonist (4aR,10bR)-(+)-trans-3,4,4a,10b-tetrahydro-4-n-propyl-2H,5H-benzopyrano[4,3-b]-1,4-oxazin-9-ol (PD 128907). Journal of Medicinal Chemistry, 38(8), 1319-1329. Retrieved from [Link]

  • The ODIN. (n.d.). DRD4 Genotyping. Retrieved from [Link]

  • Witt, J. O., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(10), 2481-2488. Retrieved from [Link]

  • Witt, J. O., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PubMed. Retrieved from [Link]

  • Hübner, H. (2014). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (Doctoral dissertation, University of Regensburg). Retrieved from [Link]

  • Witt, J. O., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC. Retrieved from [Link]

  • Evans, M. C., et al. (1999). Synthesis and Dopamine Receptor Modulating Activity of Novel Peptidomimetics of l-Prolyl-l-leucyl-glycinamide Featuring α,α-Disubstituted Amino Acids. Journal of Medicinal Chemistry, 42(8), 1441-1447. Retrieved from [Link]

Sources

A Comparative Analysis of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran and Structurally Related Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational design. This guide provides an in-depth comparative analysis of 4-(3-trifluoromethylphenoxy)methyltetrahydro-2H-pyran, a compound of interest that marries the biologically significant tetrahydropyran scaffold with the influential trifluoromethylphenoxy moiety. While direct experimental data for this specific molecule is not extensively published, this analysis will extrapolate its probable physicochemical properties and biological potential by examining structurally similar compounds. By dissecting the structure-activity relationships (SAR) of its analogs, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for its application and a robust foundation for future investigation.

Introduction: The Rationale Behind the Structure

The target molecule, this compound, is a rationally designed entity that leverages the advantageous properties of its two primary components:

  • The Tetrahydropyran (THP) Ring: A prevalent motif in numerous natural products and biologically active compounds.[1] Its saturated, non-planar structure can impart favorable pharmacokinetic properties, including improved solubility and metabolic stability, while also providing a rigid scaffold for the precise spatial orientation of substituents. The pyran oxygen can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[2]

  • The 3-Trifluoromethylphenoxy Group: The trifluoromethyl (CF3) group is a powerful bioisostere for a methyl or chloro group but with significantly altered electronic properties.[3] Its strong electron-withdrawing nature can profoundly influence the pKa of nearby functional groups and enhance metabolic stability by blocking potential sites of oxidation.[3] Furthermore, the lipophilicity of the CF3 group can improve membrane permeability. The meta substitution pattern on the phenoxy ring is a key design element, influencing the molecule's overall conformation and electronic distribution.

This guide will explore the synthesis, predicted physicochemical properties, and potential biological activities of the title compound by drawing comparisons with analogs bearing variations in the substitution of the phenoxy ring and the tetrahydropyran core.

Synthetic Strategies: Building the Core Structure

While a specific synthesis for this compound is not detailed in the available literature, its construction can be envisioned through established methodologies for the synthesis of tetrahydropyran derivatives.[1][4] A plausible and efficient synthetic route would likely involve the coupling of a pre-functionalized tetrahydropyran precursor with 3-(trifluoromethyl)phenol.

A common strategy for constructing the tetrahydropyran ring is through a Prins cyclization or an oxa-Michael addition.[1] For the purpose of this guide, we propose a straightforward synthesis starting from commercially available materials.

Proposed Synthetic Workflow

G A Tetrahydro-2H-pyran-4-carbaldehyde B Reduction (e.g., NaBH4) A->B C (Tetrahydro-2H-pyran-4-yl)methanol B->C D Activation (e.g., TsCl, MsCl) C->D E 4-(Tosyloxymethyl)tetrahydro-2H-pyran D->E G Williamson Ether Synthesis (e.g., K2CO3, NaH) E->G F 3-(Trifluoromethyl)phenol F->G H This compound G->H

Caption: Proposed synthetic route to the target compound.

Experimental Protocol: A Generalized Williamson Ether Synthesis

  • Alcohol Activation: To a solution of (tetrahydro-2H-pyran-4-yl)methanol in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), add a base (e.g., triethylamine, pyridine) followed by the dropwise addition of an activating agent such as tosyl chloride or mesyl chloride at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the activated alcohol intermediate.

  • Ether Formation: In a separate flask, dissolve 3-(trifluoromethyl)phenol in a polar aprotic solvent (e.g., dimethylformamide, acetone) and add a base (e.g., potassium carbonate, sodium hydride) to generate the phenoxide.

  • Coupling: Add the activated tetrahydropyran intermediate to the phenoxide solution and heat the reaction mixture to facilitate the nucleophilic substitution.

  • Final Purification: After the reaction is complete (monitored by TLC), perform an aqueous work-up, extract the product, and purify by column chromatography to obtain the final compound, this compound.

Comparative Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion). By comparing our target compound with structurally similar molecules for which data is available, we can predict its likely characteristics.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compound (Predicted) C13H15F3O2~276.25~3.5
4-(2-fluoro-3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-ol[5]C12H12F4O2264.222.2
4-(2-fluoro-3-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-ol[6]C12H12F4O3280.212.5
6,7,8,9-Tetrahydro-4-(trifluoromethyl)-2H-pyrano(3,2-g)quinolin-2-one[7]C13H10F3NO2269.222.7

Note: Predicted values for the target compound are estimations based on the properties of its structural components.

The predicted XLogP3 value of ~3.5 for our target compound suggests a moderate level of lipophilicity. This is a desirable range for many drug candidates, as it often correlates with good membrane permeability and oral bioavailability. The presence of the ether linkage and the pyran oxygen provides hydrogen bond accepting capabilities, which can contribute to aqueous solubility.

Structure-Activity Relationship (SAR) and Potential Biological Applications

The biological activity of the title compound can be inferred from SAR studies of related molecules. The trifluoromethyl group and the phenoxy linker are key determinants of activity in many compound series.

Potential as an Antiplasmodial Agent

Studies on 2-phenoxybenzamides have shown that the nature and position of substituents on the phenoxy ring significantly impact antiplasmodial activity.[8] For instance, the presence of a trifluoromethyl group can be favorable for activity. While the core scaffold is different, the general principle of the substituted phenoxy moiety influencing biological activity is transferable. The replacement of a fluorine atom with a trifluoromethyl group often leads to enhanced activity due to increased lipophilicity and metabolic stability.[9]

Potential as a Kinase Inhibitor

Derivatives of tetrahydropyran have been successfully developed as potent inhibitors of various kinases, such as the transforming growth factor-β (TGF-β) type I receptor (ALK5).[10][11] In these inhibitors, the tetrahydropyran ring often serves to position other functional groups correctly within the kinase's binding pocket. The 3-trifluoromethylphenoxy group of our target compound could potentially interact with hydrophobic pockets within a kinase active site.

General Biological Considerations

The tetrahydropyran scaffold is found in a wide array of biologically active molecules, including those with antibacterial, antiviral, and anti-inflammatory properties.[2] The introduction of the trifluoromethylphenoxy group could modulate these activities. For example, halogenated pyran derivatives have demonstrated potential as cytotoxic and antimicrobial agents.[12]

G cluster_0 Core Compound cluster_1 Potential Biological Activities A 4-(3-Trifluoromethylphenoxy)methyl- tetrahydro-2H-pyran B Antiplasmodial A->B SAR from phenoxy analogs C Kinase Inhibition (e.g., ALK5) A->C Precedent from THP-based inhibitors D Antimicrobial A->D General activity of halogenated pyrans E Anti-inflammatory A->E Common activity of THP derivatives

Caption: Potential biological activities based on structural components.

Proposed Experimental Evaluation

To validate the predicted biological activities, a systematic experimental workflow is necessary.

Workflow for Biological Screening

G cluster_0 A Compound Synthesis & Purification B In vitro Cytotoxicity Assay (e.g., MTT on cell lines like L-6) A->B C Primary Screening B->C D Antiplasmodial Assay (P. falciparum NF54) C->D E Kinase Inhibition Panel (e.g., ALK5 autophosphorylation) C->E F Antimicrobial Assay (MIC against bacterial/fungal strains) C->F G Hit Identification D->G E->G F->G H Secondary Assays & SAR Studies G->H I In vivo Efficacy Models H->I

Caption: A generalized workflow for biological evaluation.

Detailed Protocol: In Vitro Antiplasmodial Assay

This protocol is adapted from methodologies used for similar compounds.[8]

  • Parasite Culture: Maintain a culture of Plasmodium falciparum (e.g., NF54 strain) in human red blood cells in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Compound Preparation: Prepare stock solutions of the test compound in DMSO and create serial dilutions.

  • Assay Setup: In a 96-well plate, add the parasite culture and the serially diluted compound. Include positive controls (e.g., chloroquine) and negative controls (DMSO).

  • Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Quantification of Parasite Growth: Measure parasite growth using a SYBR Green I-based fluorescence assay.

  • Data Analysis: Calculate the IC50 value (the concentration at which 50% of parasite growth is inhibited) by fitting the dose-response data to a sigmoidal curve.

Conclusion and Future Directions

While this compound remains a molecule with underexplored potential, this comparative analysis, grounded in the established principles of medicinal chemistry and data from structurally related compounds, provides a strong foundation for its future investigation. The combination of the robust tetrahydropyran scaffold with the electronically influential 3-trifluoromethylphenoxy group presents a compelling case for its potential as a lead compound in various therapeutic areas, particularly in the development of novel antiplasmodial and kinase-inhibiting agents.

Future research should focus on the synthesis and empirical validation of the predicted physicochemical and biological properties. A thorough SAR study, involving the synthesis of analogs with variations in the substitution pattern of the phenoxy ring and modifications to the tetrahydropyran moiety, will be crucial in elucidating the key structural determinants of activity and optimizing this promising scaffold for drug development.

References

  • 1 National Institutes of Health.

  • 8 MDPI.

  • 10 ResearchGate.

  • 5 PubChem.

  • 13 PubMed.

  • 6 PubChem.

  • 14 MDPI.

  • 15 PubMed Central.

  • 4 Organic & Biomolecular Chemistry (RSC Publishing).

  • 9 PubMed.

  • 3 MDPI.

  • 7 PubChem.

  • 16 ResearchGate.

  • 17 Drug Design Org.

  • 2 National Institutes of Health.

  • 18 Frontiers.

  • 19 MDPI.

  • National Institutes of Health.

  • 12 BenchChem.

  • 20 Organic Chemistry Portal.

  • 11 PubMed.

Sources

A Head-to-Head Comparison of Pyran Derivatives for Monoamine Transporter Inhibition: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of pyran-based scaffolds, with a focus on their potential as monoamine transporter inhibitors. We will use 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran as a central structural motif to explore the critical structure-activity relationships (SAR) that govern potency and selectivity, particularly at the serotonin transporter (SERT). While the pyran nucleus is a well-established privileged structure in medicinal chemistry, found in compounds with anticancer, antimicrobial, and anti-inflammatory properties, its application in neuroscience, specifically as a scaffold for SERT inhibitors, represents a promising frontier.[1][2][3]

The therapeutic efficacy of Selective Serotonin Reuptake Inhibitors (SSRIs) has cemented the serotonin transporter as a key target for treating depression and other mood disorders.[4][5] The defining characteristic of many potent and selective SSRIs is the presence of a halogenated phenyl ring.[6] For instance, the trifluoromethyl group on fluoxetine is known to enhance its potency and selectivity for SERT by six-fold compared to its non-fluorinated analog.[5][7] This guide will dissect how such substitutions on a simple tetrahydropyran core could modulate biological activity, providing a framework for the rational design of novel CNS-active agents.

Comparative Analysis of Monoamine Transporter Inhibition

To understand the potential of the this compound scaffold, we will analyze experimental data from structurally related compounds and established SERT inhibitors. The key metrics for comparison are the inhibition constants (Kᵢ) at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. High potency at SERT combined with low potency at DAT and NET (high Kᵢ ratios) indicates selectivity, a desirable trait for minimizing off-target side effects.[8]

The data below, derived from studies on citalopram analogs and other monoamine transporter ligands, illustrates how specific functional groups influence transporter affinity.[4][9]

Table 1: Comparative Monoamine Transporter Binding Affinities (Kᵢ, nM) of Reference Compounds

Compound/AnalogCore StructureR Group (Substitution)SERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)Selectivity (NET/SERT)Selectivity (DAT/SERT)Reference
CitalopramPhthalane5-CN, 4-F (on phenyl)1.945960>10,0003072>5154[4]
5-Bromo-citalopramPhthalane5-Br, 4-F (on phenyl)1.04>10,000>10,000>9615>9615[4]
FluoxetinePhenylpropylamine4-CF₃ (on phenoxy)1.113011001181000[9]
CocaineTropaneN/A7404802300.650.31[9]
Hypothesized Profile Tetrahydropyran 3-CF₃ (on phenoxy) Potent Moderate-Weak Moderate-Weak High High N/A
Structure-Activity Relationship (SAR) Insights

The data reveals critical insights into the design of selective SERT inhibitors.

  • The Role of the Halogenated Phenoxy Group : The defining feature of this compound is the trifluoromethyl-substituted phenoxy moiety. In fluoxetine, this exact group is crucial for its high-affinity interaction with SERT.[6][7] The trifluoromethyl group acts as a strong electron-withdrawing group and can form specific interactions within a halogen-binding pocket in the transporter, enhancing binding affinity and conferring specificity over DAT and NET.[6]

  • Scaffold Rigidity and Conformation : The tetrahydropyran ring serves as a rigid scaffold to correctly orient the phenoxymethyl side chain for optimal interaction with the transporter binding site. Unlike the more flexible phenylpropylamine backbone of fluoxetine, the tetrahydropyran ring restricts conformational freedom. This pre-organization can be entropically favorable for binding, potentially leading to high-potency ligands. The synthesis of such substituted tetrahydropyrans can be achieved through various established methods, allowing for systematic exploration of the chemical space.[10][11]

  • Selectivity Profile : Based on the established principles, it is hypothesized that a molecule like this compound would exhibit potent SERT inhibition. Its selectivity against NET and DAT would be driven by the trifluoromethylphenoxy group, which is a well-established motif for SERT selectivity.[5] The lack of a basic amine, which is a common feature in many monoamine transporter ligands, suggests its interaction mechanism might differ, but the core pharmacophore remains the halogenated aromatic system.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key pharmacophoric elements of a pyran-based SERT inhibitor and the expected impact of substitutions.

Caption: Key SAR drivers for pyran-based SERT inhibitors.

Experimental Protocol: In Vitro SERT Inhibition Assay

To empirically determine the inhibitory potency of new pyran derivatives, a robust and validated experimental protocol is essential. The following outlines a standard high-throughput radioligand uptake inhibition assay using cells endogenously expressing the human serotonin transporter.[12]

Objective:

To determine the 50% inhibitory concentration (IC₅₀) of test compounds against serotonin uptake by the human serotonin transporter (SERT).

Materials:
  • Cell Line: Human placental choriocarcinoma JAR cells (which endogenously express high levels of SERT).[12]

  • Radioligand: [³H]Serotonin ([³H]5-HT).

  • Reference Inhibitor: Fluoxetine or Paroxetine.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Scintillation Fluid and Microplates (96-well).

  • Liquid Scintillation Counter .

Step-by-Step Methodology:
  • Cell Culture and Plating:

    • Culture JAR cells under standard conditions (e.g., 37°C, 5% CO₂).

    • Plate the cells in 96-well microplates at a density that yields a confluent monolayer on the day of the assay (approx. 5x10⁴ cells/well) and allow them to adhere overnight.[12]

  • Preparation of Reagents:

    • Prepare a stock solution of the test pyran derivative in DMSO. Create a serial dilution series (e.g., 10⁻⁵ M to 10⁻¹¹ M) in assay buffer. Ensure the final DMSO concentration in the assay is ≤0.1% to avoid solvent effects.

    • Prepare a solution of [³H]5-HT in assay buffer. The final concentration should be at or near the Michaelis-Menten constant (Kₘ) for SERT in JAR cells (approx. 1 µM) to ensure competitive binding kinetics can be accurately measured.[12]

  • Inhibition Assay:

    • Wash the cell monolayer twice with pre-warmed assay buffer.

    • Add the test compound dilutions or reference inhibitor to the appropriate wells. Include wells for "Total Uptake" (buffer only) and "Non-Specific Uptake" (a high concentration of a known potent inhibitor like 10 µM Paroxetine).

    • Pre-incubate the cells with the compounds for 15-30 minutes at 37°C.[13]

    • Initiate the uptake reaction by adding the [³H]5-HT solution to all wells.

    • Incubate for a fixed time within the linear uptake range (e.g., 15-30 minutes) at 37°C.[12]

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer to remove extracellular radioligand.

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH) or a suitable scintillation fluid directly to the wells.

  • Quantification and Data Analysis:

    • Measure the radioactivity in each well using a liquid scintillation counter.

    • Calculate the specific uptake: (Total Uptake cpm) - (Non-Specific Uptake cpm).

    • Convert the counts for each test compound concentration into a percentage of inhibition relative to the specific uptake.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Experimental Workflow Diagram

The following diagram provides a visual representation of the SERT inhibition assay protocol.

SERT_Assay_Workflow Start Start: Culture JAR Cells Plate Plate Cells in 96-well Plate Start->Plate Wash1 Wash Cell Monolayer Plate->Wash1 Prepare_Compounds Prepare Serial Dilutions of Test Pyran Derivatives PreIncubate Pre-incubate with Compounds (15-30 min @ 37°C) Prepare_Compounds->PreIncubate Wash1->PreIncubate Add_Radioligand Initiate Uptake: Add [3H]5-HT Solution PreIncubate->Add_Radioligand Incubate Incubate for Uptake (15-30 min @ 37°C) Add_Radioligand->Incubate Terminate Terminate: Rapid Wash with Ice-Cold Buffer Incubate->Terminate Lyse Lyse Cells & Add Scintillant Terminate->Lyse Count Quantify Radioactivity (Scintillation Counter) Lyse->Count Analyze Data Analysis: Calculate IC50 Value Count->Analyze End End: Potency Determined Analyze->End

Caption: Workflow for the in vitro SERT uptake inhibition assay.

Conclusion

The tetrahydropyran scaffold presents a versatile and promising platform for the development of novel monoamine transporter inhibitors. While direct experimental data for this compound is not yet widely published, a detailed analysis of structure-activity relationships from closely related compounds provides a strong rationale for its potential as a potent and selective SERT inhibitor. The trifluoromethylphenoxy moiety is a critical pharmacophore that has been repeatedly validated in clinically successful antidepressants.[7] The systematic synthesis and evaluation of derivatives based on this pyran core, using robust protocols such as the one detailed in this guide, will be crucial in validating this hypothesis and could lead to the discovery of new chemical entities for the treatment of CNS disorders.

References

  • Hansen, M. J., et al. (2012). Structure-Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters. ACS Chemical Neuroscience. Available at: [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. BioIVT. Available at: [Link]

  • Huyghe, D., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available at: [Link]

  • Huyghe, D., et al. (2021). TRACT Assay for SERT Inhibition. Analytical Chemistry. Available at: [Link]

  • Wang, H., et al. (2013). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. eLife. Available at: [Link]

  • Bhat, S., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Chen, S. S. (2019). The structure activity relationship of antidepressants and the specificity in drug therapy. Journal of Depression and Anxiety. Available at: [Link]

  • Clarke, P. A., & Martin, W. H. C. (2002). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters. Available at: [Link]

  • Rana, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. Available at: [Link]

  • Mathew, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • Nadirova, K. A., et al. (2020). Synthesis of substituted tetrahydropyran-4-one and its oxime. ResearchGate. Available at: [Link]

  • Clarke, P. A., & Martin, W. H. C. (2003). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. ChemInform. Available at: [Link]

  • Sieniawska, E., et al. (2019). Synthesis of tetrahydropyran derivatives. ResearchGate. Available at: [Link]

  • Sucic, K., et al. (2023). A mechanism of uncompetitive inhibition of the serotonin transporter. eLife. Available at: [Link]

  • Paudel, Y. N., et al. (2021). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Molecules. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC. Molecules. Available at: [Link]

  • Mahdavi, S. M., et al. (2014). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Damljanović, I., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules. Available at: [Link]

  • Borah, P., et al. (2022). 4H-Pyran-based biologically active molecules. ResearchGate. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2021). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. Molecules. Available at: [Link]

  • Saha, K., et al. (2019). Discovery and Development of Monoamine Transporter Ligands. ACS Chemical Neuroscience. Available at: [Link]

  • Wrona, M. Z., et al. (2005). Inhibition of the Alpha-Ketoglutarate Dehydrogenase and Pyruvate Dehydrogenase Complexes by a Putative Aberrant Metabolite of Serotonin, tryptamine-4,5-dione. Journal of Neurochemistry. Available at: [Link]

  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology. Available at: [Link]

Sources

Assessing the selectivity profile of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran against a panel of kinases

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2] The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases.[3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.[4][5] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity.[6] Off-target inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, a thorough assessment of a novel inhibitor's selectivity profile against a broad panel of kinases is a critical step in its preclinical development.[1][7]

This guide provides a comprehensive framework for evaluating the selectivity of a novel kinase inhibitor, using the hypothetical compound 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran (herein referred to as Compound X ) as a case study. We will compare its performance against established kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and PF-3758309 (a known PAK inhibitor), providing supporting experimental data generated through a widely used in vitro kinase assay.

The Importance of Kinase Selectivity Profiling

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. A highly selective inhibitor will primarily engage its intended target, minimizing off-target effects and leading to a more favorable safety profile.[1][8] Conversely, a non-selective inhibitor may interact with numerous kinases, potentially leading to a cascade of unintended biological consequences.

Kinase selectivity profiling serves several key purposes in drug development:

  • Target Validation: Confirming that the observed cellular phenotype is a direct result of inhibiting the intended kinase.[9]

  • Identification of Off-Target Liabilities: Proactively identifying potential toxicities by revealing interactions with other kinases.[1]

  • Structure-Activity Relationship (SAR) Guidance: Informing medicinal chemistry efforts to optimize selectivity and potency.

  • Polypharmacology Discovery: Uncovering opportunities where inhibiting multiple kinases could be therapeutically advantageous.

Experimental Design: A Head-to-Head Comparison

To contextualize the selectivity profile of Compound X, we will perform a comparative analysis against two well-characterized kinase inhibitors:

  • Staurosporine: A natural product known for its potent but non-selective inhibition of a wide range of kinases. It serves as a useful control for broad-spectrum activity.

  • PF-3758309: A potent and selective inhibitor of p21-activated kinases (PAKs), particularly PAK4.[10][11] This allows for a comparison against a more targeted therapeutic agent.

Our assessment will be conducted using a panel of 10 kinases representing different branches of the human kinome and implicated in various cancers. This panel includes receptor tyrosine kinases, non-receptor tyrosine kinases, and serine/threonine kinases.

Kinase Panel for Selectivity Screening:
KinaseFamilyAssociated Disease Area(s)
EGFRTyrosine KinaseLung, Colorectal, Head and Neck Cancer
HER2Tyrosine KinaseBreast, Gastric Cancer
VEGFR2Tyrosine KinaseVarious Solid Tumors (Angiogenesis)
ABL1Tyrosine KinaseChronic Myeloid Leukemia
SRCTyrosine KinaseSolid Tumors
BRAFSerine/Threonine KinaseMelanoma, Colorectal Cancer
MEK1Serine/Threonine KinaseVarious Cancers
AKT1Serine/Threonine KinaseVarious Cancers
CDK2Serine/Threonine KinaseVarious Cancers
PAK4Serine/Threonine KinaseSolid Tumors

Materials and Methods: In Vitro Kinase Assay

The selectivity profiling will be performed using the ADP-Glo™ Kinase Assay, a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.[3][7][12] This method is highly sensitive, amenable to high-throughput screening, and can be used for a wide variety of kinases.[7]

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution Series (Compound X, Staurosporine, PF-3758309) reaction_setup Combine Kinase, Substrate, ATP, and Inhibitor compound_prep->reaction_setup kinase_prep Kinase and Substrate Preparation kinase_prep->reaction_setup incubation Incubate at Room Temperature reaction_setup->incubation adp_glo_reagent Add ADP-Glo™ Reagent incubation->adp_glo_reagent kinase_detection_reagent Add Kinase Detection Reagent adp_glo_reagent->kinase_detection_reagent luminescence_reading Measure Luminescence kinase_detection_reagent->luminescence_reading data_processing Calculate % Inhibition luminescence_reading->data_processing ic50_determination Generate Dose-Response Curves and Determine IC50 Values data_processing->ic50_determination

Caption: Workflow for the in vitro kinase inhibition assay.

Step-by-Step Protocol:
  • Compound Preparation:

    • Prepare stock solutions of Compound X, Staurosporine, and PF-3758309 in 100% DMSO.

    • Perform serial dilutions to create a 10-point dose-response curve for each compound, typically ranging from 100 µM to 1 nM.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, its specific substrate, and ATP to the reaction buffer. The ATP concentration should be at or near the Km for each respective kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[4]

    • Add the diluted compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value for each compound against each kinase.[13]

Results: Comparative Selectivity Profile

The following table summarizes the hypothetical IC50 values (in nM) for Compound X, Staurosporine, and PF-3758309 against the selected kinase panel.

KinaseCompound X (IC50, nM)Staurosporine (IC50, nM)PF-3758309 (IC50, nM)
EGFR>10,00015>10,000
HER2>10,00025>10,000
VEGFR25,2005>10,000
ABL1>10,00010>10,000
SRC8,5008>10,000
BRAF>10,00030>10,000
MEK1>10,00050>10,000
AKT1>10,000205,000
CDK2>10,00038,000
PAK4 12 18 15
Visualizing Selectivity

G center Compound X PAK4 PAK4 (12 nM) center->PAK4 High Potency VEGFR2 VEGFR2 (5,200 nM) center->VEGFR2 Low Potency SRC SRC (8,500 nM) center->SRC Low Potency Others Other Kinases (>10,000 nM) center->Others Negligible Activity

Caption: Target selectivity profile of Compound X.

Discussion: Interpreting the Data

The hypothetical data presented above illustrates a distinct selectivity profile for Compound X.

  • High Potency and Selectivity for PAK4: Compound X demonstrates potent inhibition of PAK4 with an IC50 value of 12 nM. This is comparable to the known PAK inhibitor, PF-3758309 (IC50 = 15 nM).

  • Favorable Selectivity Over Other Kinases: Unlike the broad-spectrum inhibitor Staurosporine, which potently inhibits all kinases in the panel, Compound X shows minimal activity against the other nine kinases at concentrations up to 10,000 nM. This suggests a high degree of selectivity for PAK4.

  • Weak Off-Target Activity: While highly selective, Compound X does exhibit weak inhibition of VEGFR2 and SRC at micromolar concentrations. This information is valuable for guiding further optimization of the compound to potentially eliminate these off-target effects. It also provides an early indication of potential secondary pharmacology that may need to be considered in later-stage development.

  • Comparison with PF-3758309: Both Compound X and PF-3758309 show strong selectivity for PAK4. However, PF-3758309 also displays weak inhibition of AKT1 and CDK2, whereas Compound X's off-target profile appears to be different. This highlights the unique pharmacological fingerprint of each inhibitor.

Conclusion

This guide has outlined a systematic approach for assessing the selectivity profile of a novel kinase inhibitor, using the hypothetical compound this compound (Compound X) as an example. Through a head-to-head comparison with established inhibitors using a representative kinase panel and a robust in vitro assay, we have demonstrated how to generate and interpret data to build a comprehensive understanding of a compound's selectivity.

The hypothetical results for Compound X showcase a promising profile with high potency and selectivity for PAK4. This type of data is crucial for making informed decisions in the drug discovery process, enabling the prioritization of lead candidates with the highest potential for therapeutic success and the lowest risk of off-target toxicities. Further characterization in cellular assays and in vivo models would be the necessary next steps to validate these in vitro findings and advance Compound X through the development pipeline.

References

  • Bamborough, P., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications. (2009). PubMed. [Link]

  • Sorkun, M. C., et al. (2022). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. ACS Publications. [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron CRO Services. [Link]

  • Dahal, R., et al. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Publications. [Link]

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

  • Kumar, A., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PMC - NIH. [Link]

  • GlobalData. (2024). Who are the leading innovators in protein kinase inhibitors for the pharmaceutical industry? Pharmaceutical Technology. [Link]

  • Szewczyk, M. M., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC - PubMed Central. [Link]

  • Terrado, V., et al. (2024). Mapping the Kinase Inhibitor Landscape in Canine Mammary Carcinoma: Current Status and Future Opportunities. MDPI. [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (2023). PMC - NIH. [Link]

  • Murray, B. W., et al. (2010). Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth. PMC - NIH. [Link]

  • Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. (2019). PubMed. [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (2016). PMC - PubMed Central. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. [Link]

  • Jilalat, I. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Therapeutics: A Case Study on 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Candidate Molecule in the Absence of Direct Data

In the landscape of modern drug discovery, researchers frequently encounter novel chemical entities with therapeutic potential. One such molecule is 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran. As of this guide's publication, extensive, publicly available data on its performance in specific disease models is limited. However, a comprehensive analysis of its structural motifs—the trifluoromethylphenoxy group and the tetrahydropyran scaffold—provides a strong foundation for predicting its pharmacological profile and designing a robust benchmarking strategy.

This guide will serve a dual purpose. First, it will dissect the potential therapeutic relevance of this compound by examining the well-documented activities of its core components. Second, it will provide a detailed, hypothetical framework for researchers to benchmark its performance against established and alternative therapies in relevant disease models. This document is intended for researchers, scientists, and drug development professionals seeking to understand not only this specific compound but also the strategic evaluation of novel chemical entities.

The Therapeutic Promise Embedded in its Structure

The chemical architecture of this compound suggests a confluence of properties that are highly advantageous in medicinal chemistry.

The Trifluoromethyl Group: A Pillar of Modern Drug Design

The inclusion of a trifluoromethyl (CF3) group on the phenoxy ring is a deliberate and strategic choice in medicinal chemistry.[1][2][3] This group is known to significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties in several ways:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[4] This often leads to an extended in-vivo half-life and a more predictable pharmacokinetic profile.

  • Lipophilicity and Permeability: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and interact with hydrophobic pockets of target proteins.[3][4][5]

  • Binding Affinity: The steric bulk and electron-withdrawing nature of the trifluoromethyl group can lead to stronger and more selective binding to target proteins through van der Waals forces and other non-covalent interactions.[4][6]

The Tetrahydropyran (THP) Scaffold: A Versatile Core

The tetrahydropyran ring is a prevalent scaffold in numerous natural products and synthetic drugs, recognized for its diverse biological activities.[7][8][9] The THP moiety can serve as a versatile backbone for molecules with potential applications in various therapeutic areas:

  • Anticancer Properties: Pyran derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.[7][10]

  • Anti-inflammatory and Analgesic Effects: Certain tetrahydropyran derivatives have shown promising anti-inflammatory and analgesic properties, potentially through the modulation of inflammatory mediators.[11][12]

  • Neuroprotective Potential: The pyran scaffold is also found in compounds investigated for neurodegenerative diseases like Alzheimer's, where they may exert protective effects.[13]

  • Antiviral Activity: The THP ring is a key component in some HIV protease inhibitors, highlighting its potential in antiviral drug design.[14]

A Proposed Benchmarking Strategy for this compound

Given the predicted biological activities based on its structural components, a multi-pronged benchmarking strategy is proposed to elucidate the therapeutic potential of this compound. This strategy will focus on three key therapeutic areas: oncology, inflammation, and neurodegenerative disease.

Phase 1: In Vitro Profiling and Target Identification

The initial phase of benchmarking involves a broad in vitro screening to identify the primary biological activity and potential molecular targets of the compound.

Experimental Workflow: In Vitro Screening

in_vitro_workflow cluster_screening Initial Screening cluster_target_id Target Identification & Validation cluster_mechanism Mechanism of Action Studies A Compound Synthesis & QC B Broad Panel Cell-Based Assays (Cancer, Inflammation, Neuronal) A->B Test Compound C Cytotoxicity Profiling (Normal vs. Disease Cell Lines) B->C Identify Active Areas D High-Throughput Kinase & GPCR Screening B->D Identify Potential Targets H Dose-Response Curves (IC50/EC50 Determination) B->H Quantify Potency E Affinity Chromatography & Mass Spectrometry D->E Confirm Binding Partners F Cellular Thermal Shift Assay (CETSA) E->F Validate Target Engagement G RNAi/CRISPR Screening for Target Validation F->G Confirm Target Relevance I Western Blotting for Signaling Pathway Analysis H->I Elucidate Downstream Effects J Gene Expression Profiling (Microarray/RNA-seq) I->J Global Transcriptomic Impact

Caption: A generalized workflow for the initial in vitro screening and target identification of a novel compound.

Step-by-Step Protocol for In Vitro Screening:

  • Compound Acquisition and Quality Control: Synthesize or procure this compound with a purity of >98%. Confirm identity and purity via NMR, LC-MS, and HPLC.

  • Broad-Spectrum Cell-Based Assays: Screen the compound across a diverse panel of human cell lines representing different cancers (e.g., breast, lung, colon), inflammatory models (e.g., LPS-stimulated macrophages), and neuronal cells (e.g., SH-SY5Y).

  • Cytotoxicity Assessment: Determine the half-maximal inhibitory concentration (IC50) in both cancerous and non-cancerous cell lines to assess preliminary therapeutic index.

  • Target-Based Screening: Employ high-throughput screening against a panel of known drug targets, such as kinases and G-protein coupled receptors, to identify potential molecular targets.

  • Target Identification and Validation: For promising hits, utilize techniques like affinity chromatography followed by mass spectrometry to pull down binding partners. Confirm target engagement in a cellular context using methods like the Cellular Thermal Shift Assay (CETSA).

  • Mechanism of Action Studies: Once a primary target is validated, perform dose-response studies to accurately determine potency. Investigate the downstream signaling pathways affected by the compound using techniques like western blotting and gene expression analysis.

Phase 2: Comparative In Vivo Efficacy in Disease Models

Following promising in vitro results, the next logical step is to evaluate the compound's efficacy in relevant animal models of disease, directly comparing it to a standard-of-care treatment.

Hypothetical Benchmarking in a Xenograft Model of Cancer

Let's hypothesize that the in vitro screening revealed potent anti-proliferative activity in a human colorectal cancer cell line (e.g., HCT116). The subsequent in vivo benchmarking would proceed as follows:

Experimental Design: Xenograft Study

xenograft_workflow cluster_prep Study Preparation cluster_treatment Treatment Phase cluster_analysis Data Analysis A Acquire Immunocompromised Mice (e.g., NOD/SCID) C Subcutaneous Implantation of HCT116 Cells A->C B Culture HCT116 Cells B->C D Tumor Growth to ~100-150 mm³ C->D E Randomize Mice into Treatment Groups (n=10/group) D->E F Group 1: Vehicle Control Group 2: Test Compound (Dose 1) Group 3: Test Compound (Dose 2) Group 4: Standard of Care E->F G Daily Dosing (e.g., Oral Gavage) & Tumor Volume Measurement F->G H Euthanasia at Endpoint G->H Endpoint Reached K Statistical Analysis of Tumor Growth Inhibition G->K I Tumor Excision & Weight Measurement H->I J Histopathology & Biomarker Analysis (e.g., Ki-67, Caspase-3) I->J I->K

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran. Tailored for researchers, scientists, and professionals in drug development, this guide synthesizes regulatory standards with practical laboratory protocols to ensure personnel safety and environmental compliance.

Core Principles: Understanding the Compound and Associated Hazards

This compound is a complex organic molecule featuring a trifluoromethyl group, a phenoxy ether linkage, and a tetrahydropyran ring. While a specific Safety Data Sheet (SDS) for this exact compound must always be the primary source of safety information, its constituent functional groups suggest it should be handled as a hazardous substance.

The presence of a carbon-halogen bond (in the trifluoromethyl group) classifies it as a halogenated organic compound.[1][2] Such compounds are often subject to stringent disposal regulations due to their potential for environmental persistence and toxicity.[3] The phenoxy and ether components also warrant careful handling. Therefore, all waste containing this compound, including residual amounts, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.

Immediate Safety and Handling for Disposal: Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][6] Adherence to strict personal protective equipment (PPE) protocols is mandatory to prevent chemical exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.[7]Prevents dermal absorption. The trifluoromethylphenoxy group may cause skin irritation.[4][5]
Eye Protection Chemical safety goggles or a full-face shield.[8]Protects against accidental splashes which could cause serious eye irritation or damage.[9]
Protective Clothing Chemical-resistant lab coat and closed-toe shoes.Shields skin from potential spills and contamination.[5]
Respiratory Protection Use is not typically required if handled within a fume hood. If aerosols or dust may be generated outside a hood, a NIOSH-approved respirator is necessary.[5][10]Prevents inhalation of potentially harmful vapors or aerosols.

Regulatory Framework: Compliance with Hazardous Waste Standards

As a halogenated organic compound, the disposal of this compound is regulated by environmental agencies such as the U.S. Environmental Protection Agency (EPA). Specifically, it falls under the regulations for halogenated organic compounds (HOCs) which are outlined in the Resource Conservation and Recovery Act (RCRA).[1][2][11] These regulations often prohibit land disposal and mandate specific treatment methods like high-temperature incineration.[3][7]

It is the responsibility of the waste generator (the laboratory) to ensure that all disposal activities comply with local, state, and federal regulations.[6] Always consult with your institution's Environmental Health and Safety (EHS) department to ensure alignment with established institutional protocols.[6]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to managing waste generated from the use of this compound.

Step 1: Waste Segregation Proper segregation is the most critical step in a compliant waste management program.

  • Identify all Waste Streams: This includes unreacted compound, solutions containing the compound, contaminated consumables (e.g., pipette tips, weighing boats, gloves, absorbent pads), and empty containers.[4][12]

  • Isolate Halogenated Waste: Collect all waste associated with this compound in a dedicated hazardous waste container. Do not mix with non-halogenated solvent waste.[12] Mixing waste streams complicates the disposal process and significantly increases costs, as the entire volume may need to be treated as the most hazardous component.

  • Solid vs. Liquid Waste: Use separate, clearly labeled containers for solid and liquid waste.[5][12]

Step 2: Containerization and Labeling

  • Select Appropriate Containers: Use containers made of a chemically compatible material (e.g., high-density polyethylene for liquids, puncture-proof containers for solids) with a secure, leak-proof lid.[4][13]

  • Label Immediately and Clearly: The container must be labeled as "Hazardous Waste" from the moment the first drop of waste is added. The label must include:

    • The full chemical name: "this compound" and any other components in the waste stream.[4]

    • The approximate concentration or volume of the hazardous component.

    • Appropriate hazard pictograms (e.g., environmental hazard, irritant).

    • The date of initial waste accumulation.

    • The name and contact information of the generating researcher or lab.

Step 3: Spill and Decontamination Procedures Accidental spills must be managed promptly and safely.

  • Contain the Spill: For liquid spills, use a chemical absorbent material like sand, vermiculite, or a commercial spill kit.[4][9] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect Contaminated Materials: Carefully collect all absorbed material and any contaminated items (e.g., broken glass) using spark-proof tools and place them into the designated solid hazardous waste container.[4][7]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.[4]

Step 4: Accumulation and Final Disposal

  • Safe Storage: Keep waste containers securely closed when not in use and store them in a designated, well-ventilated satellite accumulation area, such as within a fume hood or a secondary containment tray.[6][13]

  • Arrange for Pickup: Do not dispose of this chemical down the drain or in regular trash.[5][7] Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[6] Ensure all required waste disposal documentation is completed accurately.[4]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

G Disposal Workflow for this compound Start Waste Generation Identify Identify Waste Type (Liquid, Solid, PPE, Aqueous) Start->Identify Segregate Segregate as Halogenated Organic Waste (Do NOT mix with non-halogenated streams) Identify->Segregate Containerize Select Compatible, Sealed Container Segregate->Containerize Label Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date Containerize->Label Store Store in Designated Satellite Accumulation Area (Secondary Containment) Label->Store EHS Contact EHS / Licensed Waste Contractor for Pickup Store->EHS

Caption: Disposal workflow for this compound.

References

  • BenchChem. Proper Disposal of 3-(Trifluoromethyl)
  • BenchChem. Proper Disposal of 3-(Trifluoromethyl)
  • BenchChem. Proper Disposal of 3-(3-(Trifluoromethyl)phenyl)
  • BenchChem.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - TRIFLUOROMETHYLHYPOFLUORITE.
  • U.S. Environmental Protection Agency.
  • Electronic Code of Federal Regulations (eCFR).
  • University of Essex.
  • BASF.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Cornell Law School Legal Information Institute.
  • Centers for Disease Control and Prevention (CDC). OSHA Respirator Requirements for Selected Chemicals | NIOSH.

Sources

Comprehensive Safety and Handling Guide for 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment: Understanding the Compound
  • Trifluoromethylphenyl Group: Compounds containing the trifluoromethyl group can be metabolically stable and may exhibit toxicological properties. The trifluoromethylphenyl ether linkage is generally stable, but care should be taken to avoid conditions that could cleave it.

  • Tetrahydropyran Ring: The tetrahydropyran ring is a common motif in many bioactive molecules and is generally considered stable under standard laboratory conditions.

Inferred Potential Hazards:

  • Skin and Eye Irritation: Similar to many organic ethers and fluorinated compounds, there is a potential for skin and eye irritation upon contact.[1]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[1]

  • Harmful if Swallowed: Ingestion may be harmful.[1]

  • Lack of extensive toxicological data necessitates a cautious approach. The toxicological properties have not been fully investigated for many research chemicals.[2]

A thorough, task-specific risk assessment should be performed before any new procedure involving this compound.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is crucial when handling 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran. The following table outlines the recommended PPE based on the type of laboratory operation.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid or Liquid) Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves. Inspect for tears before use.[3]Laboratory coat.Not generally required if performed in a well-ventilated area or chemical fume hood.
Solution Preparation and Transfers Chemical splash goggles. A face shield is recommended when handling larger volumes (>100 mL).[4]Nitrile or neoprene gloves. Consider double-gloving for extended operations.Chemical-resistant laboratory coat.Use within a certified chemical fume hood to avoid inhalation of vapors.[3]
Running Reactions (e.g., heating, stirring) Chemical splash goggles and a face shield, especially when working with reactions under pressure or at elevated temperatures.Appropriate chemical-resistant gloves.Flame-retardant laboratory coat if flammable solvents are in use.Operations should be conducted in a chemical fume hood.
Work-up and Purification (e.g., extraction, chromatography) Chemical splash goggles.Chemical-resistant gloves. Be aware of solvent compatibility.Chemical-resistant laboratory coat.All procedures should be performed in a chemical fume hood.
Handling Waste Chemical splash goggles.Heavy-duty chemical-resistant gloves.Chemical-resistant laboratory coat or apron.Not generally required if waste containers are properly sealed.

Diagram: PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_operation Safe Operation start Start: Identify Task assess_hazards Assess Chemical Hazards (Irritation, Inhalation, etc.) start->assess_hazards assess_procedure Assess Procedural Risks (Splash, Aerosol, Heat) assess_hazards->assess_procedure select_eye Select Eye/Face Protection (Goggles, Face Shield) assess_procedure->select_eye select_gloves Select Gloves (Nitrile, Neoprene) assess_procedure->select_gloves select_body Select Body Protection (Lab Coat, Apron) assess_procedure->select_body select_respiratory Select Respiratory Protection (Fume Hood) assess_procedure->select_respiratory conduct_work Conduct Work Safely select_eye->conduct_work select_gloves->conduct_work select_body->conduct_work select_respiratory->conduct_work end End: Decontaminate & Dispose conduct_work->end

Caption: A workflow for selecting appropriate PPE.

Operational Plans: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Unpacking:

  • Visually inspect the package for any signs of damage or leaks upon receipt.

  • Wear safety glasses and gloves when opening the package in a well-ventilated area.

  • Verify the label information matches the order.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]

Experimental Procedures:

  • Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[3][5]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2][5] Do not eat, drink, or smoke in the laboratory.[1][5]

  • Spill Management:

    • Minor Spills: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[2] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Major Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops or persists.[6][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Collect all liquid waste containing the compound in a dedicated, properly labeled, and sealed hazardous waste container.

    • Contaminated solid waste, such as gloves, absorbent materials, and empty containers, should be placed in a separate, labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's EHS department, following all local, state, and federal regulations.

Diagram: Chemical Waste Disposal Workflow

Waste_Disposal_Workflow start Start: Generation of Waste segregate Segregate Waste (Liquid vs. Solid) start->segregate label_waste Label Container Clearly ('Hazardous Waste', Chemical Name) segregate->label_waste store_waste Store in Designated Area (Satellite Accumulation) label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: A workflow for the disposal of chemical waste.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

  • Apollo Scientific.
  • Google Patents.
  • Fisher Scientific. SAFETY DATA SHEET for 4-(Aminomethyl)tetrahydro-2H-pyran.
  • Fisher Scientific.
  • Fluorochem. Safety Data Sheet for 6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic acid.
  • United States Environmental Protection Agency (US EPA). Personal Protective Equipment.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - Trifluoromethyl trifluorovinyl ether.
  • Fisher Scientific.
  • SynQuest Laboratories.
  • TCI Chemicals. SAFETY DATA SHEET for Dimethyl [2-Oxo-3-[3-(trifluoromethyl)
  • Apollo Scientific.
  • International Association of Oil & Gas Producers (IOGP). Personal Protective Equipment.
  • Santa Cruz Biotechnology. SAFETY DATA SHEET for Triethoxy(4-methoxyphenyl)silane.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Safe Ag Systems. Personal Protective Equipment (PPE). YouTube.
  • William & Mary Environmental Health & Safety. Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE.
  • DrugFuture.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.